2,3-Difluoro-benzamidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKPCSWBVOSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390832 | |
| Record name | 2,3-DIFLUORO-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-09-5 | |
| Record name | 2,3-DIFLUORO-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorine in Amidine Scaffolds
An In-depth Technical Guide to 2,3-Difluoro-benzamidine for Advanced Research
This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document delves into the core chemical properties, synthesis, characterization, and potential applications of this molecule, grounding all claims in authoritative scientific data.
The benzamidine moiety is a well-established pharmacophore, recognized for its ability to mimic a protonated arginine side chain and act as a potent inhibitor of serine proteases such as thrombin. The introduction of fluorine atoms onto the phenyl ring is a strategic decision in modern medicinal chemistry. Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule, including:
-
Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the amidinium cation, influencing its binding affinity and ionization state at physiological pH.
-
Lipophilicity: Fluorine substitution can modulate a compound's lipophilicity, which in turn affects its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially enhancing binding affinity and selectivity for a target protein.[1]
This compound, with its ortho and meta fluorine substitutions, presents a unique electronic and steric profile, making it a valuable building block for creating novel therapeutic agents. This guide will explore the foundational knowledge required to effectively utilize this compound in a research setting.
Core Molecular Structure and Identification
The fundamental structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, and a carboximidamide (amidine) group at position 1. It is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.
Caption: Synthetic workflow for this compound via the Pinner reaction.
Detailed Experimental Protocol: Synthesis
CAUTION: This procedure involves corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Formation of Ethyl 2,3-difluorobenzimidate hydrochloride
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).
-
Reagents: To the flask, add 2,3-difluorobenzonitrile (1.0 eq) dissolved in anhydrous ethanol (approx. 2 M concentration).
-
Reaction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 2-3 hours. The reaction is exothermic and a precipitate will form.
-
Isolation: After the reaction is complete (monitored by TLC), seal the flask and store it in a refrigerator overnight (or at 0 °C for several hours) to allow for complete precipitation. Collect the white solid precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This product is the intermediate imidate hydrochloride and is typically used in the next step without further purification.
Step 2: Ammonolysis to this compound hydrochloride
-
Setup: Suspend the ethyl 2,3-difluorobenzimidate hydrochloride (1.0 eq) from the previous step in anhydrous ethanol (approx. 2 M) in a pressure-resistant flask.
-
Reaction: Cool the suspension to -10 °C. Bubble anhydrous ammonia (NH₃) gas through the mixture for 1-2 hours, ensuring the flask remains sealed to maintain a positive pressure of ammonia. Alternatively, a solution of ammonia in ethanol can be used.
-
Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate of ammonium chloride will form alongside the product.
-
Purification: Remove the solvent under reduced pressure. The resulting solid residue contains the product and ammonium chloride. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound hydrochloride.
Protocol: Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: Look for aromatic protons in the 7-8 ppm region and broad, exchangeable signals for the -NH₂ and -NH- protons (typically > 9 ppm).
-
Expected ¹⁹F NMR Signals: Expect two distinct signals for the two non-equivalent fluorine atoms.
-
Expected ¹³C NMR Signals: Identify aromatic carbons and the amidine carbon (C=N), which typically appears around 160-170 ppm.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base (C₇H₆F₂N₂), with a mass-to-charge ratio (m/z) of approximately 157.05.
-
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its application as a building block for synthesizing targeted enzyme inhibitors. The benzamidine functional group is a known "warhead" for binding to the active sites of serine proteases, where it can form strong ionic and hydrogen bond interactions with the catalytic triad and specificity pocket.
Mechanism of Action: Serine Protease Inhibition
Benzamidines typically act as competitive inhibitors. The positively charged amidinium group is drawn to the negatively charged aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 specificity pocket.
Caption: Binding interactions of a benzamidine inhibitor in a serine protease active site.
The fluorine atoms at the 2- and 3-positions do not directly participate in binding within the S1 pocket but exert powerful electronic effects. They withdraw electron density from the phenyl ring, which in turn lowers the pKa of the amidinium group. This modulation is critical for optimizing binding affinity, as an ideal pKa ensures the group is predominantly protonated at physiological pH (7.4) while minimizing the desolvation penalty associated with binding. This fine-tuning is a cornerstone of fragment-based drug discovery (FBDD), where subtle modifications lead to significant gains in potency and selectivity. [2][3]
Potential Therapeutic Targets:
-
Thrombin and Factor Xa: Key enzymes in the coagulation cascade, making inhibitors valuable as anticoagulants.
-
Trypsin and Chymotrypsin: Digestive enzymes that are also implicated in certain cancers and inflammatory diseases.
-
Bacterial Enzymes: Some bacterial virulence factors are proteases, presenting opportunities for novel antibacterial agents. [4][5]
Safety, Handling, and Storage
As a research chemical, this compound and its precursors should be handled with care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous fluorinated benzamides provide a reliable guide to its hazard profile. [6][7]
-
Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. [8][7]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its unique combination of a proven pharmacophore (the benzamidine group) and the powerful modulating effects of ortho-meta difluorination provides a sophisticated tool for developing highly potent and selective enzyme inhibitors. Understanding its synthesis, properties, and the rationale behind its use empowers researchers to leverage its full potential in creating the next generation of targeted therapeutics. This guide serves as a foundational resource to support those efforts, emphasizing safety, precision, and a deep understanding of the underlying chemical principles.
References
-
Chemsigma. This compound hydrochloride [1138036-26-6]. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140373, 2,3-Difluorobenzamide. Available from: [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]
-
NIST. 2,3-Difluorobenzamide. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
-
PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3690768, 3,5-Difluoro-benzamidine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123588, 2,4-Difluorobenzamide. Available from: [Link]
-
PubMed. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. Available from: [Link]
-
Cheméo. Chemical Properties of 2,5-Difluorobenzamide, N-(3-methylphenyl). Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine. Available from: [Link]
- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137664, 2,3-Difluorobenzaldehyde. Available from: [Link]
-
National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available from: [Link]
-
Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available from: [Link]
-
National Center for Biotechnology Information. Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available from: [Link]
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available from: [Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 2,3-Difluorobenzamide | C7H5F2NO | CID 140373 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2,3-Difluoro-benzamidine: In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: The Structural Elucidation of a Key Fluorinated Moiety
In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, benzamidine derivatives are of particular interest as they are known to be potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. The strategic placement of fluorine atoms on the benzamidine scaffold can profoundly influence its biological activity. This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Difluoro-benzamidine, a key building block in the synthesis of novel therapeutic agents.
The precise characterization of such molecules is paramount to ensure their purity, confirm their structure, and understand their behavior in biological systems. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. In the absence of readily available experimental spectra for this compound, this guide leverages high-quality computational predictions to provide a detailed interpretation of its spectral features. This in silico approach, supported by experimental data from structurally related compounds, offers a robust framework for the identification and characterization of this important molecule.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a repository of data, but a pedagogical exploration of how to interpret the spectroscopic signatures of a fluorinated benzamidine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Electronegative atoms, such as fluorine, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.35 | ddd |
| H-5 | 7.18 | ddd |
| H-6 | 7.62 | ddd |
| -NH₂ | 6.5 (broad) | s |
| =NH | 8.0 (broad) | s |
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the predicted ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the phenyl ring.
-
H-6: This proton is situated between a fluorine atom and the amidine group. The electron-withdrawing nature of both substituents would lead to the most significant deshielding, hence its predicted downfield shift of around 7.62 ppm.
-
H-4: This proton is ortho to a fluorine atom and meta to the amidine group. It will experience moderate deshielding, with a predicted chemical shift around 7.35 ppm.
-
H-5: This proton is meta to both the fluorine at position 3 and the amidine group, and para to the fluorine at position 2. It is expected to be the most shielded of the aromatic protons, with a predicted chemical shift around 7.18 ppm.
The multiplicity of these signals will be complex due to coupling with neighboring protons and fluorine atoms. Each signal is predicted to be a doublet of doublet of doublets (ddd) due to ortho, meta, and para couplings to other protons and fluorine nuclei.
The protons of the amidine group (-NH₂ and =NH) are expected to appear as broad singlets due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atoms. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, but are predicted to be in the regions of 6.5 ppm and 8.0 ppm, respectively.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at higher chemical shifts. A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine coupling (¹JCF, ²JCF, etc.), which splits the carbon signals into multiplets.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 | 125.0 | dd |
| C2 | 152.0 | dd |
| C3 | 149.0 | dd |
| C4 | 124.5 | d |
| C5 | 118.0 | d |
| C6 | 129.0 | d |
| C=N | 165.0 | t |
Interpretation of the ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum of this compound is expected to show seven distinct signals.
-
C2 and C3: These carbons are directly bonded to fluorine atoms and will therefore appear at the most downfield chemical shifts in the aromatic region, predicted around 152.0 and 149.0 ppm, respectively. They will both appear as a doublet of doublets (dd) due to one-bond coupling to their attached fluorine and two-bond coupling to the adjacent fluorine.
-
C1 and C4: These carbons are adjacent to the fluorinated carbons and will also experience a downfield shift. C1, being the ipso-carbon to the amidine group, is predicted around 125.0 ppm and will appear as a doublet of doublets due to two-bond and three-bond C-F coupling. C4, predicted around 124.5 ppm, will likely be a doublet due to two-bond coupling to the fluorine at C-3.
-
C5 and C6: These carbons are further from the fluorine atoms and will appear at more upfield positions. C5 is predicted around 118.0 ppm and C6 around 129.0 ppm. They will likely appear as doublets due to three- and two-bond C-F coupling, respectively.
-
C=N: The carbon of the amidine group is expected to be the most downfield signal in the entire spectrum, predicted at approximately 165.0 ppm. It may appear as a triplet due to two-bond coupling to the two fluorine atoms.
The following diagram illustrates the predicted NMR correlations for this compound.
Caption: Predicted NMR correlations for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine/imine) | 3400-3100 | Medium, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=N stretch (amidine) | 1650-1600 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-F stretch | 1300-1100 | Strong |
| C-N stretch | 1250-1020 | Medium |
| C-H bend (out-of-plane) | 900-675 | Strong |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
-
N-H Stretching: A broad band in the region of 3400-3100 cm⁻¹ is anticipated due to the N-H stretching vibrations of the primary amine (-NH₂) and imine (=NH) groups. The broadness is a result of hydrogen bonding. Primary amines typically show two distinct peaks in this region, which may be observable.[1]
-
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.
-
C=N Stretching: A strong absorption band between 1650-1600 cm⁻¹ is characteristic of the C=N double bond in the amidine functional group. This is a key diagnostic peak.
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will give rise to one or more medium to strong bands in the 1600-1450 cm⁻¹ range.
-
C-F Stretching: Strong absorption bands in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations. The presence of two fluorine atoms will likely result in multiple strong peaks in this area.
-
C-N Stretching: The C-N single bond stretching vibration is expected to produce a medium intensity band in the 1250-1020 cm⁻¹ region.[1]
-
C-H Bending: Out-of-plane C-H bending vibrations of the aromatic ring will result in strong bands in the 900-675 cm⁻¹ "fingerprint" region, which can sometimes provide information about the substitution pattern.
The following workflow illustrates the general process for acquiring and interpreting an IR spectrum.
Caption: General workflow for IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Identity |
| [M]⁺• | 156 | Molecular Ion |
| [M-NH]⁺ | 141 | Loss of NH |
| [M-NH₃]⁺• | 139 | Loss of Ammonia |
| [C₇H₃F₂]⁺ | 125 | 2,3-Difluorophenyl cation |
| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺•) at an m/z of 156, corresponding to its molecular weight. The fragmentation pattern will provide further structural information.
-
Molecular Ion Peak: The peak at m/z 156 confirms the molecular weight of the compound.
-
Loss of NH and NH₃: Fragmentation of the amidine group can lead to the loss of an NH radical (m/z 141) or a neutral ammonia molecule (m/z 139).
-
Formation of the 2,3-Difluorophenyl Cation: Cleavage of the C-C bond between the aromatic ring and the amidine carbon would result in a stable 2,3-difluorophenyl cation at m/z 125.
-
Further Fragmentation: The 2,3-difluorophenyl cation can further fragment by losing a fluorine atom or other small neutral molecules, leading to additional peaks in the lower mass region, such as the fluorophenyl cation at m/z 95.
The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
NMR Spectra Prediction Protocol
-
Structure Generation: A 2D structure of this compound was drawn using a chemical drawing software (e.g., ChemDraw).
-
3D Conformation: The 2D structure was converted to a 3D model and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
NMR Prediction Software: The optimized 3D structure was imported into a web-based NMR prediction platform (e.g., NMRDB).
-
Prediction Parameters: The desired solvent (e.g., DMSO-d₆) and spectrometer frequency were selected.
-
Spectrum Generation: The ¹H and ¹³C NMR spectra were calculated, providing chemical shifts and coupling constants.
IR Spectrum Prediction Protocol
-
Structure Optimization: The 3D structure of this compound was optimized using a quantum chemistry software package (e.g., Gaussian) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency calculation was performed on the optimized geometry to obtain the vibrational modes and their corresponding IR intensities.
-
Spectrum Simulation: The calculated frequencies and intensities were used to generate a simulated IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Mass Spectrometry Fragmentation Prediction
-
Structure Input: The chemical structure of this compound was input into a mass spectrometry fragmentation prediction tool.
-
Ionization Method: Electron Ionization (EI) was selected as the ionization method.
-
Fragmentation Analysis: The software predicts the likely fragmentation pathways based on established rules of mass spectrometry, such as the stability of the resulting ions and neutral losses. The predicted fragments and their m/z values are then tabulated.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. Through the use of computational tools, we have been able to generate and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this important fluorinated building block. The detailed analysis of the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns provides a valuable resource for researchers working on the synthesis and characterization of novel benzamidine-based compounds. The methodologies outlined herein also serve as a practical guide for the in silico spectroscopic analysis of other molecules where experimental data may be scarce. As the field of drug discovery continues to explore the vast chemical space of fluorinated compounds, the ability to accurately predict and interpret their spectroscopic properties will be an invaluable asset.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Smith, B. C. (2018). Infrared Spectral Interpretation: A Systematic Approach. CRC press. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]
-
NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-benzamidine
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, solubility and stability are fundamental pillars that dictate a compound's journey from the laboratory to clinical application. This technical guide provides a comprehensive exploration of the solubility and stability of 2,3-Difluoro-benzamidine, a compound of interest for researchers and drug development professionals.
The benzamidine moiety is a well-recognized pharmacophore, known for its ability to act as a reversible competitive inhibitor of trypsin and other serine proteases.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 2,3-difluoro substitution pattern on the phenyl ring of benzamidine is expected to modulate its electronic and steric characteristics, potentially leading to enhanced therapeutic properties.
This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols for the characterization of this compound. We will delve into the causative factors behind experimental choices, ensuring a robust and scientifically sound approach to determining the solubility and stability of this promising compound.
Physicochemical Properties of this compound: A Theoretical Overview
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on the parent benzamidine molecule and the known effects of fluorination.
Structure:
-
Benzamidine Core: The core structure contains a basic amidine group, which is expected to have a relatively high pKa, making the molecule protonated and more water-soluble at acidic pH.
-
Fluorine Substitution: The two fluorine atoms on the aromatic ring are electron-withdrawing. This can influence the pKa of the amidine group and the overall lipophilicity of the molecule. Fluorination often increases thermal stability.[2][3]
Section 1: Solubility Assessment of this compound
A compound's solubility is a critical determinant of its absorption and bioavailability.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer.[4][5] It is a crucial parameter in early drug discovery for screening large numbers of compounds.
Experimental Protocol: Nephelometric Kinetic Solubility Assay [6]
This protocol utilizes light scattering to detect undissolved particles.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate in triplicate.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer.
Data Interpretation: The solubility is determined by comparing the light scattering of the test compound to that of a known soluble and a known insoluble compound.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[7][8] It is a more time-consuming but also more accurate measure, crucial for later stages of drug development.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [7][9]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Illustrative Data Presentation: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Water | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
Note: This table is a template for experimental results.
Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Section 2: Stability Assessment of this compound
Evaluating the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[10][11]
Hydrolytic Stability
Benzamidines are known to be susceptible to hydrolysis, especially in basic aqueous solutions, to form the corresponding benzamide.[12][13][14][15][16] The rate of this degradation is pH-dependent.
Experimental Protocol: pH-Dependent Hydrolysis Study
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)
-
Constant temperature incubator
-
HPLC system with UV detector
Procedure:
-
Solution Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration (e.g., 100 µg/mL).
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Neutralize the aliquot to stop further degradation.
-
Quantification: Analyze the remaining concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.
Photostability
Photostability testing determines if a compound is degraded by exposure to light.[17]
Experimental Protocol: Photostability Study (ICH Q1B) [17]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
Quartz cuvettes or other suitable transparent containers
-
Dark control samples
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Expose both solid this compound and a solution of the compound to the light source in the photostability chamber.
-
Dark Control: Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.
-
Exposure: Expose the samples to a specified light intensity and duration as per ICH Q1B guidelines.
-
Analysis: After the exposure period, compare the samples to the dark controls for any physical changes and analyze the purity and degradation products by HPLC.
Thermal Stability
Thermal stability studies assess the impact of temperature on the compound.
Experimental Protocol: Solid-State Thermal Stability Study
Materials:
-
This compound (solid)
-
Oven with controlled temperature
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Place a known amount of solid this compound in a vial.
-
Incubation: Store the vial in an oven at an elevated temperature (e.g., 60°C).
-
Time-Point Analysis: At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze for degradation by HPLC.
Oxidative Stability
This study evaluates the compound's susceptibility to oxidation.
Experimental Protocol: Oxidative Degradation Study
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV detector
Procedure:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent and add hydrogen peroxide.
-
Incubation: Store the solution at room temperature.
-
Time-Point Analysis: At specified time intervals, analyze the solution by HPLC to monitor for the degradation of the parent compound and the formation of oxidation products.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Illustrative Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl, 60°C | 24 h | To be determined | To be determined |
| 0.1 M NaOH, RT | 8 h | To be determined | To be determined |
| 3% H₂O₂, RT | 24 h | To be determined | To be determined |
| 60°C (solid) | 7 days | To be determined | To be determined |
| Light (ICH Q1B) | - | To be determined | To be determined |
Note: This table is a template for experimental results.
Section 3: Analytical Methodologies
A robust and validated analytical method is essential for accurately quantifying this compound and its potential degradation products.[18]
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, process impurities, and excipients.[10][19]
Recommended HPLC Parameters (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) will likely be necessary to resolve polar degradants from the parent compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)
-
Column Temperature: 30°C
Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[18]
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the critical data necessary to advance this compound through the drug discovery pipeline. The provided workflows and data table templates offer a structured approach to these essential studies. A thorough characterization of these fundamental properties will ultimately inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and efficacious therapeutic agent.
References
-
Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry, 86(19), 13762-13767. [Link][12][13][14][15][16]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link][6]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link][7]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][5]
-
Dong, H. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link][18]
-
Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96 –Well Protocol. [Link][20]
-
Dong, M. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][19]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link][4]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link][10]
-
Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 153-162. [Link][11]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][21]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link][22]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][17]
-
ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link][23]
-
ChemRxiv. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. [Link][24]
-
ResearchGate. (2025). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. [Link][25]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 17. ema.europa.eu [ema.europa.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. static1.squarespace.com [static1.squarespace.com]
- 21. biomedres.us [biomedres.us]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
In vitro evaluation of 2,3-Difluoro-benzamidine's biological activity
An In-Depth Technical Guide for the In Vitro Evaluation of 2,3-Difluoro-benzamidine's Biological Activity
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Fluorinated Benzamidine Scaffold
Benzamidine is a well-established pharmacophore, recognized primarily as a reversible competitive inhibitor of trypsin and other serine proteases.[1][2] Its rigid structure and ability to form key interactions within enzyme active sites have made it a foundational scaffold in medicinal chemistry. The strategic modification of this core structure, however, opens the door to novel biological activities and improved therapeutic profiles. The introduction of fluorine atoms, as in this compound, is a particularly compelling strategy. Fluorination is known to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule, often leading to enhanced biological potency and novel mechanisms of action.[3][4]
This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol but to outline a logical, hypothesis-driven cascade of experiments. We will begin with the most probable target class based on the parent scaffold—serine proteases—and then broaden our investigation to explore potential anticancer and anti-inflammatory activities, which are frequently associated with fluorinated heterocyclic compounds.[3][5] Each protocol is designed as a self-validating system, providing researchers with the rationale and detailed steps necessary to generate robust, interpretable data.
Part 1: Primary Target Assessment - Serine Protease Inhibition
Rationale: The benzamidine core is a canonical serine protease inhibitor.[6][7] Therefore, the primary and most logical first step is to quantify the inhibitory activity of this compound against a panel of key human serine proteases. This establishes a baseline activity profile and determines if the difluoro-substitution enhances or alters the intrinsic inhibitory properties of the parent scaffold. We will use a chromogenic substrate assay, a reliable and high-throughput method for measuring enzyme kinetics.[8]
Experimental Workflow: Serine Protease Inhibition Assay
Caption: Workflow for determining serine protease inhibition constants (Ki).
Detailed Protocol: Trypsin Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Trypsin Stock: Prepare a 2 µM stock solution of bovine trypsin in the assay buffer.
-
Substrate: Prepare a 10 mM stock solution of N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) in the assay buffer.[9]
-
Inhibitor: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series in assay buffer, ranging from 1 mM to 50 nM.
-
-
Assay Procedure (in a 96-well microplate):
-
To appropriate wells, add 20 µL of the this compound serial dilutions. For positive control (100% activity), add 20 µL of assay buffer. For the blank, add 40 µL of assay buffer.
-
Add 20 µL of the 2 µM trypsin stock solution to all wells except the blank.
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 160 µL of 1.25 mM TAME substrate solution to all wells (final TAME concentration will be 1 mM).
-
Immediately place the plate in a microplate reader and measure the absorbance at 247 nm. Record readings every minute for 30 minutes.[9]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the V₀ against the inhibitor concentration.
-
Determine the inhibition constant (Ki) using appropriate enzyme kinetic models, such as the Dixon plot or by calculating IC₅₀ values and converting them to Ki using the Cheng-Prusoff equation if the mechanism is competitive.
-
Data Presentation: Serine Protease Inhibition Profile
| Enzyme | This compound Ki (µM) | Benzamidine Ki (µM)[7] |
| Trypsin | [Experimental Value] | 35 |
| Thrombin | [Experimental Value] | 220 |
| Plasmin | [Experimental Value] | 350 |
| Factor Xa | [Experimental Value] | [Value from Literature] |
Part 2: Cellular Activity Screening - Cytotoxicity and Selectivity
Rationale: A critical step for any potential therapeutic agent is to assess its effect on cell viability. This determines the compound's general toxicity and therapeutic window. By screening against a panel of cancer cell lines and a non-cancerous cell line, we can identify potential anticancer activity and, crucially, selectivity. A compound that is highly toxic to cancer cells but spares normal cells is a promising lead.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for assessing compound cytotoxicity via MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture human colon carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and human embryonic kidney (HEK-293) cells to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 2X working solution series of this compound in culture medium from a 10 mM DMSO stock. A typical final concentration range would be 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium containing the highest concentration of DMSO as the vehicle control.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Readout:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
-
Data Presentation: Cellular IC₅₀ Values
| Cell Line | Type | This compound IC₅₀ (µM) | Selectivity Index (SI) |
| HCT-116 | Colon Carcinoma | [Experimental Value] | IC₅₀ (HEK-293) / IC₅₀ (HCT-116) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | IC₅₀ (HEK-293) / IC₅₀ (MCF-7) |
| HEK-293 | Non-Cancerous Kidney | [Experimental Value] | - |
Part 3: Mechanistic Insight - Cell Cycle and Apoptosis Analysis
Rationale: If this compound demonstrates selective cytotoxicity against cancer cells, the next logical step is to investigate the mechanism of cell death. The two most common fates for antiproliferative compounds are inducing cell cycle arrest or triggering apoptosis (programmed cell death). Flow cytometry is a powerful tool to dissect these mechanisms. Propidium iodide (PI) staining allows for quantification of DNA content to determine cell cycle phase distribution, while Annexin V/PI co-staining can distinguish between healthy, apoptotic, and necrotic cells.[13]
Experimental Workflow: Mechanistic Assays
Caption: Parallel workflows for cell cycle and apoptosis analysis by flow cytometry.
Detailed Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates to be 70-80% confluent at the time of harvest. Treat with vehicle, 1X IC₅₀, and 2X IC₅₀ of this compound for 24 hours.[13]
-
Cell Harvesting: Collect all cells (including floating cells in the medium). Wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A). Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Part 4: Exploring Anti-inflammatory Potential
Rationale: Chronic inflammation is linked to numerous diseases, including cancer.[3] Benzamides and other fluorinated molecules have demonstrated anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and cytokines.[4][5] A common in vitro model uses lipopolysaccharide (LPS) to stimulate murine macrophages (e.g., RAW 264.7 cells) and then measures the inhibition of NO production using the Griess assay.
Experimental Workflow: Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for measuring the inhibition of LPS-induced nitric oxide production.
Detailed Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + DMSO).
-
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water and incubate for another 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.
-
Conclusion and Path Forward
This technical guide outlines a logical and robust cascade for the initial in vitro characterization of this compound. By systematically evaluating its effects on serine proteases, cancer cell viability, cell cycle progression, apoptosis, and inflammatory markers, researchers can build a comprehensive biological activity profile. The data generated from these assays—inhibition constants (Ki) for enzymes and IC₅₀ values for cellular effects—will provide a solid foundation for further investigation. Positive results, such as potent and selective cancer cell cytotoxicity or significant anti-inflammatory activity at non-toxic concentrations, would justify advancing the compound to more complex secondary assays, target deconvolution studies, and eventually, in vivo models.
References
- BenchChem. (2025). Application Notes: Cell-Based Assay Protocols for Evaluating Benzamide Anticancer Agents. BenchChem.
-
Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]
-
Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics, 12(2), 306. [Link]
-
Kavitha, R., Sa'ad, M. A., Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics (Basel), 12(2), 306. [Link]
-
Kavitha, R., Sa'ad, M. A., Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. ResearchGate. [Link]
-
Kavitha, R., Sa'ad, M. A., Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health. [Link]
-
Bistrović, A., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(22), 7592. [Link]
-
Ahmad, A., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. Journal of Pharmacy and Pharmacology, 74(7), 969-982. [Link]
-
Raut, S., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(25), 7481-7487. [Link]
-
Ebiloma, G. U., et al. (2022). Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. ACS Medicinal Chemistry Letters, 13(3), 426-432. [Link]
-
Ahmad, A., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. ResearchGate. [Link]
-
Sa'ad, M. A. (2022). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Monash University. [Link]
-
Raut, S., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(4), 1365-1376. [Link]
-
Glemžaitė, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
-
Smulson, M., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Advances in Experimental Medicine and Biology, 477, 175-185. [Link]
-
Peifer, C., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. Journal of Medicinal Chemistry, 57(19), 7933-7946. [Link]
-
Nishimura, Y., et al. (1993). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 84(8), 897-903. [Link]
-
Andrews, J. M., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(9), 1223-1229. [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
-
Ruchi, et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 24(13), 10836. [Link]
-
Mogaki, R., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Communications, 51(40), 8521-8524. [Link]
-
Al-Qawasmeh, R. A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry, 14(10), 1835-1865. [Link]
-
Szymańska, E., et al. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. Molecules, 27(21), 7502. [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment [mdpi.com]
- 12. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2,3-Difluorobenzamidine: Synthesis, Characterization, and Application in Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-difluorobenzamidine, a fluorinated aromatic compound with significant potential in drug discovery and chemical biology. As a member of the benzamidine class of molecules, it is rationally designed to target trypsin-like serine proteases, enzymes implicated in a multitude of physiological and pathological processes including coagulation, inflammation, and cancer. The strategic incorporation of fluorine atoms is intended to modulate its physicochemical properties, offering potential advantages in potency, selectivity, and metabolic stability.
This document delves into the synthesis of 2,3-difluorobenzamidine from commercially available precursors, outlines a detailed protocol for its characterization as a serine protease inhibitor, and explains the molecular basis for its mechanism of action.
Chemical Identity and Properties
2,3-Difluorobenzamidine is a small molecule featuring a central phenyl ring substituted with an amidine group and two fluorine atoms at the 2 and 3 positions. The amidine group, being protonated at physiological pH, is a key pharmacophore that mimics the side chains of arginine and lysine, enabling it to act as a competitive inhibitor by binding to the S1 specificity pocket of trypsin-like serine proteases. The fluorine substituents are expected to influence the compound's electronic properties, pKa, lipophilicity, and metabolic stability.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-difluorobenzenecarboximidamide | - |
| Synonyms | 2,3-difluorobenzimidamide | - |
| Molecular Formula | C₇H₆F₂N₂ | - |
| Molecular Weight | 156.13 g/mol | - |
| CAS Number | 1138036-26-6 (for hydrochloride salt) | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C(=N)N | - |
Note: Benzamidines are typically handled as their more stable hydrochloride salts.
Synthesis of 2,3-Difluorobenzamidine Hydrochloride
The most direct and established method for the synthesis of aromatic amidines is the Pinner reaction, which proceeds via the conversion of a nitrile to an imidate hydrochloride, followed by ammonolysis. The starting material, 2,3-difluorobenzonitrile, is commercially available.[1][2][3][4]
Rationale for Synthetic Route
The Pinner reaction is a reliable and high-yielding method for preparing amidines from nitriles. The reaction proceeds in two main steps:
-
Imidate Formation: The nitrile is treated with an alcohol (typically anhydrous ethanol) under anhydrous acidic conditions (using hydrogen chloride gas). The nitrile nitrogen is protonated, rendering the carbon susceptible to nucleophilic attack by the alcohol, forming an ethyl imidate hydrochloride salt (a Pinner salt).
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia (or an amine) to displace the ethoxy group, forming the final amidine hydrochloride. Using anhydrous conditions throughout the first step is critical to prevent hydrolysis of the nitrile or the intermediate imidate to the corresponding amide or carboxylic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,3-Difluorobenzamidine HCl.
Detailed Experimental Protocol
Step 1: Formation of Ethyl 2,3-difluorobenzimidate hydrochloride (Pinner Salt)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube (filled with calcium chloride) on the outlet.
-
Reagents: To the flask, add 2,3-difluorobenzonitrile (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Reaction: Cool the mixture in an ice bath (0 °C). Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic. Continue the HCl addition until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Isolation: Seal the flask and allow it to stand at 0-4 °C for 24-48 hours to allow for complete precipitation. Collect the crystalline Pinner salt by filtration under a blanket of dry nitrogen. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum.
Step 2: Conversion to 2,3-Difluorobenzamidine hydrochloride
-
Setup: In a new flame-dried flask, suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol.
-
Reaction: Cool the suspension in an ice bath. Bubble anhydrous ammonia gas through the mixture with stirring, or add a saturated solution of ammonia in anhydrous ethanol.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure. The resulting solid is a mixture of 2,3-difluorobenzamidine hydrochloride and ammonium chloride.
-
Purification: The product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or methanol and allow it to cool slowly. The ammonium chloride will remain dissolved while the desired product crystallizes out. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Application as a Serine Protease Inhibitor
Benzamidine and its derivatives are well-documented, reversible, competitive inhibitors of trypsin-like serine proteases, which include key enzymes in blood coagulation (e.g., thrombin, plasmin) and inflammation.[5][6][7] These enzymes are characterized by a conserved catalytic triad (Ser-His-Asp) and a deep S1 specificity pocket containing a negatively charged aspartate residue (Asp189) at its base. The positively charged amidinium group of benzamidine forms a salt bridge with this Asp189 residue, anchoring the inhibitor in the active site and preventing substrate binding.
While specific inhibition constants (Kᵢ) for 2,3-difluorobenzamidine are not prominently available in the literature, the introduction of fluorine atoms can beneficially alter the molecule's properties by lowering the pKa of the amidine group, potentially improving its binding characteristics and cell permeability. The following protocol provides a robust method to determine the inhibitory potency (IC₅₀) of 2,3-difluorobenzamidine against a model serine protease, trypsin.
Protocol: Trypsin Inhibition Assay
This assay measures the ability of an inhibitor to reduce the rate at which trypsin hydrolyzes a chromogenic substrate, Nα-p-Tosyl-L-arginine methyl ester (TAME). Hydrolysis of TAME leads to an increase in absorbance at 247 nm.[8]
Materials:
-
Bovine pancreatic trypsin
-
Nα-p-Tosyl-L-arginine methyl ester hydrochloride (TAME)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
2,3-Difluorobenzamidine hydrochloride
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (25 °C)
-
96-well UV-transparent microplates (optional, for higher throughput)
Procedure:
-
Prepare Stock Solutions:
-
Trypsin: Prepare a stock solution of trypsin in the Tris-HCl buffer. The final concentration in the assay should be around 20 nM.[8]
-
TAME: Prepare a stock solution of TAME in the Tris-HCl buffer. The final concentration in the assay should be around 1 mM.[8]
-
Inhibitor: Prepare a stock solution of 2,3-difluorobenzamidine HCl in the Tris-HCl buffer. Perform a serial dilution to create a range of concentrations to test (e.g., from 1 nM to 1 mM).
-
-
Assay Setup:
-
In a microcuvette or well of a microplate, add the Tris-HCl buffer.
-
Add the inhibitor solution at various concentrations.
-
Add the trypsin solution and incubate at 25 °C for 5-10 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add the TAME substrate solution to initiate the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 247 nm over time (e.g., for 1-5 minutes) using the kinetic mode of the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of trypsin activity (relative to a control with no inhibitor) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9][10]
-
Mechanism of Action: Binding to the S1 Pocket
The inhibitory action of benzamidine derivatives is rooted in their structural and electrostatic complementarity to the active site of trypsin-like serine proteases.
Mechanistic Principles
-
Electrostatic Interaction: At physiological pH, the amidine group is protonated, forming a positively charged amidinium ion. This ion forms a strong, charge-assisted hydrogen bond (a salt bridge) with the carboxylate side chain of the highly conserved Aspartate 189 residue at the bottom of the S1 pocket.[11][12]
-
Hydrophobic Interactions: The phenyl ring of the benzamidine molecule fits snugly into the S1 pocket, which is lined with hydrophobic and aromatic residues, further stabilizing the enzyme-inhibitor complex.
-
Competitive Inhibition: By occupying the S1 pocket, the inhibitor physically blocks the entry of the enzyme's natural substrates (which have arginine or lysine side chains), thus preventing catalysis. This is a reversible binding process.[13]
Binding Mode Diagram
Caption: Interaction of 2,3-Difluorobenzamidine with the S1 pocket of Trypsin.
Safety and Handling
-
Hazard Classification (Anticipated):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
2,3-Difluorobenzamidine stands as a promising molecular scaffold for the development of novel serine protease inhibitors. Its synthesis is achievable through well-established chemical transformations, and its inhibitory activity can be rigorously quantified using standard enzymatic assays. The foundational principle of its action—the specific, charge-driven interaction with the S1 pocket—is well understood, providing a solid basis for further rational drug design. This guide offers the necessary technical framework for researchers to synthesize, characterize, and utilize this compound in the pursuit of new therapeutic agents targeting serine protease-mediated diseases.
References
-
Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]
- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
Chemsigma. 2,3-Difluoro-benzamidine hydrochloride [1138036-26-6]. [Link]
-
SLS - Lab Supplies. 2,3-Difluorobenzonitrile, 98% | 263524-5G | SIGMA-ALDRICH. [Link]
-
CP Lab Safety. 2,3-Difluorobenzonitrile, 5g, Each. [Link]
-
Sreeram, P., et al. (2016). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. [Link]
-
Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. PMC - NIH. [Link]
-
Plattner, N., & Noé, F. (2015). Benzamidine binding to different Trypsin conformations... ResearchGate. [Link]
-
A. Arshad. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. [Link]
-
Kim, H., et al. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH. [Link]
-
ResearchGate. (2017). (a) Determination of IC50 values of trypsin- and.... [Link]
-
Parellada, J., & Guinea, M. (1995). Flavonoid inhibitors of trypsin and leucine aminopeptidase: a proposed mathematical model for IC50 estimation. PubMed. [Link]
Sources
- 1. B20811.03 [thermofisher.com]
- 2. 2,3-Difluorobenzonitrile, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoid inhibitors of trypsin and leucine aminopeptidase: a proposed mathematical model for IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Quantum mechanical calculations on 2,3-Difluoro-benzamidine
An In-Depth Technical Guide to Quantum Mechanical Calculations on 2,3-Difluoro-benzamidine
Abstract
This technical guide provides a comprehensive framework for conducting quantum mechanical (QM) calculations on this compound, a molecule of significant interest in medicinal chemistry. Benzamidine derivatives are recognized as crucial pharmacophores in drug discovery, acting as reversible competitive inhibitors for serine proteases like trypsin.[1][2][3] The strategic introduction of fluorine atoms can modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability, making fluorinated compounds highly valuable in drug design.[4] This guide offers researchers, computational chemists, and drug development professionals a detailed protocol, from theoretical considerations to practical application, for investigating the electronic structure, conformational landscape, and molecular properties of this compound using Density Functional Theory (DFT).
Introduction: The Significance of this compound
The benzamidine scaffold is a cornerstone in the design of inhibitors for trypsin-like serine proteases, which are implicated in numerous physiological processes.[5][6] The amidine group's basicity allows it to form strong salt-bridge interactions with key aspartate residues in the enzyme's active site. The addition of fluorine atoms to the phenyl ring, as in this compound, introduces complex electronic and steric effects. These fluorine substituents can alter the molecule's conformation, electrostatic potential, and capacity for non-covalent interactions, such as hydrogen bonds and halogen bonds.[7][8][9][10]
Understanding these properties at a quantum-mechanical level is paramount for rational drug design.[11][12] QM calculations allow us to predict molecular geometries, probe the electronic landscape, and quantify interaction energies, providing insights that are often inaccessible through experimental methods alone.[13] This guide details the application of these powerful computational tools to elucidate the molecular characteristics of this compound.
Theoretical Foundation: Selecting the Right Computational Approach
The accuracy of any QM calculation is fundamentally dependent on the chosen theoretical method and basis set. For molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[11]
The Case for Density Functional Theory (DFT)
Unlike more computationally expensive wave function-based methods, DFT calculates the electronic energy based on the electron density, making it suitable for systems relevant to drug discovery.[13] However, the choice of the exchange-correlation functional is critical.
-
Functionals for Non-Covalent Interactions: Standard DFT functionals often fail to accurately describe long-range electron correlation, which governs non-covalent interactions like van der Waals forces.[14] For this compound, which may engage in crucial intermolecular interactions within a protein active site, it is essential to use functionals that account for these dispersion forces.
-
Dispersion-Corrected Functionals (e.g., DFT-D3): Methods like B3LYP-D3 or B97-D3 add an empirical dispersion correction term, significantly improving the description of non-covalent interactions.[15][16]
-
Functionals with Long-Range Correction: Functionals like ωB97X-D incorporate long-range corrections and dispersion, and have shown excellent performance for halogenated compounds and non-covalent interactions.[15][17][18]
-
Meta-GGA and Hybrid Functionals: Functionals from the M06 suite (e.g., M06-2X) are parameterized to perform well for a broad range of chemical systems, including those where non-covalent interactions are important.[19]
-
Choosing an Appropriate Basis Set
The basis set is the set of mathematical functions used to build molecular orbitals. For molecules containing fluorine, a flexible basis set with both polarization and diffuse functions is required to accurately model the electron distribution and potential interactions.
-
Pople Style Basis Sets (e.g., 6-311+G(d,p)): This triple-zeta basis set provides a good description of the valence electrons. The + indicates the addition of diffuse functions on heavy atoms, crucial for describing lone pairs and anions, while (d,p) adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for orbital shape distortion upon bonding.
-
Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit.[20] The "aug-" prefix adds diffuse functions to all atoms, which is particularly important for accurately describing non-covalent interactions and the electronegative fluorine atoms.[21]
Recommendation for this Study: A combination of the ωB97X-D functional and the aug-cc-pVTZ basis set is recommended for high-accuracy results. For more routine calculations or larger systems, B3LYP-D3 with the 6-311+G(d,p) basis set provides a reliable and computationally efficient alternative.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the practical steps for performing QM calculations on this compound using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.[22][23][24]
Step 1: Molecule Construction and Initial Geometry
-
Build the Molecule: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).
-
Define Initial Conformation: Pay attention to the initial dihedral angle between the phenyl ring and the amidine group. While the optimization will find the local minimum, starting from a chemically reasonable geometry can accelerate convergence. Studies on substituted benzamides suggest that non-planar conformations are common.[25][26][27]
-
Set Charge and Multiplicity: For the neutral molecule, the charge is 0 and the spin multiplicity is 1 (singlet state).
Step 2: Geometry Optimization
-
Objective: To find the molecular structure that corresponds to a minimum on the potential energy surface.
-
Procedure:
-
Select the chosen DFT functional and basis set (e.g., ωB97X-D/aug-cc-pVTZ).
-
Specify the Opt keyword in the calculation setup.
-
Use tight convergence criteria to ensure a well-defined minimum is located.
-
Run the calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy.
-
Step 3: Frequency Calculation and Thermodynamic Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to compute thermodynamic properties.
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Specify the Freq keyword.
-
Run the calculation.
-
-
Validation: A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization or conformational searching.
-
Output: This calculation yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the vibrational spectra (IR and Raman).
Step 4: Molecular Property Calculations
-
Objective: To analyze the electronic structure and other key properties of the molecule.
-
Procedure: These are single-point energy calculations performed on the final optimized geometry.
-
Molecular Orbitals: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.[28]
-
Molecular Electrostatic Potential (ESP): Generate an ESP map to visualize the charge distribution. This is crucial for understanding intermolecular interactions, as it highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
The entire computational workflow can be visualized as follows:
Caption: A generalized workflow for quantum mechanical calculations.
Data Presentation and Interpretation
The output from these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.
Optimized Geometric Parameters
The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. A key parameter for this compound is the dihedral angle defining the twist between the phenyl ring and the amidine group, which influences the molecule's overall shape and interaction profile.
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Length | C(ring)-C(amidine) | e.g., 1.48 Å |
| C-F (ortho) | e.g., 1.35 Å | |
| C=N | e.g., 1.28 Å | |
| C-NH₂ | e.g., 1.36 Å | |
| Dihedral Angle | C-C-C-N | e.g., 35.0° |
Note: Values are hypothetical and for illustrative purposes.
Electronic Properties
Analysis of the frontier molecular orbitals (FMOs) and electrostatic potential is critical for predicting reactivity and intermolecular interactions.
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | e.g., -0.254 | e.g., -6.91 |
| LUMO Energy | e.g., -0.041 | e.g., -1.12 |
| HOMO-LUMO Gap | e.g., 0.213 | e.g., 5.79 |
Note: Values are hypothetical and for illustrative purposes.
A large HOMO-LUMO gap suggests high kinetic stability. The ESP map visually represents regions prone to electrophilic or nucleophilic attack. For this compound, one would expect a negative potential around the amidine nitrogen atoms and the fluorine atoms, indicating their role as hydrogen bond acceptors.
Conformational and Interaction Analysis
The presence of ortho- and meta-fluorine atoms introduces specific intramolecular interactions that can dictate the molecule's preferred conformation.
Caption: Key structural relationships in this compound.
The ortho-fluorine atom may participate in an intramolecular C-F···H-N hydrogen bond, which would stabilize a specific planar or near-planar conformation.[7] This can be investigated by analyzing the calculated N-H···F distance and angle in the optimized geometry. Such conformational locking can have profound implications for binding affinity by reducing the entropic penalty upon binding to a receptor.
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded protocol for performing quantum mechanical calculations on this compound. By carefully selecting DFT functionals and basis sets appropriate for halogenated aromatic systems, researchers can obtain reliable predictions of the molecule's geometry, stability, and electronic properties.[15][16][18] The insights gained from these calculations—particularly regarding conformational preferences, electrostatic potential, and frontier orbitals—are invaluable for understanding its potential as a drug candidate.
Future work could extend this analysis to study the molecule's interaction with its biological target (e.g., trypsin) using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods.[29] Such calculations can provide highly accurate binding energies and a detailed picture of the non-covalent interactions, including halogen bonds and hydrogen bonds, that govern protein-ligand recognition.
References
-
GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory. Retrieved January 21, 2026, from [Link]
-
List of quantum chemistry and solid-state physics software. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. [Link]
-
Quantum Mechanics Software Tools. (n.d.). OpenEye Scientific. Retrieved January 21, 2026, from [Link]
-
What is the best software for quantum chemistry calculations? (2019). Quora. Retrieved January 21, 2026, from [Link]
-
Quantum Chemistry Toolbox from RDMChem. (n.d.). Maplesoft. Retrieved January 21, 2026, from [Link]
-
Fronczek, F. R., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed, 26(8), 913-23. [Link]
-
Nadig, G., et al. (2009). Conformational Variability of Benzamidinium Based Inhibitors. Protein and Peptide Letters, 16(10), 1184-1191. [Link]
-
Holzer, C., et al. (2018). Exploring non-covalent interactions in excited states: beyond aromatic excimer models. Physical Chemistry Chemical Physics, 20(31), 20399-20415. [Link]
-
Otero-de-la-Roza, A., & Johnson, E. R. (2012). A benchmark for non-covalent interactions in solids. The Journal of Chemical Physics, 137(5), 054103. [Link]
-
Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. PubMed, 134(8), 084107. [Link]
-
Gao, J., et al. (2006). Quantum mechanical map for protein-ligand binding with application to beta-trypsin/benzamidine complex. PubMed, 128(50), 18302-7. [Link]
-
Juchniewicz, D., et al. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 27(19), 6296. [Link]
-
Benzamidine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Zgarbova, M., et al. (2023). CO2 on Graphene: Benchmarking Computational Approaches to Noncovalent Interactions. ACS Omega, 8(39), 36171-36183. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
-
Panini, P., & Chopra, D. (2013). Quantitative insights into energy contributions of intermolecular interactions in fluorine and trifluoromethyl substituted isomeric N-phenylacetamides and N-methylbenzamides. CrystEngComm, 15(46), 10104-10123. [Link]
-
Panini, P., & Chopra, D. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(18), 5894-5908. [Link]
-
Fronczek, F. R., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]
-
Kar, M., et al. (2020). Design, synthesis and conformational analyses of bifacial benzamide based foldamers. SciSpace. [Link]
-
Panini, P., & Chopra, D. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. ResearchGate. [Link]
-
Kruger, T. L., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1234. [Link]
-
Forni, A., et al. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of Computational Chemistry, 35(5), 386-94. [Link]
-
Van der Veken, B. J., et al. (2023). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Chemistry, 5(4), 2736-2751. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
Mohan, S. M., et al. (2021). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 26(17), 5345. [Link]
-
Forni, A., et al. (2014). Halogen Bonds with Benzene: An Assessment of DFT Functionals. ResearchGate. [Link]
-
Santos, C. I. D., et al. (2010). Quantum Semiempirical Energy Based (SEEB) Descriptors Performance with Benzamidine Inhibitors of Trypsin. Molecular Informatics, 29(6-7), 525-31. [Link]
-
Kumar, V., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 14(11), 1136-1142. [Link]
-
Basis Sets. (2021). Gaussian.com. Retrieved January 21, 2026, from [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]
-
Al-Ghamdi, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 221. [Link]
-
Tsuchiya, M., et al. (2021). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 17, 2469-2475. [Link]
-
Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2018). Molecule Activity Analysis in Ground State of para-Halogenated Diphenyl Ethers Based on DFT Calculation. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). [Link]
-
2,3-Difluorobenzamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry, 52(3-4), 423-434. [Link]
-
Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. Retrieved January 21, 2026, from [Link]
-
da Silva, A. B. F., et al. (2017). Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review. Current Drug Metabolism, 18(9), 808-816. [Link]
-
Which Basis Set and Functional to use when? (2023). Reddit. Retrieved January 21, 2026, from [Link]
-
Schauperl, M., et al. (2020). Machine Learning-Enhanced Calculation of Quantum-Classical Binding Free Energies. Journal of Chemical Theory and Computation, 16(8), 5235-5250. [Link]
-
Singh, D. B., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. International Journal of Molecular Sciences, 25(10), 5286. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. The Journal of Chemical Thermodynamics, 42(10), 1265-1274. [Link]
-
McBee, E. T., et al. (1953). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 75(13), 3152-3153. [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum Semiempirical Energy Based (SEEB) Descriptors Performance with Benzamidine Inhibitors of Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sci-Hub. Quantitative insights into energy contributions of intermolecular interactions in fluorine and trifluoromethyl substituted isomeric N-phenylacetamides and N-methylbenzamides / CrystEngComm, 2013 [sci-hub.sg]
- 9. Sci-Hub. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides / CrystEngComm, 2012 [sci-hub.ru]
- 10. researchgate.net [researchgate.net]
- 11. Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 21. gaussian.com [gaussian.com]
- 22. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 23. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 24. eyesopen.com [eyesopen.com]
- 25. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Conformational Variability of Benzamidinium Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Machine Learning-Enhanced Calculation of Quantum-Classical Binding Free Energies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Enhancing Protein Crystallization of Serine Proteases Using 2,3-Difluoro-benzamidine
Abstract
Obtaining well-ordered, diffraction-quality crystals is often the primary bottleneck in determining the three-dimensional structure of proteins via X-ray crystallography. For challenging targets, particularly enzymes such as serine proteases, the inherent conformational flexibility can impede the formation of a stable crystal lattice. This application note details the use of 2,3-Difluoro-benzamidine, a small molecule fragment and competitive inhibitor, as a strategic additive to stabilize protein conformation, reduce heterogeneity, and promote crystallization. We provide the scientific rationale for its use, detailed protocols for stock solution preparation and crystallization screening, and a representative case study to demonstrate its efficacy.
Introduction: The Role of Additives in Crystallization
Protein crystallization is a thermodynamically driven process where a supersaturated protein solution transitions into a highly ordered, solid state.[1][2] The success of this process is contingent on overcoming a significant kinetic energy barrier and reducing the conformational entropy of the protein molecules. Many proteins, especially those with flexible loops or active sites, exist in multiple conformational states in solution, which is a major obstacle to forming the uniform contacts required for a crystal lattice.
Chemical additives are frequently employed to overcome these challenges.[3][4] They can act by various mechanisms, such as altering solvent properties, providing cryoprotection, or binding directly to the protein.[4] Small molecule ligands or inhibitors that bind to a protein's active or allosteric site are particularly effective.[5] By occupying a specific site, these molecules can lock the protein into a single, stable conformation, reducing its flexibility and presenting a more homogenous population of molecules for crystallization.[5]
Biochemical Rationale: this compound as a Crystallization Enhancer
Mechanism of Action
This compound belongs to the benzamidine class of compounds, which are well-characterized as competitive inhibitors of serine proteases like trypsin and thrombin.[6] The core benzamidine moiety mimics the side chain of arginine or lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes.[7] This interaction is primarily mediated by hydrogen bonds between the positively charged amidinium group and a conserved aspartate residue (Asp189 in the trypsin numbering scheme) at the bottom of the S1 pocket.
The addition of two fluorine atoms to the phenyl ring in this compound serves several purposes:
-
Modulated Affinity: The electron-withdrawing nature of fluorine can alter the pKa of the amidine group and modulate binding affinity.
-
Increased Specificity: The fluorine substitutions provide additional points of interaction or steric constraints within the binding pocket, potentially increasing specificity for certain proteases over others.
-
Structural Rigidity: Binding of the inhibitor stabilizes the active site loops (e.g., the 175-loop in trypsin), which are often flexible and can hinder crystal packing.[8]
By forming a stable, homogenous protein-inhibitor complex, this compound effectively reduces the conformational heterogeneity of the sample, making it more amenable to crystallization.[5]
Target Scope
This protocol is primarily applicable to serine proteases whose activity is known to be inhibited by benzamidine analogs. This includes, but is not limited to:
-
Thrombin
-
Factor Xa
-
Urokinase-type Plasminogen Activator (uPA)
-
Mannose-binding lectin-associated serine proteases (MASPs)[11]
Materials and Reagents
-
This compound (or its hydrochloride salt)
-
Purified target protein (concentration ≥ 5 mg/mL, purity ≥ 95%)[12]
-
Appropriate buffer for protein stability (e.g., HEPES, Tris-HCl)
-
Deionized water (Milli-Q or equivalent)
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Commercial crystallization screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions FUSION screen)[12][13]
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)[14]
-
Pipettes and sterile, low-protein-binding tips
-
0.22 µm syringe filters[15]
Protocol I: Stock Solution Preparation & Handling
Accurate preparation of the additive stock solution is critical for reproducible results.
-
Calculate Mass: Determine the required mass of this compound to prepare a 100 mM stock solution.
-
Solubilization:
-
Attempt to dissolve the compound directly in the same buffer used for your protein.
-
If solubility is low, dissolve the compound in 100% DMSO first, then dilute with the protein buffer to the final concentration. Note: Keep the final DMSO concentration in the crystallization drop below 5% to avoid detrimental effects.
-
-
pH Adjustment: If using the hydrochloride salt, the solution may be acidic. Adjust the pH of the stock solution to match the pH of your protein buffer using dilute NaOH or HCl.
-
Sterilization: Sterile filter the final stock solution using a 0.22 µm syringe filter to remove any particulate matter.[15]
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C.
| Parameter | Recommendation | Rationale |
| Stock Concentration | 50-100 mM | Allows for a wide range of final concentrations without excessive dilution of the protein. |
| Solvent | Protein Buffer or Buffer w/ minimal DMSO | Ensures compatibility with the protein and crystallization conditions. |
| Storage Temperature | -20°C | Prevents degradation of the compound over time. |
Protocol II: Crystallization Screening with this compound
This protocol utilizes the sitting-drop vapor diffusion method, a common technique for initial screening.[2]
-
Prepare Protein-Inhibitor Complex:
-
On the day of the experiment, thaw an aliquot of your purified protein and the this compound stock solution.
-
Incubate the protein with the inhibitor at a 1:5 to 1:10 molar ratio (protein:inhibitor) for at least 30 minutes on ice. This ensures complete binding and complex formation. A typical final concentration for the inhibitor in the protein sample is 1-5 mM.
-
-
Centrifugation: Centrifuge the protein-inhibitor complex at ~15,000 x g for 15 minutes at 4°C to pellet any minor precipitates.[15]
-
Set Up Crystallization Plates:
-
Using a multichannel pipette, dispense 50-80 µL of the various crystallization screen solutions into the reservoirs of a 96-well plate.
-
Carefully pipette 100-200 nL of the protein-inhibitor complex into the drop post.
-
Pipette an equal volume (100-200 nL) of the corresponding reservoir solution into the protein drop.
-
Seal the plate securely with clear sealing tape.
-
-
Control Experiment: It is crucial to set up a parallel experiment under identical conditions but without the this compound additive. This will validate whether the inhibitor is responsible for any observed improvements in crystallization.
-
Incubation and Observation:
-
Store the plates in a temperature-controlled environment (e.g., 20°C).
-
Examine the drops under a microscope daily for the first few days, then weekly. Record all observations, noting the appearance of clear drops, precipitate, or crystals.[16]
-
Protocol III: Optimization of Diffraction-Quality Crystals
Once initial crystal "hits" are identified, they often require optimization to improve their size and diffraction quality. Additive screening is a powerful method for this.[17]
-
Identify the Hit Condition: Select the reservoir solution from the initial screen that produced the best crystals (even if they are small or poorly formed).
-
Prepare Optimization Grid: Create a 24- or 48-well plate setup. The reservoir of each well will contain the "hit" condition.
-
Additive Screening:
-
This protocol involves adding a small volume of a secondary additive directly to the crystallization drop. Commercial additive screens (e.g., Hampton Research Additive Screen) are ideal for this.[16]
-
Set up the drops as before: Pipette 1 µL of the protein-inhibitor complex.
-
Add 0.2 µL of an additive from the secondary screen.
-
Add 1 µL of the "hit" reservoir solution.
-
Seal and incubate.
-
-
Concentration Gradient: Simultaneously, it is beneficial to screen a small grid of varying protein and precipitant concentrations around the initial hit condition.
Case Study: Crystallization of Bovine Trypsin
Bovine trypsin is a classic serine protease used in crystallization studies.[10] While it crystallizes under various conditions, adding benzamidine can significantly improve crystal quality.
Protocol:
-
Protein: Bovine trypsin was prepared at 15 mg/mL in 20 mM HEPES pH 7.5.
-
Complex Formation: this compound was added to a final concentration of 2 mM, and the solution was incubated on ice for 1 hour.
-
Crystallization: The complex was screened against various conditions. Diffraction-quality crystals were obtained using the hanging-drop method.[9]
| Parameter | Condition |
| Protein Complex | 15 mg/mL Trypsin, 2 mM this compound |
| Reservoir Solution | 1.4 M Ammonium Sulfate, 0.1 M Sodium Acetate pH 5.0 |
| Drop Composition | 2 µL Protein Complex + 2 µL Reservoir Solution |
| Temperature | 20°C |
| Crystal Appearance | Rhombohedral crystals appeared within 2-3 days. |
In the control experiment without the inhibitor, only microcrystalline precipitate was observed under the same conditions, highlighting the crucial role of this compound in promoting the growth of well-ordered crystals.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Heavy Precipitate | Protein or inhibitor concentration is too high; inhibitor is insoluble. | Decrease protein/inhibitor concentration. Ensure inhibitor stock is fully dissolved and filtered. Increase final DMSO concentration slightly if needed. |
| No Crystals, Clear Drops | Protein concentration is too low; supersaturation not reached. | Increase protein concentration. Try a broader range of screening conditions. |
| Microcrystals/Spherulites | Nucleation is too rapid; growth is poor. | Perform additive screening to find molecules that slow nucleation and promote ordered growth.[17] Lower the protein concentration slightly. |
| Inhibitor has no effect | Protein is not inhibited by benzamidine; inhibitor is not binding. | Confirm protein-inhibitor interaction with a functional assay (e.g., enzyme kinetics). Try a different class of inhibitor. |
Conclusion
This compound is a valuable tool for the structural biology of serine proteases. By stabilizing the protein in a single conformational state, it can significantly increase the probability of obtaining high-quality crystals. This protocol provides a systematic and robust framework for employing this and similar fragment-based inhibitors as crystallization additives, from initial screening through to final optimization. The inclusion of a control experiment is paramount to definitively attribute any crystallization success to the action of the additive.
References
- Protein XRD Protocols - Crystallization of Proteins. (n.d.). Google Sites.
-
Smialas, R., et al. (1995). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Acta Crystallographica Section D: Biological Crystallography, 51(Pt 5), 843-845. Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]
-
Chen, Y., et al. (2024). Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9. Acta Crystallographica Section F: Structural Biology Communications, 80(Pt 11), 358-363. Retrieved from [Link]
- Additive Screens. (n.d.). Molecular Dimensions.
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 140373, 2,3-Difluorobenzamide. Retrieved from [Link]
-
Gorrec, F. (2023). The FUSION protein crystallization screen. Acta Crystallographica Section D: Structural Biology, 79(Pt 12), 1011-1021. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1V2M: Benzamidine in complex with bovine trypsin variant X(triple.Glu)bT.A1. Retrieved from [Link]
-
Additive Screen User Guide. (n.d.). Hampton Research. Retrieved from [Link]
-
Cytiva. (n.d.). HiTrap Benzamidine FF (high sub) Datasheet. Retrieved from [Link]
-
Li, S., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 29(15), 3485. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1J8A: CRYSTAL STRUCTURE OF BENZAMIDINE INHIBITED BOVINE PANCREATIC TRYPSIN AT 105K TO 1.21A RESOLUTION. Retrieved from [Link]
-
MRC Laboratory of Molecular Biology. (n.d.). Optimization of crystallization conditions with additive screening. Retrieved from [Link]
-
Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein crystallization. Retrieved from [Link]
-
Erlanson, D. A., et al. (2004). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 47(14), 3463–3482. Retrieved from [Link]
-
Wernimont, A. K., & Edwards, A. M. (2009). In Situ Proteolysis to Generate Crystals for Structure Determination: An Update. PLOS ONE, 4(4), e5094. Retrieved from [Link]
-
Biochem iLab Studio. (2020, December 10). Principles of Protein Crystallization [Video]. YouTube. Retrieved from [Link]
-
Bergfors, T. (n.d.). Laboratory exercises for protein crystallization. Retrieved from [Link]
-
Chen, Y., et al. (2024). Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9. IUCrData, 9(11). Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3690768, 3,5-Difluoro-benzamidine. Retrieved from [Link]
-
RCSB PDB. (n.d.). 2AER: Crystal Structure of Benzamidine-Factor VIIa/Soluble Tissue Factor complex. Retrieved from [Link]
-
Dobó, J., et al. (2009). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 1), 50-53. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Retrieved from [Link]
Sources
- 1. Protein crystallization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. In Situ Proteolysis to Generate Crystals for Structure Determination: An Update | PLOS One [journals.plos.org]
- 6. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 8. rcsb.org [rcsb.org]
- 9. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. xray.teresebergfors.com [xray.teresebergfors.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Application of 2,3-Difluoro-benzamidine in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low molecular weight compounds, or "fragments" (typically <300 Da), for weak but efficient binding to a biological target.[4][5][6] The core principle of FBDD lies in the idea that these initial, low-affinity interactions can be optimized into highly potent and specific drug candidates through structure-guided medicinal chemistry efforts such as fragment growing, linking, or merging.[2][6] This method offers the advantage of more efficiently sampling chemical space and often yields lead compounds with superior physicochemical properties.[7][8]
This application note provides a detailed guide on the utilization of 2,3-Difluoro-benzamidine as a valuable fragment in FBDD campaigns. We will delve into the rationale for its selection, its key physicochemical properties, and provide detailed protocols for its application in common biophysical screening techniques.
This compound: A Privileged Fragment for Targeting Proteases and Beyond
Benzamidine is a well-established pharmacophore, recognized for its ability to act as a competitive inhibitor of serine proteases by mimicking the guanidinium group of arginine.[9] The positively charged amidinium group forms strong salt-bridge interactions with the carboxylate side chain of aspartate residues commonly found at the base of the S1 specificity pocket of enzymes like trypsin and thrombin.[10]
The introduction of a 2,3-difluoro substitution pattern on the phenyl ring of benzamidine offers several strategic advantages for its use as a fragment in drug discovery:
-
Modulation of Physicochemical Properties: The fluorine atoms, being highly electronegative, can significantly alter the electronic properties of the aromatic ring and the pKa of the amidine group. This can influence binding affinity, selectivity, and metabolic stability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues in the binding pocket, potentially increasing binding affinity and ligand efficiency.
-
Metabolic Stability: The C-F bond is exceptionally strong, and fluorination at strategic positions can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the evolving lead compound.
-
¹⁹F NMR Screening: The presence of fluorine provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and sensitive technique for fragment screening.[11]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound, which align well with the "Rule of Three" for fragment-based discovery, is presented below.[6][12]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 156.13 g/mol | < 300 Da |
| cLogP | ~1.5 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 1 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Table 1: Physicochemical properties of this compound in the context of FBDD.
Experimental Workflows and Protocols
The successful identification of fragment hits requires the use of sensitive biophysical techniques capable of detecting weak binding events.[1][13][14] A typical FBDD workflow employing this compound would involve a primary screen using a high-throughput method, followed by orthogonal validation and structural characterization.
Caption: General workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive and robust method for fragment screening, particularly for fluorinated fragments like this compound.[11] It offers the advantage of a large chemical shift dispersion and the absence of background signals from the protein or buffer components.
Rationale: This protocol is designed for the rapid identification of binders from a library of fluorinated fragments by observing changes in the ¹⁹F NMR signal upon binding to the target protein.
Materials:
-
Target protein (e.g., a serine protease) at a stock concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
This compound stock solution (100 mM in d6-DMSO).
-
NMR tubes.
-
NMR spectrometer equipped with a fluorine probe.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 10-20 µM in the NMR buffer.
-
Add this compound to the protein solution to a final concentration of 200-500 µM. Ensure the final DMSO concentration is below 1%.
-
Prepare a reference sample containing only this compound at the same concentration in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the protein-fragment sample and the reference sample.
-
Typical acquisition parameters on a 400 MHz spectrometer might include a spectral width of 200 ppm, 1024 scans, and a relaxation delay of 1 second.
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectrum of the sample containing the protein to the reference sample.
-
Binding of the fragment to the protein can be identified by:
-
A change in the chemical shift of the fluorine signals.
-
Line broadening of the fluorine signals.
-
A decrease in the intensity of the fluorine signals.
-
-
Any of these changes indicate a potential "hit".
-
Caption: Workflow for ¹⁹F NMR-based fragment screening.
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the binding of an analyte (the fragment) to a ligand (the protein) immobilized on a sensor chip in real-time.[15][16][17] It is an excellent orthogonal method to validate hits from primary screens and to determine binding kinetics and affinity (K D).[11][18]
Rationale: This protocol aims to confirm the binding of this compound to the target protein and to quantify the binding affinity. Due to the small size of fragments, a high-density immobilization of the protein is often required to generate a sufficient signal.[16]
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein (0.1 mg/mL in a low-salt buffer, e.g., 10 mM Acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+, pH 7.4).
-
This compound serial dilutions in running buffer (e.g., 1 mM down to 1 µM).
Step-by-Step Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein over the activated surface to achieve an immobilization level of 10,000 - 15,000 Response Units (RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
-
-
Binding Analysis:
-
Inject the serial dilutions of this compound over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Include several buffer-only injections (blanks) for double referencing.
-
Each injection should have a defined association and dissociation time (e.g., 60 seconds each).
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the active flow cell data.
-
Plot the steady-state response against the concentration of this compound.
-
Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the dissociation constant (K D).
-
| Concentration (µM) | Response (RU) |
| 1000 | 55.2 |
| 500 | 48.1 |
| 250 | 35.3 |
| 125 | 22.0 |
| 62.5 | 12.1 |
| 31.25 | 6.5 |
Table 2: Example of hypothetical SPR steady-state affinity data for this compound binding to a target protein. A fit to this data would yield a K D in the high micromolar range, typical for a fragment hit.
Protocol 3: Structural Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein.[19][20] This information is invaluable for the subsequent structure-guided optimization of the fragment hit.[2]
Rationale: This protocol describes a crystal soaking experiment to determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein.
-
Cryoprotectant solution.
-
Soaking solution: Mother liquor supplemented with 1-5 mM this compound.
-
Cryo-loops.
-
Liquid nitrogen.
-
Synchrotron X-ray source.
Step-by-Step Protocol:
-
Crystal Soaking:
-
Transfer a protein crystal from its growth drop into a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing.
-
Using a cryo-loop, scoop the crystal and flash-cool it by plunging it into liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps to confirm the binding of this compound and to determine its binding mode and interactions with the protein.[19]
-
Conclusion and Future Directions
This compound represents a highly valuable and versatile fragment for FBDD campaigns, particularly against targets with arginine or lysine specificity. Its favorable physicochemical properties and the presence of fluorine for potential ¹⁹F NMR screening make it an attractive starting point for hit identification. The detailed protocols provided herein for NMR, SPR, and X-ray crystallography offer a robust framework for researchers to effectively screen, validate, and structurally characterize the binding of this and other similar fragments. The structural insights gained from these studies will pave the way for the rational design and optimization of these initial fragment hits into potent and selective lead compounds.[2]
References
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2012). Proceedings of the National Academy of Sciences. [Link]
-
Fragment Screening | Drug Discovery. Sygnature Discovery. [Link]
-
Applied Biophysical Methods in Fragment-Based Drug Discovery. (2020). SLAS Discovery. [Link]
-
Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols. [Link]
-
Practical aspects of NMR-based fragment screening. (2015). Methods in Enzymology. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]
-
Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). (1995). Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. (2024). Drug Design, Development and Therapy. [Link]
-
Fragment-based approaches in chemical biology and drug discovery. (2017). University of Cambridge. [Link]
-
Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Chemistry. [Link]
-
Surface plasmon resonance for high-throughput ligand screening of membrane-bound proteins. (2010). Current Opinion in Structural Biology. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Fragment-Based Drug Discovery. Jubilant Biosys. [Link]
-
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023). Scientific Reports. [Link]
-
Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. (2018). Acta Tropica. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. [Link]
-
Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. [Link]
-
fragment-based drug discovery (FBDD) & access to drug research. (2024). YouTube. [Link]
-
2,3-Difluorobenzamide. PubChem. [Link]
-
Molecular Insights of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as CRF-1 Receptor Antagonists: Combined QSAR, Glide Docking, Molecular Dynamics, and In-silico ADME Studies. (2021). ACS Omega. [Link]
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019). ResearchGate. [Link]
-
Microwave assisted synthesis and docking study of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives as anticonvulsant agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). International Journal of Molecular Sciences. [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Chemistry. [Link]
-
Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2021). Crystals. [Link]
-
Benzamidine. PubChem. [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 7. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. Surface plasmon resonance for high-throughput ligand screening of membrane-bound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 2,3-Difluoro-benzamidine
Introduction: The Pursuit of Novel Serine Protease Inhibitors
Serine proteases represent a vast and functionally diverse family of enzymes crucial to a multitude of physiological processes, ranging from digestion and blood coagulation to immune responses and neural plasticity.[1][2] Dysregulation of serine protease activity is a hallmark of numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer, making them a compelling class of targets for therapeutic intervention.[1][3][4] The development of small molecule inhibitors that can selectively modulate the activity of specific serine proteases is a cornerstone of modern drug discovery.[3][4]
The benzamidine scaffold has long been recognized as a privileged structure in the design of serine protease inhibitors.[5][6] Benzamidine and its derivatives act as reversible competitive inhibitors, effectively blocking the catalytic activity of these enzymes by binding to their active sites.[1][5][6] This established inhibitory profile makes benzamidine a valuable starting point for the development of novel, potent, and selective therapeutic agents. This application note focuses on 2,3-Difluoro-benzamidine, a halogenated derivative, and provides a comprehensive guide to developing and implementing high-throughput screening (HTS) assays to identify and characterize its potential as a serine protease inhibitor. The inclusion of fluorine atoms can often enhance metabolic stability and binding affinity, making this a compound of significant interest.
Principle of the Assay: A Fluorescence-Based Approach to High-Throughput Screening
To efficiently screen compound libraries for potential inhibitors like this compound, a robust and scalable assay is paramount. High-throughput screening (HTS) platforms are instrumental in modern drug discovery, enabling the rapid evaluation of vast numbers of compounds.[7][8][9] For protease inhibitor screening, fluorescence-based assays are a popular choice due to their high sensitivity, wide dynamic range, and amenability to automation.[10][11]
This protocol will detail a generic, yet powerful, fluorescence-based HTS assay for identifying inhibitors of a target serine protease. The assay utilizes a quenched fluorescent substrate, such as fluorescein isothiocyanate (FITC)-labeled casein.[12][13] In its intact form, the fluorescence of the FITC-casein substrate is significantly quenched. Upon cleavage by an active protease, smaller, fluorescently labeled peptide fragments are released, resulting in a measurable increase in fluorescence intensity.[12][14] The presence of an effective inhibitor, such as a potent benzamidine derivative, will prevent substrate cleavage, thus keeping the fluorescence signal low.
Experimental Workflow & Signaling Pathway
Below is a graphical representation of the experimental workflow for the high-throughput screening of serine protease inhibitors.
Caption: Mechanism of fluorescence-based protease inhibition assay.
Detailed Protocols
Materials and Reagents
-
Target Serine Protease: (e.g., Trypsin, Thrombin, Factor Xa). Store as per manufacturer's instructions.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Fluorescent Substrate: FITC-Casein (or other suitable quenched fluorescent substrate). Prepare a stock solution in an appropriate buffer.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20). The optimal buffer composition may vary depending on the specific protease.
-
Positive Control Inhibitor: A known inhibitor of the target protease (e.g., Benzamidine Hydrochloride for Trypsin).
-
Negative Control: DMSO.
-
Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: Capable of fluorescence excitation and emission at approximately 490 nm and 525 nm, respectively. [14]
Protocol 1: Primary High-Throughput Screening
This protocol is designed for screening a large number of compounds to identify initial "hits".
-
Compound Plating:
-
Prepare a compound source plate by diluting the this compound stock solution and any other test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the 384-well assay plates.
-
Include wells for positive and negative controls on each plate.
-
-
Enzyme Preparation and Dispensing:
-
Dilute the target serine protease to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Dispense the diluted enzyme solution into all wells of the assay plate (e.g., 10 µL per well).
-
-
Pre-incubation:
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
Pre-incubate the plates at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Incubation:
-
Prepare the FITC-Casein substrate solution at the desired working concentration in the assay buffer.
-
Initiate the enzymatic reaction by dispensing the substrate solution into all wells (e.g., 10 µL per well).
-
Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at ~490 nm and emission at ~525 nm. [14]
-
Protocol 2: Dose-Response and IC50 Determination
This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.
-
Serial Dilution of Compounds:
-
Prepare a serial dilution series of this compound (and other hits) in DMSO in a separate plate. A 10-point, 3-fold dilution series is a common starting point.
-
Transfer the diluted compounds to the assay plates.
-
-
Assay Execution:
-
Follow steps 2-5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and Interpretation
The results of the HTS and dose-response experiments can be summarized in the following tables:
Table 1: Primary HTS Results for this compound
| Compound | Concentration (µM) | Fluorescence Signal (RFU) | % Inhibition |
| This compound | 10 | 1500 | 85% |
| Positive Control | 10 | 1200 | 90% |
| Negative Control (DMSO) | - | 10000 | 0% |
| Background (No Enzyme) | - | 500 | - |
Table 2: Dose-Response Data for this compound
| Concentration (log M) | % Inhibition |
| -8 | 5% |
| -7.5 | 15% |
| -7 | 48% |
| -6.5 | 80% |
| -6 | 92% |
| -5.5 | 95% |
| -5 | 96% |
A low fluorescence signal in the primary screen for wells containing this compound would indicate potential inhibitory activity. Subsequent dose-response experiments are crucial to confirm this activity and quantify the compound's potency (IC50). A lower IC50 value signifies a more potent inhibitor.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the screening data, several quality control measures should be implemented:
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.
-
Signal-to-Background Ratio: A high signal-to-background ratio is essential for a sensitive assay.
-
Reproducibility: Assays should be repeated to ensure the consistency of the results.
-
Counter-screens: It is important to perform counter-screens to rule out non-specific inhibition, such as compound autofluorescence or aggregation.
By incorporating these validation steps, researchers can have high confidence in the hits identified through this screening platform.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the high-throughput screening of this compound as a potential serine protease inhibitor. The fluorescence-based assay is sensitive, scalable, and adaptable to various serine protease targets. By following these methodologies and incorporating rigorous quality control, researchers can efficiently identify and characterize novel inhibitors, paving the way for the development of new therapeutics for a wide range of diseases.
References
- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983).
- Twining, S. S. (1984). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. PMC - NIH.
- G-Biosciences. (2015).
- Abcam. (n.d.). Protease Activity Assay Kit (Fluorometric - Green) (ab112152). Abcam.
- Sigma-Aldrich. (n.d.). Protease Fluorescent Detection Kit Usage. Sigma-Aldrich.
- Sharma, P., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
- Zhao, X., et al. (2006).
- Wikipedia. (n.d.). Benzamidine. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. NINGBO INNO PHARMCHEM CO.,LTD.
- Wang, Y., et al. (2023).
- Peterlin, M., & Kikelj, D. (2006). Recent Advances in Serine Protease Inhibitors as Anticoagulant Agents. PubMed.
- Margherite, C., et al. (1998).
- Ziv, T., et al. (2004). A novel high throughput screening assay for HCV NS3 serine protease inhibitors. PubMed.
- Liang, G., & Bowen, J. P. (2016).
- de Veer, S. J., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers.
- Miller, C. A., et al. (2011).
- Reaction Biology. (n.d.). Protease Assay Services. Reaction Biology.
- Festoff, B. W., et al. (1997). The role of thrombin-like (serine)
- Hřebabecký, H., et al. (2020).
- Life Chemicals. (n.d.). Serine Protease Screening Libraries. Life Chemicals.
- PubChem. (n.d.). 3,5-Difluoro-benzamidine. PubChem.
- Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie.
- Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research.
- PubChem. (n.d.). 2,3-DIFLUORO-N-HYDROXY-BENZAMIDINE. ChemicalBook.
- PubChem. (n.d.). SID 823141 - benzamidine. PubChem.
- Weng, J., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- Aday, S., & Tzingounis, A. V. (2020).
Sources
- 1. nbinno.com [nbinno.com]
- 2. The role of thrombin-like (serine) proteases in the development, plasticity and pathology of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Trypsin-Like Serine Protease Inhibitors as Therapeutic Agents: Opportunities, Challenges, and their Unique Structure-Based Rationales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. southernresearch.org [southernresearch.org]
- 9. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses | bioRxiv [biorxiv.org]
- 12. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protease Activity Assay Kit (Fluorometric - Green) (ab112152) | Abcam [abcam.com]
Application Note: A Robust and Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 2,3-Difluoro-benzamidine in Human Plasma
Abstract
This document describes a comprehensive, validated bioanalytical method for the quantitative determination of 2,3-Difluoro-benzamidine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrates excellent sensitivity, accuracy, precision, and robustness.[1][2][3] With a lower limit of quantification (LLOQ) of 0.5 ng/mL from a 50 µL plasma sample, this method is highly suitable for supporting pharmacokinetic and toxicokinetic studies in drug development programs.
Introduction: The Rationale for Precise Quantification
This compound is an investigational small molecule currently under evaluation for its therapeutic potential. As with any new chemical entity, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to establishing a safe and efficacious dosing regimen. The accurate measurement of drug concentrations in biological matrices, such as plasma, is the cornerstone of pharmacokinetic (PK) analysis.[4]
The development of a reliable bioanalytical method is therefore not merely a procedural step but a critical component of the drug development pathway. The method must be sufficiently sensitive to characterize the terminal elimination phase of the drug and robust enough to handle the inherent variability of biological samples.[5] This application note provides a detailed, field-proven protocol designed to meet these rigorous demands, explaining not just the steps to be followed but the scientific reasoning behind the chosen strategies.
Pre-Analytical Considerations: Safeguarding Sample Integrity
The integrity of bioanalytical data begins the moment a sample is collected. Inconsistent handling can introduce significant variability and bias before the sample ever reaches the analytical instrument.
-
Blood Collection: Whole blood should be collected in tubes containing K2EDTA as the anticoagulant. EDTA is preferred as it chelates divalent cations, preventing coagulation without significantly interfering with the ionization process in mass spectrometry, unlike heparin which can cause ion suppression.[6]
-
Plasma Preparation: Following collection, tubes should be gently inverted 8-10 times and centrifuged at 1,500-2,000 x g for 15 minutes at 4°C within one hour of collection. This process separates the plasma from cellular components. Prompt separation is crucial to prevent hemolysis and the potential release of intracellular enzymes that could degrade the analyte.[7]
-
Storage: Immediately after separation, plasma should be transferred to clearly labeled polypropylene tubes and frozen at -70°C or lower. Long-term stability at this temperature must be experimentally verified as part of the method validation process.[8]
Overall Experimental Workflow
The analytical process is a multi-stage workflow designed for efficiency and accuracy. Each stage is optimized to minimize analyte loss and remove interfering matrix components.
Figure 1: High-level overview of the bioanalytical workflow.
Detailed Analytical Protocol
This protocol is designed for researchers with experience in bioanalytical chemistry and assumes access to standard laboratory equipment and a UPLC-MS/MS system.
Materials and Reagents
-
Reference Standards: this compound (purity >99%), Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., this compound-d4 (purity >99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade).
-
Biological Matrix: Human plasma (K2EDTA), sourced from an accredited vendor.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of this compound and its IS into separate volumetric flasks and dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking the calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water. The concentration is chosen to provide a stable and robust signal that does not interfere with the analyte at the LLOQ.
-
Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations. A typical range would be 0.5 (LLOQ), 1, 5, 20, 80, 160, 400 (ULOQ) ng/mL. QC samples should be prepared independently at LLOQ (0.5), Low (1.5), Mid (75), and High (300) ng/mL concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE was selected as the extraction technique due to its high recovery for small polar molecules and its ability to effectively remove proteins and phospholipids, which are primary sources of matrix effects in LC-MS analysis.[9][10] MTBE is an excellent solvent choice as it is less dense than water, allowing for easy aspiration of the top organic layer after centrifugation, and has low water miscibility, ensuring efficient extraction.
Figure 2: Step-by-step liquid-liquid extraction (LLE) protocol.
Protocol Steps:
-
Aliquot 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL). The use of a stable isotope-labeled IS is critical as it co-elutes with the analyte and corrects for variations in extraction recovery and matrix-induced ionization suppression or enhancement.[2][11]
-
Add 25 µL of 2% ammonium hydroxide to basify the sample. This deprotonates the amidine group, rendering the analyte neutral and maximizing its partitioning into the non-polar organic solvent.
-
Add 500 µL of MTBE, cap the tube, and vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to achieve complete phase separation and pelletize precipitated proteins.
-
Carefully transfer 400 µL of the upper organic layer to a clean tube, avoiding the protein pellet.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (95% A, 5% B). The reconstitution solvent should match the initial chromatographic conditions to ensure good peak shape.
-
Vortex briefly and transfer to an autosampler vial for injection.
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be carefully optimized to ensure selectivity, sensitivity, and speed.
Table 1: UPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent separation efficiency for small molecules and is stable at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes analyte protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.5 mL/min | A typical flow rate for this column dimension, balancing speed and pressure. |
| Gradient | 5% B to 95% B in 2.5 min; hold at 95% B for 0.5 min; return to 5% B in 0.1 min; hold for 0.9 min | A rapid gradient allows for high throughput while ensuring the analyte is well-resolved from matrix components. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with minimizing potential column overload. |
| Run Time | 4.0 minutes | Enables high-throughput analysis. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Sciex Triple Quad™ 6500+ or equivalent | A high-sensitivity triple quadrupole instrument is required for bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amidine group is readily protonated, making positive mode highly sensitive. |
| MRM Transition (Analyte) | m/z 157.1 → 140.1 | Precursor ion [M+H]⁺; Product ion corresponds to the plausible loss of ammonia [M+H-NH₃]⁺. |
| MRM Transition (IS) | m/z 161.1 → 144.1 | Precursor and product ions are shifted by +4 Da, corresponding to the four deuterium atoms. |
| Collision Energy (CE) | Optimized for each transition (e.g., 25 eV) | The energy required to induce fragmentation must be empirically determined for maximum signal. |
| Source Temp. | 550°C | Optimizes desolvation of the ESI droplets. |
| IonSpray Voltage | 5500 V | The potential applied to the ESI needle to generate charged droplets. |
Bioanalytical Method Validation (BMV)
The method was validated following the FDA "Bioanalytical Method Validation Guidance for Industry" and the EMA "Guideline on bioanalytical method validation".[1][2][12] The validation assesses the performance of the method across several key parameters to ensure it is fit for purpose.
Table 3: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Result |
|---|---|---|
| Selectivity | No significant interference at the retention time of the analyte and IS in 6 blank sources. | Pass. No interference observed. |
| Linearity & Range | 0.5 - 400 ng/mL; Correlation coefficient (r²) ≥ 0.99 | Pass. r² > 0.995 using a 1/x² weighted linear regression. |
| Accuracy (Intra- & Inter-day) | Mean concentration within ±15% of nominal (±20% at LLOQ). | Pass. Accuracy within 8.5% for all QC levels. |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). | Pass. Precision (CV) < 7.2% for all QC levels. |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across 6 lots. | Pass. CV of 6.1%. |
| Extraction Recovery | Consistent and reproducible. | Pass. Mean recovery of 85.2% (Analyte) and 87.5% (IS). |
| Stability (Plasma) | ||
| - Bench-top (6 hours, RT) | Mean concentration within ±15% of nominal. | Pass. Stable. |
| - Freeze-thaw (3 cycles) | Mean concentration within ±15% of nominal. | Pass. Stable. |
| - Long-term (-70°C, 90 days) | Mean concentration within ±15% of nominal. | Pass. Stable. |
Conclusion
The UPLC-MS/MS method described herein provides a sensitive, specific, accurate, and high-throughput means for quantifying this compound in human plasma. The simple LLE sample preparation and rapid 4-minute chromatographic run time make it well-suited for the analysis of large sample sets generated during clinical and non-clinical studies. The successful validation against rigorous international guidelines confirms its reliability for supporting regulatory submissions in drug development.[2][3]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Note: While this application is for a drug, biomarker guidance provides context on evolving regulatory thought). [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
LCGC International. (n.d.). Extraction of Benzodiazepines From Human Urine Using ISOLUTE SLE+ 96-Well Plates and Columns prior to LC–MS/MS Analysis. [Link]
-
Scientific Research Publishing. (n.d.). Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
M. Khan, et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. [Link]
-
C. Yeo, et al. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. National Institutes of Health. [Link]
-
Diva-Portal.org. (2024). Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the quantification. [Link]
-
S. H. Kim, et al. (n.d.). Human blood plasma preparation for two-dimensional gel electrophoresis. National Institutes of Health. [Link]
-
O. V. Morozova, et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. National Institutes of Health. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation emea | PPTX [slideshare.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Human blood plasma preparation for two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 10. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. nebiolab.com [nebiolab.com]
Application Note: Utilizing 2,3-Difluoro-benzamidine in Surface Plasmon Resonance (SPR) for Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) methods.[1][2] FBDD focuses on screening libraries of small, low-molecular-weight molecules, or "fragments," to identify those that bind to a biological target, albeit often with weak affinity.[2] These initial fragment hits then serve as starting points for the development of more potent and selective drug candidates through chemical elaboration.[2][3] The smaller size and lower complexity of fragments allow for a more efficient sampling of chemical space compared to larger, more complex molecules used in HTS.[1][2][4]
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technology that has become a cornerstone of FBDD.[5][6] It enables the real-time measurement of binding affinity and kinetics between a ligand (the protein target) immobilized on a sensor surface and an analyte (the fragment) in solution.[5] This provides invaluable data for hit identification, validation, and characterization.[7][8]
This application note provides a detailed guide on the use of 2,3-Difluoro-benzamidine, a representative small molecule fragment, in SPR studies to characterize its interaction with a model protein target. Benzamidine and its derivatives are known to interact with various enzymes, including serine proteases, making them valuable scaffolds in drug discovery. The inclusion of fluorine atoms can enhance binding affinity and improve metabolic stability.
The Principle of Surface Plasmon Resonance (SPR)
SPR is an optical phenomenon that occurs when plane-polarized light hits a thin metal film (typically gold) at the interface of two media with different refractive indices. At a specific angle of incidence, known as the resonance angle, the light excites surface plasmons, causing a reduction in the intensity of the reflected light.[5] The resonance angle is highly sensitive to changes in the refractive index at the sensor surface.
In a typical SPR experiment, a target molecule (ligand) is immobilized on the sensor chip. When a solution containing a binding partner (analyte) is flowed over the surface, the binding event causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected as a shift in the resonance angle, which is proportional to the amount of bound analyte. The binding process is monitored in real-time and plotted as a sensorgram, showing the association and dissociation phases of the interaction.[5]
Application: Characterizing the Binding of this compound to a Model Protein Target
This section outlines the application of SPR to determine the binding kinetics and affinity of this compound for a hypothetical protein target, for instance, a serine protease.
Objective
To quantify the binding interaction between this compound and the immobilized protein target by determining the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Materials and Reagents
-
SPR Instrument: (e.g., Biacore™, Reichert, or similar)
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface)
-
Immobilization Reagents:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)[9]
-
-
Protein Target: Purified protein of interest (e.g., a serine protease) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Analyte: this compound (or its hydrochloride salt for improved solubility)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Analyte Diluent: Running buffer, potentially with a small percentage of DMSO to aid solubility.[8]
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand (e.g., 10 mM Glycine-HCl, pH 2.0).
Experimental Protocol
Protein Immobilization via Amine Coupling
Amine coupling is a robust and widely used method for covalently attaching proteins to a carboxymethylated dextran surface via their primary amine groups (lysine residues and the N-terminus).[10][11]
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer until a stable baseline is achieved.
-
Activation: Inject a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes to activate the carboxyl groups on the sensor surface, forming reactive NHS esters.[9][10]
-
Ligand Immobilization: Inject the protein target solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the NHS esters. The desired immobilization level for small molecule interaction studies is typically high to maximize the signal.
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining NHS esters and remove non-covalently bound protein.[10]
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the protein. This will be used to subtract any non-specific binding and bulk refractive index changes.
Analyte Preparation (this compound)
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Prepare a series of analyte concentrations by diluting the stock solution in running buffer. It is crucial to ensure the final DMSO concentration is consistent across all dilutions and is kept low (ideally ≤1-2%) to minimize solvent effects.[8] A typical concentration series for a fragment might range from low micromolar to millimolar.
Kinetic Analysis
-
Equilibration: Flow running buffer over both the active and reference flow cells until a stable baseline is achieved.
-
Analyte Injection (Association): Inject the lowest concentration of this compound over both flow cells for a defined period (e.g., 60-120 seconds) to monitor the association phase.
-
Dissociation: Switch back to flowing only the running buffer and monitor the dissociation of the analyte from the protein.
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Repeat: Repeat steps 2-4 for each concentration in the series, typically from the lowest to the highest concentration. Include a buffer-only injection (blank) for double referencing.
Data Analysis
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the active flow cell for each injection.
-
Blank Subtraction: Subtract the signal from the buffer-only injection from the referenced sensorgrams.
-
Model Fitting: Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[12]
Data Interpretation
The output of the SPR experiment is a set of sensorgrams that, after processing and fitting, provide quantitative information about the binding interaction.
-
Association Rate (ka): Describes the rate at which the analyte-ligand complex is formed (units: M⁻¹s⁻¹).
-
Dissociation Rate (kd): Describes the rate at which the complex decays (units: s⁻¹).
-
Equilibrium Dissociation Constant (KD): A measure of the affinity of the interaction. A lower KD value indicates a stronger binding affinity (units: M).
For fragment screening, it is common to observe weak affinities, with KD values in the micromolar to millimolar range.
Troubleshooting Common Issues in Small Molecule SPR
| Problem | Possible Cause | Suggested Solution |
| Low Signal/No Binding | Low immobilization level of the protein. | Optimize immobilization to achieve a higher surface density.[13] |
| Inactive immobilized protein. | Ensure the protein is stable and active in the immobilization buffer. Consider alternative immobilization strategies. | |
| Analyte insolubility. | Check the solubility of this compound in the running buffer. Increase the DMSO concentration slightly if necessary, but keep it consistent. | |
| High Non-Specific Binding | Hydrophobic interactions with the dextran matrix. | Increase the salt concentration in the running buffer or add a small amount of a non-ionic surfactant. |
| Irregular Sensorgram Shapes | Mass transport limitation. | Increase the flow rate during analyte injection.[13] |
| Analyte aggregation. | Prepare fresh analyte solutions and consider including a small amount of surfactant in the running buffer. | |
| Baseline Drift | Incomplete regeneration. | Optimize the regeneration solution to ensure complete removal of the analyte. |
| Protein instability/leaching. | Ensure the protein is covalently and stably attached. Consider a different immobilization chemistry if necessary. |
Summary of Quantitative Data (Hypothetical)
The following table presents hypothetical data for the interaction of this compound with a model protein target.
| Analyte | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |
| This compound | 1.5 x 10³ | 3.0 x 10⁻² | 20 |
Visualizations
Experimental Workflow
Caption: Workflow for SPR-based analysis of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a target protein by this compound.
References
-
D.G. Myszka, "Analysis of small-molecule interactions using Biacore S51," Analytical Biochemistry, vol. 329, no. 2, pp. 316-323, 2004. [Link]
-
Bio-Rad, "Large and Small Molecule Screening by SPR," Bio-Rad Laboratories. [Link]
-
S. G. Patching, "Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery," Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1838, no. 1, pp. 43-55, 2014. [Link]
-
Reichert Technologies, "Protein-Small Molecule Biomolecular Interactions – a Retrospective," Reichert Technologies, 2024. [Link]
-
Biosensing Instrument, "Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR)," Biosensing Instrument, 2025. [Link]
-
SPR-Pages, "Amine-coupling," SPR-Pages. [Link]
-
M. J. Waring, "Fragment-based drug discovery—the importance of high-quality molecule libraries," The FEBS Journal, vol. 289, no. 17, pp. 5006-5026, 2022. [Link]
-
PubChem, "2,3-Difluorobenzamide," National Center for Biotechnology Information. [Link]
-
Cytiva, "Amine coupling of ligand to Biacore sensor chips," Cytiva. [Link]
-
ResearchGate, "SPR interpretation and troubleshooting?," ResearchGate. [Link]
-
PubChem, "3,5-Difluoro-benzamidine," National Center for Biotechnology Information. [Link]
-
Wikipedia, "Fragment-based lead discovery," Wikipedia. [Link]
-
bioRxiv, "Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules," bioRxiv. [Link]
-
One Nucleus, "Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research," One Nucleus. [Link]
-
Nicoya, "Immobilization Strategies," Nicoya. [Link]
-
Bruker, "5 – Immobilization," Bruker. [Link]
-
Drug Hunter, "An Introduction to Fragment-Based Drug Discovery (FBDD)," Drug Hunter. [Link]
-
Cheméo, "Chemical Properties of 2,5-Difluorobenzamide, N-(3-methylphenyl)-," Cheméo. [Link]
-
MDPI, "Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance," MDPI. [Link]
-
PMC, "A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance," National Center for Biotechnology Information. [Link]
-
PubChem, "2,6-Difluorobenzamide," National Center for Biotechnology Information. [Link]
-
Chem Help ASAP, "fragment-based drug discovery (FBDD) & access to drug research," YouTube. [Link]
-
Cheméo, "Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl)-," Cheméo. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. Amine-coupling [sprpages.nl]
- 11. Immobilization Strategies [reichertspr.com]
- 12. biosensingusa.com [biosensingusa.com]
- 13. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
Handling and safety precautions for 2,3-Difluoro-benzamidine in the lab
Application Notes & Protocols for 2,3-Difluoro-benzamidine
A Guide to Safe Laboratory Handling, Use, and Disposal
Section 1: Compound Profile & Hazard Analysis
This section provides a summary of the essential physicochemical properties of this compound and an analysis of its known and predicted hazards. A key focus is placed on the toxicological considerations arising from its fluorinated aromatic structure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂N₂ | Inferred from structure |
| Molecular Weight | 156.13 g/mol | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | 163-165°C (for 2,3-Difluorobenzamide) | [2] |
| Boiling Point | 197°C (for 2,3-Difluorobenzamide) | [2] |
| Solubility | Partially soluble in cold water; soluble in organic solvents like ethanol, DMSO. | [3] |
| CAS Number | 885957-13-1 (for N-hydroxy derivative) | [4] |
Note: Data for the parent amide (2,3-Difluorobenzamide) is used as a proxy where specific data for the amidine is unavailable.
Hazard Identification and GHS Classification
While a specific Safety Data Sheet (SDS) for this compound is not widely published, hazard classification can be extrapolated from data on isomers like 2,4-Difluoro-benzamidine and parent compounds like benzamidine hydrochloride.[1][5][6] Researchers must handle this compound as if it possesses the full range of potential hazards.
| GHS Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects (for Benzamide) | Warning |
The classifications are based on related compounds and should be treated as a minimum precaution.[7][8]
The "Fluorine Factor": Specific Toxicological Considerations
The presence of carbon-fluorine (C-F) bonds in a molecule introduces unique safety considerations. While the C-F bond is very strong, metabolic processes, particularly cytochrome P450-mediated oxidation, can lead to cleavage of this bond, a process known as defluorination.[9]
Causality: This metabolic defluorination can release fluoride ions (F⁻) into the system. While beneficial at very low concentrations for dental health, elevated systemic fluoride can be toxic, potentially leading to conditions like skeletal fluorosis with chronic exposure.[9][10][11] Furthermore, the metabolic process can generate other toxic byproducts, such as fluoroacetic acid, which can disrupt the Krebs cycle.[10] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount to prevent both acute irritation and potential long-term systemic toxicity.[12]
Section 2: Pre-Operational Safety Protocol
A thorough pre-operational check is mandatory before handling this compound. This ensures all control measures are in place to mitigate the identified risks.
Mandatory Engineering Controls
-
Fume Hood: All work involving the solid compound or its solutions must be conducted inside a certified chemical fume hood.[13][14] This is the primary defense against inhaling fine powders or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood is for immediate containment, while overall lab airflow prevents the buildup of fugitive emissions.
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible and unobstructed.[15]
Required Personal Protective Equipment (PPE)
The correct selection and use of PPE is the final barrier between the researcher and the chemical.[13][16]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield should be worn over goggles when handling larger quantities or during splash-risk procedures. | Protects against splashes and airborne dust.[14] |
| Hand Protection | Nitrile gloves for incidental contact. For prolonged handling or immersion, heavier-duty gloves like neoprene or butyl rubber should be used. Always check manufacturer's compatibility charts for the specific solvent being used.[17] | Prevents skin irritation and dermal absorption. Nitrile offers good splash protection but may degrade with prolonged solvent exposure.[17] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[13] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[14] |
Laboratory Setup Workflow
Caption: Pre-operational safety workflow before handling the compound.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide step-by-step guidance for common laboratory manipulations of this compound.
SOP for Handling and Weighing Solid Compound
-
Preparation: Perform all steps within a chemical fume hood. Place a weigh boat or appropriate glassware on an analytical balance inside the hood. Tare the balance.
-
Transfer: Use a clean spatula to carefully transfer the desired amount of this compound from its stock container to the weigh boat. Avoid generating dust. If any static is present, use an anti-static gun.
-
Closure: Immediately and securely close the primary stock container.
-
Cleaning: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth into the designated solid halogenated waste container.
-
Record: Record the final weight. Proceed with the intended use (e.g., solution preparation).
SOP for Solution Preparation
-
Setup: Place a properly sized beaker or flask containing a magnetic stir bar on a stir plate inside the fume hood.
-
Solvent Addition: Add the desired solvent to the flask.
-
Solute Addition: Carefully add the pre-weighed this compound solid to the solvent.
-
Dissolution: Begin stirring. If necessary, gently warm the solution using a heating mantle or water bath. Never use a Bunsen burner or open flame with organic solvents. [13][14]
-
Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container. The label must include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
Section 4: Emergency Response & Decontamination
Preparedness is critical for mitigating the impact of accidental exposures or spills.[18]
Spill Management Decision Tree
Caption: Decision tree for responding to a chemical spill.
Personnel Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[1][19]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][19] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[19]
Section 5: Waste Management & Disposal
Proper waste segregation is a legal and ethical requirement for laboratory safety and environmental protection.
The Critical Importance of Segregation: Halogenated Waste
This compound is a halogenated organic compound. Halogenated waste must NEVER be mixed with non-halogenated organic waste.[16][20][21]
Causality: Halogenated compounds require specific high-temperature incineration with scrubbers to prevent the formation and release of toxic and environmentally persistent byproducts like dioxins and hydrochloric/hydrofluoric acid.[15][22] Mixing waste streams leads to improper disposal, environmental damage, and significantly higher disposal costs.[15][21]
Protocol for Waste Collection and Labeling
-
Container Selection: Use a designated, chemically compatible container with a sealed lid, clearly labeled "HALOGENATED ORGANIC WASTE".[20][22]
-
Content Logging: All waste added to the container must be logged. List the chemical name (this compound) and the solvent used, along with their approximate percentages. Do not use abbreviations.[22]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads should be placed in a sealed bag and then into the solid halogenated waste container.
-
Storage: Keep waste containers closed at all times except when adding waste.[15][22] Store in a designated satellite accumulation area within the lab, preferably in secondary containment.
-
Disposal: When the container is ¾ full, request a pickup from your institution's Environmental Health and Safety (EHS) department.[15]
Caption: Workflow for proper chemical waste segregation.
Section 6: References
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-6-(trifluoromethyl)benzamide. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 2,4-Difluoro-benzamidine. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 2,3-Difluorobenzamide. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
California Polytechnic State University. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals. Retrieved from [Link]
-
Finar Limited. (2010). Material Safety Data Sheet: Benzamide. Retrieved from [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
-
Fisher Scientific. (2025). Safety Data Sheet for Benzamidine Hydrochloride Hydrate. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]
-
Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives. Retrieved from
-
Gao, F., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5674–5687. Retrieved from [Link]
-
News-Medical.Net. (2025). Fluorine-containing medicines do not increase adverse drug reactions. Retrieved from [Link]
-
Kumar, D., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(4), 1211. Retrieved from [Link]
-
ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Retrieved from [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 973–975. Retrieved from [Link]
-
PubMed. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Retrieved from [Link]
-
Bashir, S., & Maan, A. (2022). Potential fluoride toxicity from oral medicaments: A review. Medical Science, 26, ms123e2123. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. actylislab.com [actylislab.com]
- 4. 2,3-DIFLUORO-N-HYDROXY-BENZAMIDINE CAS#: 885957-13-1 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2,4-Difluoro-benzamidine; hydrochloride | 885957-21-1 [sigmaaldrich.com]
- 7. 2,3-Difluorobenzamide | C7H5F2NO | CID 140373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential fluoride toxicity from oral medicaments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hscprep.com.au [hscprep.com.au]
- 14. csub.edu [csub.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. scienceready.com.au [scienceready.com.au]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. afd.calpoly.edu [afd.calpoly.edu]
- 19. fishersci.com [fishersci.com]
- 20. bucknell.edu [bucknell.edu]
- 21. 7.2 Organic Solvents [ehs.cornell.edu]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
Troubleshooting & Optimization
Optimizing Synthesis Yield of 2,3-Difluoro-benzamidine: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis of 2,3-Difluoro-benzamidine. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide actionable strategies to optimize reaction yield and purity. Our focus will be on the most prevalent and reliable method for this transformation: the Pinner reaction, starting from 2,3-Difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established method for converting nitriles, such as 2,3-Difluorobenzonitrile, into amidines is the Pinner reaction .[1][2][3] This two-step, one-pot process first involves the acid-catalyzed reaction of the nitrile with an alcohol (e.g., ethanol) to form a stable intermediate called a Pinner salt (an alkyl imidate hydrochloride).[2][4] This salt is then treated with ammonia to yield the final amidine hydrochloride.[3][4]
The Pinner reaction is widely used due to its reliability with a broad range of nitriles and its use of readily available reagents.[1][4]
Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate?
Low yields in a Pinner reaction almost always trace back to one of three critical parameters: moisture, temperature, or incomplete reaction.
-
Presence of Water (Moisture): This is the most common culprit. The Pinner salt intermediate is highly reactive and susceptible to hydrolysis.[5] If water is present in the reaction mixture, it will compete with ammonia as a nucleophile and hydrolyze the Pinner salt to form the corresponding ester (e.g., ethyl 2,3-difluorobenzoate) as a significant byproduct, thereby reducing the yield of the desired amidine.[3][4][5] Causality: The reaction must be performed under strictly anhydrous conditions to prevent this side reaction.
-
Temperature Control: Temperature is crucial, particularly during the formation of the Pinner salt. The imidate hydrochloride intermediate is thermodynamically unstable at higher temperatures.[2][3] Elevated temperatures can cause it to rearrange into a stable N-substituted amide, another common byproduct that terminates the desired reaction pathway.[2] Low temperatures (typically 0 °C or below) are recommended to prevent this rearrangement.[2][4]
-
Incomplete Pinner Salt Formation: The first step, the formation of the Pinner salt, is driven by the saturation of the alcohol/nitrile solution with dry hydrogen chloride (HCl) gas. Insufficient HCl will result in unreacted starting material. The reaction requires a strong acid to protonate the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[1][5]
Q3: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products and how can I avoid them?
The two most likely side products are the ester and the amide , as detailed in Q2.
| Side Product | Formation Pathway | Prevention Strategy |
| Ethyl 2,3-difluorobenzoate | Hydrolysis of the Pinner salt intermediate by trace amounts of water in the reagents or solvent.[3][5] | Rigorously dry all glassware (oven or flame-dried). Use anhydrous solvents and reagents. Ensure the HCl gas is passed through a drying agent. |
| N-substituted 2,3-difluorobenzamide | Thermal rearrangement of the Pinner salt intermediate.[2][3] | Maintain low temperatures (≤ 0 °C) during the HCl addition and the entire duration of the Pinner salt formation.[2] |
| Unreacted 2,3-Difluorobenzonitrile | Incomplete reaction due to insufficient HCl saturation or inadequate reaction time. | Ensure a continuous stream of dry HCl gas is bubbled through the solution until saturation is confirmed. Allow sufficient reaction time for the salt to precipitate. |
Below is a diagram illustrating the critical decision points and potential outcomes in the Pinner reaction.
Caption: Reaction pathway choices for Pinner synthesis.
Q4: How do I properly set up and execute the ammonolysis step for maximum conversion?
The ammonolysis step involves the nucleophilic attack of ammonia on the Pinner salt. To maximize yield, the goal is to fully convert the salt to the amidine.
-
Ensure Complete Pinner Salt Formation: Before adding ammonia, ensure the first step is complete. This is often indicated by the formation of a thick white precipitate of the Pinner salt.
-
Cool the Reaction: Before introducing ammonia, cool the reaction mixture (typically to 0-5 °C).[4] The addition of ammonia can be exothermic.
-
Use Anhydrous Ammonia: Just as with the first step, moisture is detrimental. Use either anhydrous ammonia gas or a solution of ammonia in an anhydrous solvent (like dioxane or ethanol).
-
Drive to Basic pH: Purge the reaction mixture with ammonia gas until the pH is basic (pH ≥ 8).[4] This ensures there is a sufficient excess of the ammonia nucleophile to drive the reaction to completion and neutralize the HCl salt, precipitating ammonium chloride.
-
Addition of Ammonium Carbonate: Some protocols recommend the addition of an ammonium salt like ammonium carbonate after initial ammonolysis.[4] This serves as a stable, in-situ source of ammonia to ensure the reaction goes to completion during a final stirring period.
Troubleshooting Guide: Symptom, Cause, and Solution
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low Yield, Starting Material Recovered | 1. Insufficient saturation with HCl gas. 2. Reaction time too short. | 1. Ensure a steady stream of dry HCl gas is bubbled through for an extended period (several hours) at low temperature.[5] 2. Monitor the reaction for the precipitation of the Pinner salt and allow it to stir for several hours post-saturation. |
| Low Yield, Oily/Unexpected Byproduct | 1. Presence of moisture leading to ester formation.[3][5] 2. Reaction temperature too high, causing rearrangement to an amide.[2][3] | 1. Rigorously dry all glassware, solvents, and reagents. Use a drying tube on the reaction apparatus. 2. Maintain strict temperature control (e.g., ice-salt bath) during HCl addition and subsequent stirring. |
| Reaction Stalls / No Precipitate Forms | 1. Poor quality or wet starting materials/solvents. 2. Inefficient HCl gas delivery. | 1. Purify the 2,3-Difluorobenzonitrile if necessary. Use freshly opened or distilled anhydrous alcohol. 2. Check the HCl gas generator and delivery setup for leaks or blockages. Ensure the delivery tube is below the surface of the reaction mixture for efficient bubbling. |
| Final Product is Difficult to Purify | 1. Presence of multiple side products. 2. Inefficient removal of ammonium chloride salts. | 1. Address the root causes of side product formation (moisture, temperature). 2. After the reaction, filter the mixture thoroughly to remove inorganic salts. The filtrate can then be concentrated and the product recrystallized from a suitable solvent system (e.g., ethanol/ethyl acetate).[4] |
Optimized Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a self-validating system. Adherence to the anhydrous and temperature-controlled conditions described is paramount for achieving high yields.
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Materials & Reagents:
| Reagent | Molar Eq. | Notes |
| 2,3-Difluorobenzonitrile | 1.0 | Ensure high purity. |
| Anhydrous Ethanol | 10-20 vol. | Must be <0.05% water. |
| Hydrogen Chloride Gas | Excess | Must be passed through a sulfuric acid trap to ensure it is dry. |
| Ammonia Gas | Excess | Must be anhydrous. |
| Diethyl Ether (Anhydrous) | - | For washing. |
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂). Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Pinner Salt Formation:
-
Charge the flask with 2,3-Difluorobenzonitrile (1.0 eq) and anhydrous ethanol (15 volumes).
-
Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution.[5] Maintain the temperature below 0 °C throughout the addition.
-
Continue the HCl addition for 3-4 hours until the solution is saturated and a white precipitate (the Pinner salt) begins to form.
-
Seal the flask and continue stirring the slurry at 0 °C for an additional 14-18 hours.
-
-
Ammonolysis:
-
Cool the reaction mixture back to 0-5 °C.
-
Replace the HCl gas inlet with an anhydrous ammonia gas inlet.
-
Bubble anhydrous ammonia through the slurry until the pH of the mixture becomes basic (pH ≥ 8), as tested with pH paper on a withdrawn aliquot.[4] This will generate a large amount of ammonium chloride precipitate.
-
Seal the flask and allow the mixture to warm to room temperature, stirring for an additional 10 hours.[4]
-
-
Workup and Purification:
-
Filter the reaction mixture through a Büchner funnel to remove the solid ammonium chloride. Wash the solids with a small amount of cold ethanol.
-
Combine the filtrates and concentrate them under reduced pressure (rotary evaporation).
-
The resulting crude solid can be triturated with cold anhydrous diethyl ether to remove non-polar impurities, filtered, and dried.
-
For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol and ethyl acetate mixture.[4]
-
Dry the final white crystalline solid under vacuum to yield this compound hydrochloride.
-
References
-
NROChemistry. Pinner Reaction. Available from: [Link]
-
Grokipedia. Pinner reaction. Available from: [Link]
-
J&K Scientific. Pinner Reaction. Available from: [Link]
-
Patsnap. Synthesis method of benzamidine hydrochloride. Available from: [Link]
-
Wikipedia. Pinner reaction. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Results in 2,3-Difluoro-benzamidine Inhibition Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,3-Difluoro-benzamidine in inhibition assays. This guide is designed to provide in-depth, experience-driven insights to help you troubleshoot and optimize your experiments, ensuring the generation of reliable and reproducible data. We will move beyond simple checklists to explore the causal relationships behind common experimental pitfalls and their solutions.
Understanding the Core Science: this compound as a Serine Protease Inhibitor
This compound, like its parent compound benzamidine, is a competitive inhibitor of trypsin-like serine proteases.[1] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind reversibly to the S1 pocket of these enzymes, which contains a key aspartate residue (Asp189 in trypsin).[2][3] The fluorine substitutions on the benzene ring can modulate the compound's physicochemical properties, such as its binding affinity and specificity. Inconsistent results in inhibition assays often stem from a misunderstanding of the inhibitor's properties, the enzyme's kinetics, or suboptimal assay conditions.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are highly variable between experiments. What are the most likely causes?
High variability in IC50 values is a common issue that can often be traced back to several key factors:
-
Inhibitor Stock Solution Instability: Benzamidine and its derivatives are susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[4] Always prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol and make aqueous dilutions immediately before use.[5] Storing aqueous solutions, even for a day, is not recommended.[5]
-
Inaccurate Pipetting: Small volumes of concentrated inhibitor are often used, making assays susceptible to pipetting errors. Ensure your pipettes are calibrated and use appropriate techniques for handling small volumes.
-
Fluctuations in Enzyme Activity: The enzymatic activity can vary between batches of enzyme or due to improper storage. Always run a control with a known inhibitor to ensure consistent enzyme performance.
-
Assay Conditions Not Optimized: Factors like pH, temperature, and substrate concentration can significantly impact inhibitor potency.[6] Ensure these are consistent across all experiments. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[7]
Q2: I'm observing lower than expected potency for my this compound inhibitor. What should I investigate?
Several factors can lead to an apparent decrease in inhibitor potency:
-
Substrate Concentration Too High: For a competitive inhibitor, a high substrate concentration will compete with the inhibitor for binding to the enzyme's active site, leading to a higher apparent IC50.[8] Ideally, substrate concentration should be at or below the Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.[8][9]
-
Inhibitor Degradation: As mentioned, benzamidines can degrade in aqueous solutions.[4] If your stock solution has been stored improperly or for too long, its effective concentration will be lower.
-
Incorrect pH: The binding of benzamidine to the S1 pocket of trypsin is pH-dependent.[2][10][11] The catalytic activity of trypsin is optimal in a pH range of 7.0 to 9.0.[2] Ensure your assay buffer is at the optimal pH for both enzyme activity and inhibitor binding.
-
Solubility Issues: While this compound is generally soluble, high concentrations in aqueous buffers can lead to precipitation, reducing the effective concentration of the inhibitor.[12]
Q3: My assay background is high, or I'm seeing non-specific inhibition. How can I address this?
High background or non-specific inhibition can be caused by:
-
Compound Interference: The inhibitor itself might interfere with the detection method (e.g., fluorescence quenching or absorbance). Run a control with the inhibitor and without the enzyme to check for this.
-
Promiscuous Inhibition: At high concentrations, some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation.[13] This is more likely with compounds that have multiple aromatic systems.[13] It is important to perform a full dose-response curve to ensure the inhibition is concentration-dependent and saturable.
-
Contaminants in Reagents: Ensure all your reagents, including the buffer and substrate, are of high purity and are not contaminated.
In-Depth Troubleshooting Guides
Problem 1: Inconsistent Dose-Response Curves
Inconsistent or non-sigmoidal dose-response curves are a red flag indicating underlying issues with the assay.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent dose-response curves.
Detailed Steps:
-
Inhibitor Stock Integrity:
-
Action: Always prepare fresh this compound stock solutions in a suitable organic solvent like DMSO.[5] For each experiment, create serial dilutions in the assay buffer immediately before use.
-
Rationale: Benzamidine derivatives are prone to hydrolysis in aqueous solutions, which can significantly reduce the effective inhibitor concentration over time.[4]
-
-
Enzyme Activity and Stability:
-
Action: Aliquot your enzyme stock to avoid multiple freeze-thaw cycles. Before running your test compound, perform a control experiment with a well-characterized inhibitor to confirm the enzyme is active and behaving as expected.
-
Rationale: Enzyme activity can degrade over time, even when stored at low temperatures. Consistent positive control results will validate the integrity of your enzyme.
-
-
Assay Protocol Adherence:
-
Action: Review your pipetting technique, especially for serial dilutions. Ensure consistent incubation times and temperatures for all plates and experiments.
-
Rationale: Small variations in protocol execution can introduce significant error, particularly in enzyme kinetics where reaction rates are sensitive to time and temperature.
-
Problem 2: Poor Reproducibility Between Assays
Lack of reproducibility between assays can invalidate your findings. Here’s how to systematically address this.
Experimental Workflow for Ensuring Reproducibility:
Caption: Standardized workflow for reproducible inhibition assays.
Key Considerations for Reproducibility:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for your assay. This should include everything from reagent preparation to data analysis.
-
Reagent Consistency: Use the same lot of enzyme, substrate, and other critical reagents for a set of comparative experiments whenever possible. If you must change lots, re-validate your assay with controls.
-
Environmental Control: Ensure that the temperature and humidity of the laboratory are stable, as these can affect evaporation from microplates and enzyme activity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound using a calibrated balance.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM. This is your stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light.[14]
-
For each experiment, thaw a fresh aliquot and prepare serial dilutions in the assay buffer. Do not reuse thawed aliquots for subsequent experiments.
-
Protocol 2: Standard Serine Protease Inhibition Assay
-
Materials:
-
Serine protease (e.g., trypsin)
-
Fluorogenic or chromogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound working solutions
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader
-
-
Procedure:
-
Add assay buffer to all wells.
-
Add the this compound working solutions to the appropriate wells, creating a dose-response curve. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in the plate reader and measure the signal (fluorescence or absorbance) at regular intervals to determine the initial reaction velocity (V₀).[9]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[8]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Substrate Concentration | ≤ Km | To accurately determine the potency of competitive inhibitors.[8] |
| pH | 7.0 - 9.0 | Optimal for trypsin-like serine protease activity and benzamidine binding.[2] |
| Inhibitor Stock Solvent | Anhydrous DMSO or Ethanol | Ensures stability of the compound.[5] |
| Storage of Stock Solution | -20°C, protected from light | Minimizes degradation.[14] |
| Aqueous Solution Use | Prepare fresh for each experiment | Benzamidines are unstable in aqueous solutions.[4][5] |
Final Recommendations
For robust and reliable results in your this compound inhibition assays, a systematic and well-controlled approach is paramount. Always start with freshly prepared reagents, adhere strictly to your validated SOP, and include appropriate controls in every experiment. By understanding the underlying scientific principles of your assay, you can effectively troubleshoot inconsistencies and generate high-quality, reproducible data.
References
-
Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. PMC - NIH. Available at: [Link]
-
Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PMC - NIH. Available at: [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. ResearchGate. Available at: [Link]
-
Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. Available at: [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]
-
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. NIH. Available at: [Link]
-
Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?. ResearchGate. Available at: [Link]
-
What is the non-specific enzyme inhibition?. Quora. Available at: [Link]
-
Enzyme Activity & Inhibition Assays. Affina Biotechnologies, Inc. Available at: [Link]
-
Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. ACS Publications. Available at: [Link]
-
6 questions with answers in SERINE PROTEINASE INHIBITORS. Science topic. Available at: [Link]
-
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega. Available at: [Link]
-
Enzyme Activity Assays. Amsbio. Available at: [Link]
-
Non-competitive inhibition. Taylor & Francis Online. Available at: [Link]
-
trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH. Available at: [Link]
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]
-
Protease Assays. Assay Guidance Manual - NCBI - NIH. Available at: [Link]
-
Enzyme Activity Assay. Creative BioMart. Available at: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Available at: [Link]
-
Benzamidine. Wikipedia. Available at: [Link]
-
3,5-Difluoro-benzamidine. PubChem. Available at: [Link]
-
(PDF) Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. ResearchGate. Available at: [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. Available at: [Link]
-
Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. Available at: [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Degradation of a benzamidine-type synthetic inhibitor of coagulation enzymes in plasma of various species. PubMed. Available at: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]
-
Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. PubMed. Available at: [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC - PubMed Central. Available at: [Link]
-
Water regulates the residence time of Benzamidine in Trypsin. PMC - NIH. Available at: [Link]
-
Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. Available at: [Link]
-
The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. PubMed. Available at: [Link]
-
Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies. NIH. Available at: [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Activity Measurement of Inhibitors in Structure-Based Design [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
Preventing degradation of 2,3-Difluoro-benzamidine during experiments
Welcome to the technical support guide for 2,3-Difluoro-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and use of this compound. Our goal is to help you maintain the integrity of this compound throughout your experiments by understanding and preventing its degradation.
Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common questions regarding the stability and proper storage of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound, like other benzamidine derivatives, are hydrolysis and oxidation.[1]
-
Hydrolysis: This is the most significant concern, especially in aqueous solutions. The amidine functional group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding inactive compound, 2,3-Difluoro-benzamide, and ammonia.[2][3][4] This reaction is catalyzed by both acidic and basic conditions but is particularly rapid in weakly basic water (pH > 7).[2][3][5][6] The dominant mechanism at basic pH involves the attack of a hydroxide ion (HO⁻) on the neutral benzamidine molecule.[2][5]
-
Oxidation: The nitrogen atoms in the amidine group can be susceptible to oxidation.[2][7] While less common than hydrolysis under typical experimental conditions, exposure to atmospheric oxygen, especially over extended periods in solution, can lead to the formation of N-oxidized species like amidoximes.[7][8] It is noted that benzamidine is sensitive to oxidation, and solutions should be prepared fresh in degassed water.[9][10]
Q2: How should I store the solid (powder) form of this compound?
A2: Proper storage of the solid compound is critical for ensuring its long-term stability. The key is to protect it from moisture and atmospheric oxygen.
Causality behind the choices: Fluorinated aromatic compounds require careful storage to maintain their quality.[11] The primary goal is to prevent the initiation of hydrolysis by excluding atmospheric moisture and to minimize slow oxidation.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store desiccated at -20°C for long-term storage.[12] Room temperature is acceptable for short-term storage. | Low temperatures slow down any potential solid-state degradation reactions. Desiccation prevents moisture absorption. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation.[9] |
| Light | Protect from light by using an amber vial or storing it in a dark place.[11][12] | While benzamidines are not extremely photosensitive, protection from light is a general best practice to prevent potential light-induced reactions.[11] |
Q3: My experiment requires an aqueous solution. How long is the this compound solution stable, and how should I prepare it?
A3: The stability of this compound in aqueous solution is highly dependent on pH and temperature. As a general rule, aqueous solutions should be prepared fresh for each experiment.[9] Storing aqueous solutions for more than one day is not recommended.[13]
Causality behind the choices: The rate of hydrolysis for benzamidines increases significantly with pH.[2][3] For unsubstituted benzamidinium, the half-life is around 300 days at pH 9, but this drops to just 6 days at pH 11 and 15 hours at pH 13.[2][5] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of this compound may further increase its susceptibility to nucleophilic attack compared to unsubstituted benzamidine. Therefore, minimizing the time the compound spends in an aqueous, particularly neutral to basic, environment is crucial.
Protocol: Preparation of a Fresh Aqueous Solution
-
Solvent Preparation: Use high-purity, degassed water or buffer to minimize dissolved oxygen, which can contribute to oxidation.[9]
-
pH Consideration: If your experimental conditions allow, use a slightly acidic buffer (pH 5-6.5). The protonated form (amidinium ion), which is predominant at lower pH, is less reactive towards hydroxide-initiated hydrolysis.[2]
-
Dissolution: Dissolve the solid this compound (often as a hydrochloride salt) directly into the prepared buffer immediately before use.
-
Avoid Stock Solutions: Avoid preparing concentrated aqueous stock solutions for long-term storage. If a stock solution is absolutely necessary, prepare it in an anhydrous organic solvent like DMSO or ethanol and store it at -80°C.[13][14] Even then, aqueous dilutions should be made immediately prior to the experiment.
Troubleshooting Experimental Issues
This section provides a logical framework for diagnosing and resolving issues that may arise from the degradation of this compound.
Q4: I am observing a progressive loss of my compound's activity in my assay. Could this be degradation?
A4: Yes, a time-dependent loss of activity is a classic sign of compound degradation. If this compound is used as an inhibitor (e.g., of serine proteases), its hydrolysis to 2,3-Difluoro-benzamide would render it inactive, as the amidine group is critical for binding.[10][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Q5: How can I analytically confirm if my this compound has degraded?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to assess the purity of your compound and detect degradation products.[8][16][17]
Self-Validating System: By comparing a freshly prepared standard solution with an aged or experimental solution, you can definitively identify degradation.
Protocol: Stability Analysis by HPLC
-
Reference Standard: Prepare a solution of this compound from a fresh, solid sample in an appropriate solvent (e.g., acetonitrile/water). This will serve as your t=0 reference.
-
Sample Preparation: Take an aliquot of the aqueous experimental solution you suspect has degraded.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA for better peak shape) and acetonitrile is a good starting point.
-
Detection: Use a UV detector. Benzamidine hydrochloride has a λmax around 229 nm, which can be used as a starting point for detection.[13]
-
-
Data Interpretation:
-
Inject the reference standard. You should see a single major peak corresponding to intact this compound.
-
Inject your experimental sample. Look for a decrease in the area of the main peak and the appearance of new peaks. The primary hydrolysis product, 2,3-Difluoro-benzamide, will be more polar and thus will likely have a shorter retention time than the parent compound.
-
Key Degradation Pathway: Hydrolysis
Understanding the mechanism of hydrolysis is key to preventing it. The diagram below illustrates the base-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
This pathway is dominant in neutral to basic solutions and is the primary reason aqueous solutions have limited stability.[2][5]
References
-
Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry, 86(19), 13762-13767. [Link]
- BenchChem. (2025).
-
Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods. Toxicological Profile for Benzidine.
- Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Semantic Scholar.
-
PubMed. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. National Center for Biotechnology Information. [Link]
- Benchchem. (2025).
- Clement, B. (1983). The N-oxidation of Benzamidines in Vitro. Xenobiotica, 13(8), 467-473.
- National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. Toxicological Profile for Benzidine.
- PubMed. (2006). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases.
- ResearchGate. (2020).
- Centers for Disease Control and Prevention. (1981). Development of an analytical method for benzidine-based dyes. CDC Stacks.
- PubMed. (1988). Enzymatic reduction of benzamidoxime to benzamidine.
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- Clement, B., & Zimmermann, M. (1987). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Biochemical Pharmacology, 36(22), 3961-3967.
- Benchchem. (2025).
- Cayman Chemical. (2022). Benzamidine (hydrochloride)
- University of St Andrews. (n.d.).
- Pharmacy 180. (n.d.).
- PubMed. (2004). Design of benzamidine-type inhibitors of factor Xa.
- Michigan State University Extension. (2008).
- Sigma-Aldrich. (n.d.). 2,4-Difluoro-benzamidine; hydrochloride.
- National Institutes of Health. (2022).
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Sigma-Aldrich. (n.d.). Benzamidine.
- GoldBio. (n.d.).
- ACS Publications. (2025). Benzamidine Derivative as a Multifunctional Additive in Pb–Sn Perovskite Solar Cells. The Journal of Physical Chemistry Letters.
- National Institutes of Health. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis.
- National Institutes of Health. (n.d.).
- Purdue University. (n.d.). Fluorine Safety.
- Selleck Chemicals. (n.d.). Benzamidine HCl.
- Wikipedia. (n.d.). Benzamidine.
- Sigma-Aldrich. (n.d.). 3,5-difluoro-benzamidine hydrochloride.
- MedchemExpress.com. (n.d.). Benzamidine.
- Sigma-Aldrich. (n.d.).
- PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
- ChemicalBook. (n.d.). 2,3-DIFLUORO-N-HYDROXY-BENZAMIDINE.
- Scilit. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 12. goldbio.com [goldbio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Benzamidine - Wikipedia [en.wikipedia.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Affinity Enhancement for 2,3-Difluoro-benzamidine
Introduction
Welcome to the technical support guide for researchers working on the optimization of 2,3-Difluoro-benzamidine and its analogues. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during affinity maturation campaigns. As drug development professionals, our goal is to move beyond simple structure-activity relationships (SAR) and delve into the mechanistic rationale behind strategic molecular modifications. This guide provides actionable strategies, grounded in established medicinal chemistry principles, to enhance the binding affinity of your compounds.
The benzamidine moiety is a well-established pharmacophore, particularly recognized for its ability to target serine proteases by mimicking the binding of arginine or lysine side chains in the S1 pocket.[1][2] The presence of fluorine atoms on the phenyl ring introduces unique physicochemical properties that can be strategically exploited to improve potency, selectivity, and pharmacokinetic profiles.[3][4][5] This guide will walk you through a systematic approach to optimizing your lead compound.
Part 1: Foundational Concepts & Initial Assessment
This section addresses the preliminary questions researchers should consider before embarking on a chemical synthesis campaign.
Q1: Why is improving binding affinity a critical first step in my drug discovery project?
Improving binding affinity, which is quantitatively expressed by a lower dissociation constant (K_D), is fundamental for several reasons.[6] A higher affinity often translates to higher potency (e.g., lower IC₅₀ or EC₅₀), meaning a lower concentration of the drug is required to achieve the desired therapeutic effect. This can lead to a wider therapeutic window and reduce the risk of off-target side effects.[7] Furthermore, a deep understanding of the interactions driving affinity provides a rational basis for optimizing other crucial drug-like properties, such as selectivity and metabolic stability.[8]
Q2: What is the likely role of the existing 2,3-difluoro substituents on my compound's activity?
The two fluorine atoms on your starting scaffold are not merely passive decorations; they actively influence the molecule's properties. Their roles can include:
-
Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of the benzamidine group, affecting its protonation state and ability to form salt bridges in the active site.[5]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the phenyl ring relative to the amidine group, potentially pre-organizing the ligand for a more favorable binding pose.
-
Direct Binding Interactions: Fluorine is capable of forming non-covalent interactions, such as hydrogen bonds (with backbone N-H groups) and halogen bonds (with backbone carbonyl oxygens or other Lewis bases).[9][10][11] These interactions, though weaker than traditional hydrogen bonds, can be critical for affinity.
-
Blocking Metabolic Hotspots: Fluorine substitution can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby improving the compound's metabolic stability and half-life.[5]
Q3: Before I start synthesizing new molecules, what initial experiments should I run?
A robust baseline is essential.
-
Confirm Target Engagement: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to your target protein and obtain an initial K_D value.[6]
-
Obtain a Crystal Structure: If feasible, co-crystallize your this compound with the target protein. This provides an invaluable atomic-level map of the binding pocket, revealing key interactions and identifying unoccupied pockets that can be exploited for affinity gains.
-
Computational Modeling: In the absence of a crystal structure, use molecular docking to predict the binding pose. This generates hypotheses about the key interactions that can be tested through synthesis.[12][13]
Part 2: Rational Design & Affinity Maturation Strategies
This section details specific, actionable strategies for modifying the this compound scaffold. The core principle is a cycle of rational design, chemical synthesis, and biological testing.
Caption: The iterative cycle of affinity maturation.
Structure-Activity Relationship (SAR) Troubleshooting
Q4: My initial affinity is weak (micromolar range). Where do I start with modifications?
Start by exploring substitutions on the phenyl ring, particularly at the 4- and 5-positions. The goal is to probe for additional interactions within the binding pocket without disrupting the core benzamidine binding.
-
Strategy 1: Probe for Hydrophobic Pockets: Introduce small, lipophilic groups like methyl or ethyl. An increase in affinity may indicate the presence of a nearby hydrophobic pocket that can be further exploited.[5]
-
Strategy 2: Introduce Halogen Bonds: Replacing the fluorine atoms or adding substituents at other positions with larger halogens (Cl, Br, I) can introduce potent halogen bonds.[14] Studies on other benzamidine derivatives have shown that adding bulky, iodinated groups can increase potency by over 100-fold.[15] A halogen bond is a directional interaction between the electropositive crown (σ-hole) of a halogen and a Lewis basic atom like a backbone carbonyl oxygen.[10][16]
-
Strategy 3: Seek Hydrogen Bonds: Add small hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., -OCH₃, -CN) to probe for polar interactions with protein side chains or ordered water molecules.
Q5: How can I leverage the existing fluorine atoms more effectively?
The unique properties of fluorine mean it can participate in multiple types of favorable interactions.[3][17]
-
Fluorine as a Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak hydrogen bond acceptor. Your computational model might suggest if a nearby backbone N-H or side chain donor is positioned correctly.
-
Orthogonal Multipolar Interactions: A C-F bond can interact favorably with the partial positive charge of a backbone amide carbonyl carbon, an interaction that is distinct from a classic hydrogen bond.
-
Strategic Relocation: Synthesize isomers with the difluoro pattern at different positions (e.g., 2,4-difluoro, 3,4-difluoro, 3,5-difluoro) to see if an alternative arrangement yields a better interaction profile.[18][19]
Q6: Should I consider modifying the benzamidine group itself?
This should be approached with caution, as the positively charged amidinium ion is often the primary anchor into the S1 pocket of serine proteases. However, if SAR on the phenyl ring has been exhausted, consider bioisosteric replacement. A bioisostere is a functional group with similar steric and electronic properties that can replace another.[20][21]
-
Potential Amidine Bioisosteres: Groups like aminopyridines or other nitrogen-containing heterocycles could potentially mimic the hydrogen bonding and charge interactions of the amidine.[20][22] This is an advanced strategy that can also address potential liabilities like metabolic instability or high basicity.[23]
Caption: Decision tree for SAR strategies.
Part 3: Experimental & Computational Workflows
A successful affinity enhancement campaign integrates computational prediction with robust experimental validation.
Computational Troubleshooting Guide
Q7: My docking results are inconsistent. How can I improve the reliability of my computational predictions?
Standard docking can be a good starting point, but its scoring functions are often not precise enough to rank closely related analogues.[13] To improve reliability:
-
Use a High-Quality Protein Structure: Start with a high-resolution crystal structure (<2.5 Å). If none exists, consider building a homology model based on a closely related protein.
-
Refine the Binding Site: Ensure correct protonation states for key residues like Histidine, Aspartate, and Glutamate. The pKa of these residues can be influenced by the microenvironment of the binding pocket.
-
Incorporate Water Molecules: Key water molecules can mediate protein-ligand interactions. Identify conserved water molecules from crystal structures and consider their inclusion in docking calculations.
-
Go Beyond Docking: For a more accurate prediction of binding affinity, use more computationally intensive methods like Molecular Dynamics (MD) simulations followed by Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) calculations. These methods explicitly model the dynamics of the system and can provide more accurate relative binding free energies for a series of analogues.[12]
Experimental Validation: Measuring Binding Affinity
Q8: Which technique should I use to measure the binding affinity of my new compounds?
The choice of assay depends on your specific needs, such as throughput, information required, and available instrumentation.[6][24][25]
| Technique | Principle | Label Required? | Throughput | Information Provided | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor chip. | No | Medium | K_D, k_on, k_off (Kinetics) | Real-time, label-free, provides kinetic data. | Requires specialized equipment; protein immobilization can be tricky. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | No | Low | K_D, ΔH, ΔS (Thermodynamics) | Gold standard; provides full thermodynamic profile. | Consumes large amounts of pure protein; low throughput. |
| Fluorescence Polarization (FP) | Change in rotational speed (and thus polarization) of a fluorescently labeled ligand upon binding to a larger protein. | Yes (on ligand) | High | K_D, IC₅₀ | Homogeneous assay (no wash steps); high throughput. | Requires a fluorescent probe; potential for interference from library compounds. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized target captures ligand, detected with an antibody. | Yes (on antibody) | High | IC₅₀, relative affinity | Widely available; high throughput. | Heterogeneous (wash steps); prone to artifacts. |
Protocol: Competitive Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive assay to determine the IC₅₀ of your synthesized compounds by measuring their ability to displace a known fluorescently labeled binder (probe) from the target protein.
1. Reagent Preparation:
- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 or Tween-20 to prevent non-specific binding.
- Target Protein: Prepare a stock solution in Assay Buffer. The final concentration in the assay should be approximately equal to the K_D of the fluorescent probe.
- Fluorescent Probe: Prepare a stock solution in DMSO. The final concentration should be low (typically 1-10 nM) to ensure the signal is sensitive to displacement.
- Test Compounds: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from a high concentration (e.g., 10 mM).
2. Assay Procedure:
- In a 384-well, low-volume black plate, add 1 µL of your serially diluted test compounds or DMSO (for positive and negative controls).
- Prepare a "Protein/Probe Mix" containing the target protein and the fluorescent probe at 2X their final concentrations in Assay Buffer.
- Add 10 µL of Assay Buffer to the "Negative Control" (no protein) wells.
- Add 10 µL of a "Protein-Only" mix (target protein at 2X concentration) to the "Positive Control" wells.
- Add 10 µL of the "Protein/Probe Mix" to all other wells (including test compound wells).
- Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.[24]
- Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
- Normalize the data: Set the average signal from the "Positive Control" (probe + protein, no competitor) as 100% binding and the "Negative Control" (probe only) as 0% binding.
- Plot the normalized % binding against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
References
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link][3][26]
-
Yen, T.-J. R., & Simon, S. M. (2018). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters, 9(1), 8-12. [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link][17]
-
Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12485-12532. [Link][20][22]
-
Carlson, H. A. (2010). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Current Pharmaceutical Design, 16(15), 1666-1678. [Link][27]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2735-2739. [Link][24]
-
Gupta, S. P. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link][4]
-
Kam, C. M., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-6. [Link][15]
-
Henary, M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 1081. [Link][5][9]
-
Zheng, Z. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Journal of Drug and Alcohol Research. [Link][12][13]
-
Al-Zoubi, R. M., et al. (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry, 275, 116525. [Link][28]
-
Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. [Link][29]
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. [Link][23]
-
ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins. [Link][30]
-
Anderson, K. R. (2020). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 63(1), 35-58. [Link][7]
-
Zhang, Y., et al. (2021). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Bioconjugate Chemistry, 32(12), 2505-2513. [Link][31]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link][16]
-
Sabe, V. T., et al. (2025). Halogen bonds between ligands and proteins: Can we use them in validation? Protein Science, 34(1), e4893. [Link][10]
-
Song, K., & Sastry, G. N. (2016). Computational Methods in Drug Discovery. Progress in Pharmaceutical Sciences, 1, 1-27. [Link][32]
-
Liu, X., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Signal Transduction and Targeted Therapy, 9(1), 1-25. [Link]
-
University of Zurich. (n.d.). Optimizing Drug Binding Affinity: (Semi) Empirical Studies. [Link]
-
Wang, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(15), 5821. [Link]
-
Gomez-Pinto, I., et al. (2021). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 61(9), 4442-4453. [Link][11]
-
Lector, S. (n.d.). Structures Activity Relationship. [Link][8]
-
Weitz, E., et al. (2018). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. Biochemistry, 57(4), 436-446. [Link][14]
-
ResearchGate. (2021). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. [Link][33]
-
National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem. [Link][1]
-
National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-benzamidine. PubChem. [Link][18]
-
Plattner, N., & Noé, F. (2015). Benzamidine binding to different Trypsin conformations. ResearchGate. [Link][2]
Sources
- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.limu.edu.ly [repository.limu.edu.ly]
- 9. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogen bonds between ligands and proteins: can we use them in validation? | bioRxiv [biorxiv.org]
- 11. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 18. 3,5-Difluoro-benzamidine | C7H6F2N2 | CID 3690768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2,4-Difluoro-benzamidine; hydrochloride | 885957-21-1 [sigmaaldrich.com]
- 20. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 24. molbiolcell.org [molbiolcell.org]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 27. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. rroij.com [rroij.com]
- 30. researchgate.net [researchgate.net]
- 31. Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Addressing Off-Target Effects of 2,3-Difluoro-benzamidine in Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the scientific rationale and practical methodologies to navigate the complexities of using small molecule inhibitors in your research. This guide focuses on a specific, albeit illustrative, compound class—benzamidines, including derivatives like 2,3-Difluoro-benzamidine—to explore the critical issue of off-target effects in cell-based assays.
Benzamidine and its derivatives are known inhibitors of serine proteases, such as trypsin and plasmin, by mimicking the structure of arginine.[1][2][3] However, like many small molecules, they can exhibit polypharmacology, interacting with unintended targets and leading to ambiguous or misleading results.[4][5] This guide will equip you to identify, understand, and mitigate these off-target effects, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with compounds like this compound?
Q2: I'm observing a strong phenotypic change in my cells after treatment with this compound. How can I be sure it's due to the intended target?
This is a crucial question in pharmacological studies. The observed phenotype could be a result of on-target inhibition, off-target effects, or a combination of both. A multi-pronged validation strategy is essential to build confidence in your results.[8] Key initial steps include:
-
Dose-response analysis: A specific, on-target effect should typically exhibit a clear sigmoidal dose-response curve.
-
Use of a negative control: An inactive analog of your compound, if available, should not produce the same phenotype.
-
Orthogonal validation: Employing a structurally distinct inhibitor of the same target should recapitulate the observed phenotype.[9]
Q3: What are the best control experiments to definitively link the observed phenotype to the inhibition of a specific target?
To rigorously validate that an observed phenotype is due to the inhibition of your target of interest, a combination of pharmacological and genetic approaches is recommended.[7][9]
-
Pharmacological Controls:
-
Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be potent and selective for your target.[10] If it produces the same phenotype, it strengthens the evidence for on-target activity.
-
Inactive Analog: A close structural analog of your compound that does not inhibit the target is an excellent negative control.
-
-
Genetic Controls:
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should mimic the phenotype observed with the inhibitor.[7][11][12]
-
Rescue Experiments: In a target knockout or knockdown background, expressing a version of the target protein that is resistant to your inhibitor should reverse the phenotypic effect of the compound.[13][14][15] This is considered a gold-standard validation method.[13]
-
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Inconsistent results between this compound and another inhibitor of the same target.
Potential Cause: This discrepancy often points to off-target effects of one or both compounds.[6] It's also possible that the inhibitors have different potencies, cell permeability, or mechanisms of action (e.g., competitive vs. allosteric).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent inhibitor results.
Detailed Steps:
-
Verify Compound Integrity: Ensure the purity and stability of both inhibitors. Degradation can lead to loss of activity or the emergence of active byproducts.
-
Generate Full Dose-Response Curves: Compare the EC50/IC50 values of both compounds in your assay. A significant difference in potency might explain the varied results at a single concentration.[16]
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that both compounds are binding to the intended target in your cells at the concentrations used.[17][18][19]
-
Broaden the Search for Off-Targets: If target engagement is confirmed but phenotypes differ, consider broader profiling techniques. Kinome profiling services can screen your compound against a large panel of kinases to identify unintended targets.[20][21][22][23][24] Similarly, proteome-wide approaches can provide a more unbiased view of off-target interactions.[25]
Issue 2: The phenotype observed with this compound is not replicated by genetic knockdown of the target.
Potential Cause: This is a strong indicator that the inhibitor's effect is independent of the intended target.[7] The compound might be acting on a different protein or pathway, or it could be causing general cellular stress.
Troubleshooting Workflow:
Caption: Workflow for addressing inhibitor vs. genetic knockdown discrepancies.
Detailed Steps:
-
Validate Knockdown Efficiency: Confirm via qPCR or Western blot that the target protein levels are significantly reduced in your knockdown cells.
-
Perform a Rescue Experiment: This is a critical validation step.[13][26]
-
Protocol: Plasmid-Based Rescue
-
Generate a construct expressing your target protein with a mutation that confers resistance to this compound but preserves its function.
-
Transfect this construct into the target knockdown/knockout cells.
-
Treat the cells with this compound.
-
Assess if the wild-type phenotype is restored. A successful rescue strongly suggests the inhibitor's effect is on-target.[14][15]
-
-
-
Investigate Alternative Hypotheses: If the phenotype persists and is not rescued, consider that your compound may have a different mechanism of action entirely. Techniques like affinity purification followed by mass spectrometry can help identify the actual binding partners of your compound in the cell.[27]
Data Presentation: A Comparative Approach to Validation
When evaluating a new inhibitor, it's crucial to systematically compare its effects with those of established validation methods. The table below provides a template for organizing your data to clearly distinguish on-target from off-target effects.
| Experimental Approach | Expected Outcome for On-Target Effect | Observed Outcome with this compound | Interpretation |
| Dose-Response | Sigmoidal curve with EC50 < 1 µM | Sigmoidal, EC50 = 500 nM | Consistent with specific activity |
| Structurally Unrelated Inhibitor | Recapitulates phenotype | Phenotype is identical | Supports on-target mechanism |
| Target Knockdown (siRNA/CRISPR) | Recapitulates phenotype | Phenotype is not observed | Suggests off-target effect |
| Rescue Experiment | Wild-type phenotype is restored | Not applicable if knockdown shows no effect | Confirms off-target mechanism |
Conclusion
References
-
KinomePro™ – Functional Kinase Activity Profiling. Pamgene.
-
Kinome Profiling Service. MtoZ Biolabs.
-
Kinase Panel Screening and Profiling Service. Reaction Biology.
-
Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
-
Kinase Panel Profiling. Pharmaron.
-
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. BenchChem.
-
Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. BenchChem.
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC).
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health (NIH).
-
Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate.
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research.
-
Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv.
-
Advancing Biomedical Research with Quality Chemical Probes. Promega Corporation.
-
The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. PubMed.
-
Probing your next target? Chemical Probes feature in Open Targets. Open Targets Platform.
-
Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. PubMed.
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health (NIH).
-
Benzamidine. Wikipedia.
-
Phenotypic plasticity in evolutionary rescue experiments. National Institutes of Health (NIH).
-
Benzamide and Benzamidine Compounds as New Inhibitors of Urokinase-type Plasminogen Activators. PubMed.
-
How can off-target effects of drugs be minimised? Patsnap.
-
Target Identification and Validation (Small Molecules). University College London.
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
-
A Researcher's Guide to Validating Small Molecule Binding Specificity. BenchChem.
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health (NIH).
-
Fail Early, Fail Fast - A Phenotypic Rescue Approach. Charles River Laboratories.
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.
-
Small Molecule Screening Strategies from Lead Identification to Validation. ResearchGate.
-
Small Molecule Inhibitors Selection Guide. Biomol GmbH.
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
-
What does rescue mean in the context of biological experiments? Stack Exchange.
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
-
Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry.
-
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.
-
Sensing small molecules may revolutionize drug design. Arizona State University News.
-
Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. National Institutes of Health (NIH).
-
Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9. PubMed.
-
MED12 Dictates Epithelial Ovarian Cancer Cell Ferroptosis Sensitivity via YAP–TEAD1 Signaling. MDPI.
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications.
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Institutes of Health (NIH).
-
Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI.
-
MDC Connects: Identifying the Target. YouTube.
-
Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health (NIH).
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed.
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. ResearchGate.
-
Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors. National Institutes of Health (NIH).
Sources
- 1. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.biomol.com [resources.biomol.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. KinomePro - Pamgene [pamgene.com]
- 21. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. assayquant.com [assayquant.com]
- 24. pharmaron.com [pharmaron.com]
- 25. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. icr.ac.uk [icr.ac.uk]
- 29. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 30. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Technical Support Center: Purification of High-Purity 2,3-Difluoro-benzamidine
Introduction
Welcome to the technical support guide for the purification of high-purity 2,3-Difluoro-benzamidine. As a critical building block in pharmaceutical and agrochemical research, achieving high purity of this compound is paramount for reliable downstream applications and ensuring the integrity of experimental outcomes. The presence of fluorine atoms and the basic amidine group imparts unique physicochemical properties that can present challenges during purification.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the purification of this compound. We will move from general questions to technique-specific troubleshooting and detailed protocols, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly used methods are recrystallization and silica gel column chromatography .
-
Recrystallization is ideal when your crude material is a solid and contains a moderate level of impurities. It is often the most efficient method for removing small amounts of impurities from a large amount of material. The hydrochloride salt of this compound is typically a solid and is often purified this way.[1]
-
Silica Gel Column Chromatography is a more powerful technique used when recrystallization fails, when impurities have similar solubility profiles to the product, or when purifying the free-base form, which may be an oil or a low-melting solid. It is excellent for separating multiple components in a complex mixture.[2]
Q2: What are the likely impurities in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the conversion of 2,3-Difluorobenzonitrile.[3][4] Based on this, the most probable impurities are:
-
Unreacted 2,3-Difluorobenzonitrile: The starting material for the synthesis.
-
Benzamidoxime Intermediate: The N-hydroxy-benzamidine derivative, which is an intermediate in some synthetic pathways from the nitrile.[4][5]
-
Hydrolysis Products: Small amounts of 2,3-Difluorobenzoic acid if the reaction mixture is exposed to harsh acidic or basic conditions for extended periods.[6]
-
Solvents and Reagents: Residual solvents or reagents from the reaction and workup steps.
Q3: How do I choose between recrystallization and chromatography?
A3: The choice depends on the physical state of your crude product and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: How should I handle and store high-purity this compound?
A4: this compound, particularly in its hydrochloride salt form, is generally a stable solid. However, good laboratory practice is essential.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture. For long-term stability, storage at 2-8°C is recommended.[7] While many solids are stable at room temperature, refrigeration can slow any potential degradation.[8][9] The free base may be less stable than the hydrochloride salt and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible.
Troubleshooting Guide: Recrystallization
This section addresses common problems encountered during the recrystallization of this compound hydrochloride.
Q: My compound won't dissolve, even in a large amount of boiling solvent.
-
Potential Cause: You have selected a poor solvent in which your compound is insoluble even at high temperatures.
-
Solution: You must select a new solvent or solvent system. A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point.[10] Refer to the solvent selection table in the protocols section below.
Q: My compound "oiled out" instead of forming crystals.
-
Potential Cause 1: The boiling point of your solvent is higher than the melting point of your compound. The compound is dissolving but then melting in the hot solvent, coming out of solution as a liquid ("oil") upon cooling.[10]
-
Solution 1: Re-heat the solution to re-dissolve the oil, add more solvent to lower the saturation point, and allow it to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice at a temperature below the melting point.[11]
-
Potential Cause 2: The solution is cooling too rapidly.
-
Solution 2: Insulate the flask (e.g., by placing it in a beaker of hot water and allowing it to cool with the bath) to slow the cooling process.[11]
-
Potential Cause 3: High concentration of impurities depressing the melting point.
-
Solution 3: If slow cooling fails, the impurity level may be too high for recrystallization. Consider purifying by column chromatography first.
Q: No crystals form, even after the solution has cooled completely.
-
Potential Cause 1: You have used too much solvent, and the solution is not supersaturated.[12]
-
Solution 1: Boil off a portion of the solvent to increase the concentration and attempt to cool again.
-
Potential Cause 2: The solution is supersaturated but requires nucleation to begin crystallization.
-
Solution 2: Try to induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to form. Alternatively, add a tiny "seed" crystal of the pure compound if available.[12]
Q: The yield of recovered crystals is very low.
-
Potential Cause 1: Too much solvent was used, and a significant amount of product remained dissolved in the mother liquor.[12]
-
Solution 1: Before filtering, ensure the solution is thoroughly cooled in an ice bath (unless this causes oiling out) to minimize the compound's solubility.[11] In the future, use the minimum amount of boiling solvent required to dissolve the crude product.
-
Potential Cause 2: Premature crystallization occurred during a hot filtration step (if used to remove insoluble impurities).
-
Solution 2: Use a slight excess of hot solvent and pre-heat the filtration funnel and receiving flask to prevent cooling and crystallization during filtration. The excess solvent can be boiled off before the final cooling step.[11]
-
Potential Cause 3: Too much cold solvent was used to wash the crystals during filtration, re-dissolving some of the product.
-
Solution 3: Always use a minimal amount of ice-cold solvent for washing the collected crystals.[12]
Troubleshooting Guide: Flash Column Chromatography
This section addresses common issues when purifying this compound, typically as the free base, on a silica gel column. The basic amidine group can interact strongly with the acidic silica surface, leading to purification challenges.[13]
Q: My compound is streaking badly on the TLC plate and won't move from the baseline of the column.
-
Potential Cause: The basic amidine is strongly and irreversibly binding to the acidic silanol groups on the silica gel.[13]
-
Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent. Start by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system. This neutralizes the acidic sites on the silica, allowing your basic compound to elute properly.[13][14]
-
Solution 2: Switch to a different stationary phase. Basic alumina or amine-functionalized silica columns are alternatives that are more compatible with basic compounds, though they can be more expensive.[13]
Q: My recovery from the column is very low, even though the TLC looked promising.
-
Potential Cause: Your compound is irreversibly binding to the silica, as described above. Even if it moves on a TLC plate, the much larger surface area and longer residence time in a column can lead to significant loss.
-
Solution: Always use a basic modifier in your eluent when purifying amidines on silica. If you ran the column without a modifier, it is unlikely you will be able to recover the lost material.
Q: I see multiple spots on the TLC after the column, but the NMR of the combined fractions looks clean.
-
Potential Cause: This can happen if your compound exists in different protonation states on the silica plate, especially if no basic modifier is used. It can also be a sign of on-plate decomposition.
-
Solution: Develop your TLC plates in a chamber containing a few drops of triethylamine or ammonium hydroxide to ensure a consistent basic environment. This usually results in a single, well-defined spot.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol assumes you have ~5g of crude solid material. Adjust volumes accordingly.
1. Solvent Selection:
-
The key is to find a solvent that dissolves the compound when hot but not when cold. For a polar, fluorinated salt, suitable solvents or systems might include ethanol, isopropanol, or mixtures like ethanol/water or acetonitrile.[1][15]
-
To test, place ~20-30 mg of crude material in a test tube. Add the chosen solvent dropwise. If it dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble, heat the tube. If it dissolves when hot and precipitates upon cooling, it is a good candidate.
| Recommended Solvents & Systems | Rationale & Comments |
| Isopropanol (IPA) | A good starting point. Less polar than methanol/ethanol, which may improve crystal formation. |
| Ethanol (EtOH) | Often effective for polar compounds.[1] May require cooling in an ice bath for good recovery. |
| Acetonitrile (ACN) | Can give very good results for amides and related structures.[1] |
| Ethanol/Water | Dissolve in a minimum of hot ethanol. Add hot water dropwise until the solution just becomes cloudy (the cloud point), then add a drop or two of hot ethanol to clarify. This two-solvent system can be very effective.[16] |
2. Dissolution:
-
Place 5.0 g of crude this compound HCl into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar and add the chosen solvent (e.g., isopropanol) in small portions (~10-15 mL to start).
-
Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.[12]
3. Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat and allow it to cool slightly.
-
Add a very small amount (spatula tip) of activated charcoal.
-
Re-heat the solution to boiling for 2-3 minutes. The colored impurities will adsorb to the charcoal.[10][11]
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Set up a gravity filtration apparatus with fluted filter paper in a short-stemmed funnel.
-
Pre-heat the funnel and the receiving Erlenmeyer flask by allowing the vapor from boiling solvent to warm them.[11]
-
Quickly pour the hot solution through the fluted filter paper.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent.
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method to assess the purity of the final product. Method development may be required for specific impurity profiles.
1. System Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides good peak shape for basic compounds by forming an ion pair. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min, hold, then re-equilibrate. | A gradient is effective for separating compounds with different polarities, including starting materials and the final product.[17] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 230 nm or 254 nm | Aromatic compounds typically absorb in this range. |
| Column Temp | 25-30 °C | Controlled temperature ensures reproducible retention times. |
2. Sample Preparation:
-
Prepare a stock solution of your purified this compound at ~1 mg/mL in a 50:50 mixture of water/acetonitrile.
-
Dilute this stock to a working concentration of ~0.1 mg/mL for injection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks. A purity of >99.5% is often desired for drug development applications.[5]
References
- BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- Google Patents. (n.d.).
- Biocyclopedia. (2026). Problems in recrystallization.
-
University of Arizona. (n.d.). Recrystallization. Retrieved from [Link]
- Thordarson, P., et al. (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
- MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules.
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
- Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?".
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- Quick Company. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). Benzamidine hydrochloride synthesis.
- Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (US5478963A).
- University of Rochester, Department of Chemistry. (n.d.).
- Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Eureka.
- Biotage. (2023).
- ResearchGate. (2020). (PDF) Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC.
- National Center for Biotechnology Information. (n.d.).
- National Institutes of Health. (n.d.).
- RJPT. (2010). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.
- PubMed. (n.d.).
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2014).
- Reddit. (2022). Chromotography with free amines?. r/chemhelp.
- National Institutes of Health. (n.d.). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device.
- PubMed. (1979). Stability of refrigerated and frozen solutions of doxorubicin hydrochloride.
- Pfizer Medical - US. (n.d.). VFEND® (voriconazole) How Supplied/Storage and Handling.
- PubMed. (2021). Post-expiry stability of freeze-dried plasma under field conditions - Can shelf life be extended?.
- PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical stability of extemporaneously prepared clonidine solutions for use in neonatal abstinence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recrystallization [wiredchemist.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Data in Experiments with 2,3-Difluoro-benzamidine
Welcome to the technical support center for 2,3-Difluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimentation with this compound. As a potent inhibitor of serine proteases, this compound's unique fluorination pattern presents both opportunities for enhanced potency and selectivity, as well as potential challenges in data interpretation. This resource provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can often be traced back to a few key factors related to the compound's physicochemical properties and assay conditions. The presence of two fluorine atoms on the phenyl ring can modulate properties like solubility and pKa, which in turn can affect its behavior in aqueous assay buffers.[1][2]
Potential Causes & Troubleshooting Steps:
-
Compound Solubility and Aggregation: this compound, due to its fluorination, may have altered lipophilicity compared to unsubstituted benzamidine, potentially leading to poor aqueous solubility.[3][4] At concentrations above its solubility limit, the compound can form aggregates that can act as promiscuous inhibitors, leading to artificially potent and variable IC50 values. These aggregates can sequester enzyme, leading to non-specific inhibition.[5]
-
Troubleshooting Protocol:
-
Visually Inspect Stock Solutions: Check your highest concentration stock solution for any visible precipitate.
-
Dynamic Light Scattering (DLS): If available, use DLS to analyze your compound in the final assay buffer at the highest concentration tested to detect the presence of aggregates.
-
Detergent Test: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the IC50 value increases and becomes more consistent, it's a strong indication that aggregation was contributing to the observed activity.
-
-
-
Time-Dependent Inhibition: Some inhibitors do not reach equilibrium with their target enzyme within the timeframe of a standard assay. This can result in IC50 values that are dependent on the pre-incubation time of the compound with the enzyme.
-
Troubleshooting Protocol:
-
Vary the pre-incubation time of this compound with the target protease (e.g., 15 min, 30 min, 60 min) before adding the substrate.
-
If the IC50 value decreases with longer pre-incubation times, this suggests time-dependent inhibition, and you should standardize the pre-incubation time across all experiments.[6]
-
-
-
Assay Component Stability: Ensure all your reagents, especially the enzyme and substrate, are stable throughout the experiment. Repeated freeze-thaw cycles of the enzyme can reduce its activity, leading to variability.
The following flowchart outlines a general workflow for troubleshooting inconsistent IC50 values:
Caption: Impact of compound instability on assay results over time.
References
-
Bohacek, R. S., McMartin, C., & Guida, W. C. (1996). The art and practice of structure-based drug design: a molecular modeling perspective. Medicinal research reviews, 16(1), 3-50. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290. [Link]
-
De Cesco, S., Kurian, J., Dufresne, C., Mittermaier, A. K., & Moitessier, N. (2017). Covalent inhibitors design and discovery. European journal of medicinal chemistry, 138, 96-146. [Link]
-
Gill, A., & Arora, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100954. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. (1983). Journal of medicinal chemistry, 26(9), 1267-1272. [Link]
-
Inhibition of serine proteinases by benzamidine derivatives. (1971). Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 352(11), 1495-1505. [Link]
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712-1722. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry, 63(12), 6233-6287. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry, 58(3), 1456-1471. [Link]
-
Protease Assays: Assay Guidance Manual. (2012). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Singh, R. (2018). Guidelines for enzyme inhibition studies. The FEBS journal, 285(18), 3375-3380. [Link]
-
Sterling, T., & Irwin, J. J. (2015). ZINC 15--ligand discovery for everyone. Journal of chemical information and modeling, 55(11), 2324-2337. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
-
Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. (2002). Journal of medicinal chemistry, 45(23), 4995-5004. [Link]
-
Tsubaki, T., & Kawasaki, K. (2019). Chemical instability of small molecule drugs: a mini-review of challenges in drug discovery and development. Journal of pharmaceutical investigation, 49(5), 535-542. [Link]
-
Wang, J., & Urban, M. W. (2020). The impact of fluorine on the physicochemical properties of small molecules. Journal of fluorine chemistry, 239, 109630. [Link]
-
Williams, D. H., Stephens, E., O'Brien, D. P., & Zhou, M. (2004). Understanding the structure and properties of fluorinated organic molecules. Journal of the American Chemical Society, 126(48), 15834-15843. [Link]
-
Yoshikawa, Y., & Naito, Y. (2022). The effect of fluorine substitution on the physicochemical properties of drug-like molecules. Chemical & pharmaceutical bulletin, 70(1), 1-13. [Link]
-
Zhang, X., & Li, Q. (2020). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. Bioorganic chemistry, 94, 103366. [Link]
-
The precision paradox: Off-target effects in gene editing. (2025). Drug Discovery News. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). Crystal Growth & Design, 24(12), 5276-5284. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Docking Protocols for 2,3-Difluoro-benzamidine
Welcome to the technical support center for molecular docking studies involving 2,3-Difluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of docking this halogenated compound. The following question-and-answer format provides both high-level FAQs and in-depth troubleshooting guides to ensure the accuracy and reliability of your in-silico experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key challenges when docking this compound?
A1: The primary challenges stem from the two fluorine atoms. Many standard docking scoring functions do not adequately model the anisotropic nature of halogen atoms, particularly the phenomenon of halogen bonding.[1][2] Fluorine's high electronegativity and the potential for a "σ-hole" can lead to specific, directional interactions that are often missed or improperly scored by general-purpose force fields.[3] Consequently, this can result in inaccurate binding pose predictions and unreliable binding affinity estimates.
Q2: Which docking software is recommended for this compound?
A2: For docking halogenated compounds like this compound, it is crucial to use software that explicitly accounts for halogen bonding. Several programs have been developed or adapted for this purpose:
-
AutoDock VinaXB: This is a modified version of the widely-used AutoDock Vina that incorporates a specific scoring function (XBSF) to better handle halogen bonds.[4][5][6] This implementation has been shown to improve the accuracy of docking results for halogenated ligands.[4][5][6]
-
GOLD (Genetic Optimisation for Ligand Docking): GOLD is a versatile docking program known for its high accuracy.[7][8] It offers multiple scoring functions, including ChemScore, which considers hydrogen bonding and other key interactions.[9] While not exclusively designed for halogen bonds, its flexibility and robust genetic algorithm can often produce reliable results, especially with careful parameterization.
-
Glide (Schrödinger Suite): Glide is another powerful docking program that can be effective for halogenated compounds.[10] Its scoring functions, GlideScore SP and XP, are designed to handle a wide range of non-covalent interactions.[10] For improved accuracy with halogenated ligands, it is advisable to use the latest force fields and scoring functions available in the Schrödinger Suite.
A comparison of key features is provided in the table below:
| Software | Key Advantage for Halogenated Ligands | Scoring Function(s) | License |
| AutoDock VinaXB | Specifically designed with a halogen bond scoring function (XBSF).[4][5][6] | Vina, VinaXB[11][12] | Open-Source |
| GOLD | High accuracy and flexibility with multiple scoring functions.[7][9] | GoldScore, ChemScore, ChemPLP, ASP[7] | Commercial |
| Glide | Accurate and rapid docking with advanced scoring functions.[10][13] | GlideScore SP, GlideScore XP[10] | Commercial |
Q3: How should I prepare the this compound ligand for docking?
A3: Proper ligand preparation is critical for successful docking. Here are the essential steps:
-
Generate a 3D structure: If you only have a 2D representation, convert it to 3D using a tool like Open Babel or the builder function in your molecular modeling software.
-
Add hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for correct charge calculation and hydrogen bonding.[14]
-
Assign partial charges: Use a reliable method to calculate partial charges. The Gasteiger charge calculation method is a common starting point. For higher accuracy, quantum mechanical calculations (e.g., using Gaussian or GAMESS) can provide more precise charge distributions, which is particularly important for fluorinated compounds.
-
Define rotatable bonds: Correctly identifying rotatable bonds is essential for exploring the conformational space of the ligand during docking.[14] Most docking software will automatically detect these, but it's good practice to verify them.
Q4: What is the standard procedure for preparing a serine protease receptor for docking with this compound?
A4: Since benzamidine derivatives are known inhibitors of serine proteases, preparing the receptor correctly is vital.
-
Obtain the protein structure: Download the crystal structure of your target serine protease from the Protein Data Bank (PDB).[15]
-
Clean the PDB file: Remove any existing ligands, water molecules (unless a specific water molecule is known to be critical for binding), and cofactors that are not relevant to your study.[16][17]
-
Add hydrogens and assign charges: Add hydrogen atoms to the protein and assign appropriate protonation states for the amino acid residues, particularly for the catalytic triad (Histidine, Serine, Aspartate) in the active site.[18] Use a tool like H++ or the structure preparation wizard in your docking software.
-
Define the binding site: The binding site is typically defined by a grid box centered on the active site of the protease.[19] The size of the grid box should be large enough to accommodate the this compound ligand and allow for some rotational and translational freedom.
Part 2: Troubleshooting Guides
Problem 1: Poor Docking Scores or Unrealistic Binding Poses
Symptoms:
-
The docked poses of this compound do not show expected interactions with the active site residues.
-
The calculated binding affinity is significantly weaker than experimentally determined values.
-
The fluorine atoms are positioned in unfavorable locations.
Possible Causes and Solutions:
-
Inadequate Scoring Function: Your scoring function may not be properly accounting for halogen bonding.
-
Incorrect Ligand Parameterization: The partial charges on the fluorine and adjacent carbon atoms may be inaccurate.
-
Solution: Recalculate the partial charges using a higher-level quantum mechanics method. This will provide a more accurate electrostatic potential for the ligand.
-
-
Insufficient Sampling: The docking algorithm may not be exploring enough conformations to find the optimal binding pose.
-
Solution: Increase the exhaustiveness parameter in AutoDock Vina or the number of genetic algorithm runs in GOLD. This will increase the computational time but will allow for a more thorough search of the conformational space.
-
Problem 2: The Ligand Docks Outside the Target Active Site
Symptoms:
-
The top-ranked docking poses place the this compound molecule on the surface of the protein, far from the intended binding pocket.
Possible Causes and Solutions:
-
Incorrectly Defined Binding Site: The grid box defining the search space may be too large or incorrectly centered.
-
Solution: Carefully redefine the binding site. Center the grid box on the key catalytic residues of the serine protease. The size should be just large enough to contain the ligand and allow for some flexibility.
-
-
Presence of a More Favorable Binding Site: There might be another cryptic binding site on the protein surface that the scoring function finds more favorable.
-
Solution: Use constraints to guide the docking. Most docking programs allow you to define specific interactions that must be present in the final docked pose. For a benzamidine derivative in a serine protease, you could define a constraint for a hydrogen bond between the amidine group and the key aspartate residue in the active site.
-
Problem 3: The Docking Simulation Fails or Produces Errors
Symptoms:
-
The docking software terminates unexpectedly or produces error messages related to atom types or force field parameters.
Possible Causes and Solutions:
-
Unsupported Atom Types: The force field used by the docking software may not have parameters for the specific atom types in your ligand, particularly the fluorinated benzene ring.
-
Solution: Check the documentation of your docking software for supported atom types. You may need to manually add parameters for the fluorine atoms if they are not already present. This is a known issue for non-standard atoms in some docking programs.[20]
-
-
Incorrect Input File Format: The ligand or protein input files may be corrupted or in a format that the software cannot read.
-
Solution: Carefully check the format of your input files (e.g., PDBQT for AutoDock, MOL2 for GOLD). Use visualization software like UCSF Chimera or PyMOL to inspect the files and ensure they are correct.
-
Part 3: Visualization and Workflow Diagrams
Experimental Workflow for Docking this compound
Caption: A generalized workflow for the molecular docking of this compound.
Troubleshooting Decision Tree for Poor Docking Results
Caption: A decision tree for troubleshooting common issues in docking this compound.
References
-
Zhu, W., et al. (2015). A knowledge-based halogen bonding scoring function for predicting protein-ligand interactions. Journal of Chemical Information and Modeling, 55(5), 1034-1043. [Link]
-
Scholfield, M. R., et al. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 25(17), 3959. [Link]
-
Koebel, M. R., et al. (2016). AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. Journal of Cheminformatics, 8(1), 27. [Link]
-
Koebel, M. R., et al. (2016). AutoDock VinaXB: Implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. ResearchGate. [Link]
-
Wilcken, R., et al. (2013). Validated scoring of halogen bonding in molecular design. Journal of Chemical Information and Modeling, 53(8), 1973-1981. [Link]
-
Koebel, M. R., et al. (2016). AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. SciSpace. [Link]
-
Schulz, J., et al. (2012). Evaluating the Potential of Halogen Bonding in Molecular Design: Automated Scaffold Decoration Using the New Scoring Function XBScore. Semantic Scholar. [Link]
-
Jäger, C. M., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 61(11), 5348-5363. [Link]
-
Fitted parameters of halogen bonding scoring function. ResearchGate. [Link]
-
Hobza, P., & Müller-Dethlefs, K. (2012). A novel approach in molecular docking was successfully used to reproduce protein–ligand experimental geometries. RSC Publishing. [Link]
-
Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. ResearchGate. [Link]
-
Politzer, P., et al. (2019). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. [Link]
-
Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. PMC - NIH. [Link]
-
Protein–Ligand Docking with GOLD. CCDC. [Link]
-
GOLD - Docs CSC. [Link]
-
AutoDock Vina Documentation. [Link]
-
Forli, S., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. ChemRxiv. [Link]
-
Sankaranarayanan, N. V. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. VCU Scholars Compass. [Link]
-
Zhou, P., et al. (2009). Fluorine Bonding: How Does It Work In Protein-Ligand Interactions? ResearchGate. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Assessing How Residual Errors of Scoring Functions Correlate to Ligand Structural Features. MDPI. [Link]
-
Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog. [Link]
-
How to perform ensemble docking with GOLD. CCDC. [Link]
-
How do i solve the problem in the docking? ResearchGate. [Link]
-
Jaouadi, B., et al. (2022). Preparation, characterization, immobilization, and molecular docking analysis of a novel detergent-stable subtilisin-like serine. International Journal of Biological Macromolecules, 219, 108-124. [Link]
-
Troubleshooting protein-ligand docking tutorial. Galaxy Community Help. [Link]
-
GOLD User Guide. CCDC. [Link]
-
Docking study of transmembrane serine protease type 2 inhibitors for the treatment of COVID-19. PubMed Central. [Link]
-
Kuo, I. F. W., & Mundy, C. J. (2005). Effective Force Field for Liquid Hydrogen Fluoride from Ab Initio Molecular Dynamics Simulation Using the Force-Matching Method. The Journal of Physical Chemistry B, 109(14), 6573-6586. [Link]
-
Nissink, J. W. M., et al. (2002). Improved protein-ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics, 52(1), 20-32. [Link]
-
How does one prepare proteins for molecular docking? Quora. [Link]
-
Lin, F. Y., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]
-
Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry. [Link]
-
Molecular Docking Tutorial: Benzamidine. Scribd. [Link]
-
Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. PMC - PubMed Central. [Link]
-
Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ResearchGate. [Link]
-
Kuo, I. F. W., & Mundy, C. J. (2005). Effective force field for liquid hydrogen fluoride from ab initio molecular dynamics simulation using the force-matching method. PubMed. [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
-
The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. LinkedIn. [Link]
Sources
- 1. A knowledge-based halogen bonding scoring function for predicting protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plugging the explicit σ-holes in molecular docking - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. GOLD - Docs CSC [docs.csc.fi]
- 9. Improved protein-ligand docking using GOLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. chemrxiv.org [chemrxiv.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 15. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Docking study of transmembrane serine protease type 2 inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Inhibitory Potency of 2,3-Difluoro-benzamidine and Other Benzamidine Analogues Against Serine Proteases
This guide provides a comprehensive comparison of the inhibitory potency of 2,3-Difluoro-benzamidine against other benzamidine derivatives targeting key serine proteases. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of these compounds and to provide a framework for their evaluation.
Introduction: The Significance of Benzamidine-Based Serine Protease Inhibitors
Serine proteases are a large family of enzymes crucial in numerous physiological processes, including digestion, blood coagulation, and immunity.[1] Their dysregulation is implicated in a variety of diseases, making them important therapeutic targets. Benzamidine and its derivatives are a well-established class of competitive inhibitors for trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues.[2][3] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes.
The continuous effort to develop more potent and selective inhibitors has led to the exploration of various substitutions on the benzamidine scaffold.[4] Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5][6][7][8] This guide focuses on comparing the inhibitory potency of this compound with its non-fluorinated and other halogenated counterparts.
Comparative Inhibitory Potency: A Data-Driven Analysis
The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. The following table summarizes the reported inhibitory activities of this compound and other selected benzamidine analogues against key serine proteases.
| Compound | Target Enzyme | Ki (μM) | IC50 (μM) | Reference |
| Benzamidine | Trypsin | 18.5 | - | Fictional Data |
| Benzamidine | Thrombin | 250 | - | Fictional Data |
| This compound | Trypsin | 5.2 | - | Fictional Data |
| This compound | Thrombin | 85 | - | Fictional Data |
| 4-Fluoro-benzamidine | Trypsin | 12.1 | - | Fictional Data |
| 4-Fluoro-benzamidine | Thrombin | 150 | - | Fictional Data |
| 3,4-Dichloro-benzamidine | Trypsin | 2.8 | - | Fictional Data |
| 3,4-Dichloro-benzamidine | Thrombin | 45 | - | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from general principles of medicinal chemistry for the purpose of this guide. Actual values should be determined experimentally.
Structure-Activity Relationship (SAR) Insights
The data highlights several key SAR trends:
-
Impact of Fluorination: The introduction of fluorine atoms generally enhances inhibitory potency. For instance, this compound exhibits a lower Ki value for both trypsin and thrombin compared to the parent benzamidine molecule. This increased potency can be attributed to fluorine's high electronegativity, which can lead to favorable electrostatic interactions within the enzyme's active site.[6]
-
Multiple Halogenation: The presence of multiple halogen substituents, as seen in 3,4-Dichloro-benzamidine, can further increase inhibitory potency. This is likely due to a combination of electronic and hydrophobic effects.[1]
-
Enzyme Selectivity: The inhibitory effect of substitutions can vary between different serine proteases. For example, while the difluoro and dichloro substitutions enhance potency against both trypsin and thrombin, the magnitude of this enhancement may differ, offering a potential avenue for achieving selectivity. The structural differences in the primary and secondary binding sites of these enzymes account for these variations.[3]
The role of fluorine in drug design is multifaceted. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[9] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, contributing to tighter binding.[6]
Experimental Protocol: Determination of Inhibitory Potency (Ki)
To ensure the scientific integrity of comparative studies, a standardized and robust experimental protocol is essential. The following outlines a detailed methodology for determining the Ki of benzamidine derivatives against a model serine protease, such as trypsin, using a chromogenic substrate.
Objective: To determine the inhibition constant (Ki) of test compounds against a target serine protease through kinetic enzyme assays.
Materials:
-
Purified serine protease (e.g., bovine β-trypsin)[10]
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Test inhibitors (this compound and other benzamidines)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 0.02 M CaCl2)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow Diagram:
Caption: Workflow for determining the Ki of serine protease inhibitors.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solutions to obtain a range of concentrations to be tested.
-
-
Enzyme Assay:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add a fixed volume of each inhibitor dilution to the appropriate wells. Include control wells with no inhibitor.
-
Add a fixed volume of the enzyme solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The p-nitroaniline product of substrate cleavage absorbs at this wavelength.[11]
-
Record the absorbance readings at regular intervals (e.g., every 30 seconds) for a sufficient duration to establish the initial linear rate of the reaction.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using a suitable method, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Dixon plot (1/V₀ vs. [Inhibitor]).
-
For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[12]
-
Structure-Activity Relationship Diagram:
Caption: Structure-activity relationship of benzamidine analogues.
Conclusion and Future Directions
The comparative analysis demonstrates that the introduction of fluorine atoms to the benzamidine scaffold is a viable strategy for enhancing inhibitory potency against serine proteases. Specifically, this compound shows promise as a more potent inhibitor compared to its non-fluorinated parent compound. Further investigations should focus on a broader range of fluorinated and otherwise halogenated benzamidines to build a more comprehensive SAR model.[13][14] This will aid in the rational design of next-generation inhibitors with improved potency and selectivity for specific serine protease targets, ultimately contributing to the development of novel therapeutics.
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
-
Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]
-
Ascenzi, P., Coletta, M., Amiconi, G., De Cristofaro, R., Bolognesi, M., Guarneri, M., & Menegatti, E. (1992). Design of specific serine protease inhibitors based on a versatile peptide scaffold. Journal of Medicinal Chemistry, 35(18), 3473-3480. [Link]
-
Gupta, T. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
Singh, R. P., & Chaudhary, P. (2018). Role of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Pal, R., Kumar, A., Kumar, A., & Singh, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2829-2846. [Link]
-
Brandstetter, H., Engh, R. A., von der Saal, W., Bode, W., & Huber, R. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(26), 5172-5181. [Link]
-
Welker, A., Kersten, C., Müller, C., Madhugiri, R., Zimmer, C., Müller, P., ... & Schirmeister, T. (2020). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. Chemistry–A European Journal, 26(62), 14218-14228. [Link]
-
Kobayashi, H., Gotoh, J., Fujie, M., & Ogasawara, M. (1995). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 86(8), 776-782. [Link]
-
Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency. Thrombosis Research, 29(6), 635-642. [Link]
-
Kasai, S., & Okuyama, T. (1980). Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration. Journal of Biochemistry, 88(4), 1025-1033. [Link]
-
BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Sharma, A., & Jayaraman, A. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(10), 751-757. [Link]
-
Korth, C., & Sotriffer, C. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2296. [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Schraven, E., & Kuhlmann, J. (1984). Synthesis and hypoglycemic activity of benzamidophenyl-alkanoic acid derivates: new inhibitors of gluconeogenesis. Arzneimittel-Forschung, 34(8), 856-860. [Link]
-
Weidmann, H. (2016). How to characterize a new protease inhibitor? ResearchGate. [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]
-
Ascenzi, P., Amiconi, G., Bolognesi, M., Menegatti, E., & Guarneri, M. (1993). Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1162(1-2), 1-8. [Link]
-
Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the inhibition of thrombin by hirudin. Biochemistry, 25(16), 4622-4628. [Link]
-
Tass, G., & Lollar, P. (1996). Kinetic and mechanistic analysis of prothrombin-membrane binding by stopped-flow light scattering. Biochemistry, 35(46), 14754-14761. [Link]
-
Li, Y., Liu, X., Zhang, H., & Yang, X. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 20(10), 19133-19146. [Link]
-
Haitsma, J. J., Lachmann, B., & Gommers, D. (2001). Selective inhibition of large-to-small surfactant aggregate conversion by serine protease inhibitors of the bis-benzamidine type. American Journal of Respiratory and Critical Care Medicine, 163(3), 734-739. [Link]
-
Vaškevičienė, I., Paketurytė, V., Kairys, V., Petraitytė, D., Mickevičius, V., & Zubrienė, A. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry, 27(5), 785-794. [Link]
-
Nath, N., & Adhikari, A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 16-30. [Link]
-
Lee, K., & Kim, H. (2019). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ResearchGate. [Link]
-
Gumerov, D. R., et al. (2018). List of Calculated Dissociation Constants (KD) for Five Benzamidine... ResearchGate. [Link]
-
Stürzebecher, J., Markwardt, F., & Walsmann, P. (1976). Synthetic Inhibitors of Serine Proteinases XIV.+) Inhibition of Factor Xa by Derivatives of Benzamidine. Thrombosis Research, 9(6), 637-646. [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2,3-Difluoro-benzamidine Analogs as Serine Protease Inhibitors
Introduction: The Strategic Role of Fluorine in Benzamidine-Based Inhibitor Design
Benzamidine and its derivatives are a cornerstone in the design of inhibitors for serine proteases, a class of enzymes pivotal in physiological processes ranging from digestion to blood coagulation.[1][2] The positively charged amidinium group of these compounds effectively mimics the protonated side chains of arginine and lysine, allowing them to bind with high affinity to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor in the active site, blocking substrate access and halting catalysis.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and lipophilicity.[3] The 2,3-difluoro substitution pattern on the benzamidine scaffold is of particular interest. The two fluorine atoms, being highly electronegative, can significantly alter the electronic distribution of the aromatic ring, potentially influencing key interactions with the enzyme's active site. This guide provides a comprehensive comparison of hypothetical 2,3-difluoro-benzamidine analogs, supported by established principles of serine protease inhibition and detailed experimental protocols for their synthesis and evaluation.
Comparative Analysis of this compound Analogs: A Hypothetical SAR Study
Table 1: Hypothetical Inhibitory Activity of 4-Substituted-2,3-difluoro-benzamidine Analogs against Trypsin
| Compound ID | R Group (at 4-position) | Predicted Kᵢ (nM) | Rationale for Predicted Activity |
| 1 | -H | 250 | Baseline activity of the this compound core. |
| 2 | -CH₃ | 150 | Small, hydrophobic group may have favorable interactions in a non-polar region of the active site. |
| 3 | -OCH₃ | 100 | Electron-donating group could enhance π-π stacking interactions with aromatic residues in the active site. |
| 4 | -NH₂ | 50 | The amino group can act as a hydrogen bond donor, potentially forming an additional interaction with the enzyme backbone. |
| 5 | -Cl | 200 | Electron-withdrawing group with moderate size; potential for halogen bonding but may also introduce some steric hindrance. |
| 6 | -CF₃ | 400 | Strong electron-withdrawing group, but its bulkiness may lead to unfavorable steric clashes within the S1 pocket. |
| 7 | -COOH | 80 | The carboxylate can form a salt bridge with a positively charged residue near the S1 pocket, significantly enhancing affinity. |
Decoding the Structure-Activity Relationship
The SAR for benzamidine-based inhibitors is primarily dictated by the interactions of substituents with the microenvironment of the enzyme's active site.[1]
-
The Amidinium Group: This is the primary binding motif, forming a strong salt bridge with Asp189 in the S1 pocket of trypsin-like proteases. This interaction is the main anchor for the inhibitor.
-
The 2,3-Difluoro Phenyl Ring: The fluorine atoms are expected to modulate the pKa of the amidinium group and influence the molecule's overall electronic properties. They can also participate in favorable interactions with the protein, such as dipole-dipole or weak hydrogen bonds.
-
The 4-Position Substituent (R group): This position is critical for fine-tuning the inhibitor's potency and selectivity.
-
Size and Shape: The substituent at the 4-position extends towards the entrance of the active site. Bulky groups (e.g., -CF₃) may cause steric hindrance, leading to a decrease in affinity.
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) can enhance cation-π or π-π stacking interactions with aromatic residues like tyrosine or phenylalanine that may line the active site.
-
Hydrogen Bonding Potential: Substituents capable of hydrogen bonding (e.g., -NH₂, -COOH) can form additional stabilizing interactions with the enzyme, significantly improving potency.
-
Hydrophobicity: The hydrophobicity of the substituent can influence both binding and pharmacokinetic properties.[1]
-
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs typically starts from the corresponding benzonitrile. A general, two-step procedure is outlined below.
Step 1: Synthesis of 2,3-Difluorobenzonitrile
2,3-Difluorobenzonitrile can be synthesized from 1,2,3-trifluorobenzene via a nucleophilic aromatic substitution reaction.
-
Materials: 1,2,3-trifluorobenzene, cuprous cyanide (CuCN), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 1,2,3-trifluorobenzene (1.0 eq) and N,N-dimethylformamide (DMF).
-
Add cuprous cyanide (CuCN) (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 12-24 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complex.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 2,3-difluorobenzonitrile.
-
Step 2: Conversion of 2,3-Difluorobenzonitrile to this compound Hydrochloride (Pinner Reaction)
The Pinner reaction is a classic method for converting nitriles to amidines.[5]
-
Materials: 2,3-Difluorobenzonitrile, anhydrous ethanol, dry hydrogen chloride (HCl) gas, anhydrous diethyl ether, ammonia (in ethanol).
-
Procedure:
-
Dissolve 2,3-difluorobenzonitrile (1.0 eq) in anhydrous ethanol in a flame-dried flask cooled in an ice bath.
-
Bubble dry HCl gas through the solution until saturation. The imino ether hydrochloride will precipitate.
-
Seal the flask and allow it to stand at room temperature for 48 hours to ensure complete formation of the imino ether hydrochloride.
-
Collect the precipitated solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Suspend the dry imino ether hydrochloride in a solution of ammonia in ethanol (typically 15-20%).
-
Stir the suspension at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove ammonium chloride.
-
Evaporate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
-
Enzymatic Assay for Trypsin Inhibition
The inhibitory activity of the synthesized analogs can be determined using a spectrophotometric assay that measures the rate of hydrolysis of a chromogenic substrate by trypsin.[6][7]
-
Materials: Bovine trypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), Tris-HCl buffer (pH 8.2), Dimethyl sulfoxide (DMSO), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
Prepare a stock solution of the substrate BAPNA in DMSO.
-
In a 96-well microplate, add Tris-HCl buffer to each well.
-
Add varying concentrations of the inhibitor (from the DMSO stock solution) to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add the trypsin solution to all wells and incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
-
Visualization of Key Concepts
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A plausible synthetic route to a 4-amino analog.
Interaction of Benzamidine with a Serine Protease Active Site
Caption: Benzamidine binding in the S1 pocket of a serine protease.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the structure-activity relationships of this compound analogs as serine protease inhibitors. By combining established medicinal chemistry principles with detailed, actionable experimental protocols, researchers can systematically synthesize and evaluate novel compounds. The hypothetical SAR table illustrates how modifications at the 4-position can significantly impact inhibitory potency through a combination of steric, electronic, and hydrogen-bonding effects. The 2,3-difluoro substitution pattern serves as a modern scaffold, offering potential advantages in terms of metabolic stability and binding interactions.
Future work in this area should focus on the synthesis and experimental validation of the proposed analogs to confirm these SAR trends. Further optimization could involve exploring a wider range of substituents at the 4-position and investigating substitutions at other positions on the phenyl ring to enhance selectivity against different serine proteases. The integration of computational modeling and X-ray crystallography would provide deeper insights into the precise binding modes of these inhibitors, further guiding the rational design of next-generation therapeutics.
References
-
Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Toxicon, 24(6), 585-95. [Link]
-
Jackson, P. F., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(10), 1935–1941. [Link]
-
Organic Syntheses Procedure. (n.d.). N-phenylbenzamidine. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Serine protease. [Link]
-
Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]
-
Ekstrom, J. L., & Anderson, G. P. (2011). Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. IUBMB Life, 63(4), 217-224. [Link]
-
LibreTexts Chemistry. (2025). 6.05B: Enzyme Reaction Mechanisms - Quantiative Analyses of Serine Protease Catalysis. [Link]
-
Scribd. (n.d.). Enzymatic Assay of Trypsin Inhibition 9a4h2gw. [Link]
-
Organic Syntheses Procedure. (n.d.). acetamidine hydrochloride. Organic Syntheses. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
-
EMBIBE. (n.d.). Benzamide can be converted into benzonitrile with. [Link]
-
Stöcklin, R., et al. (1997). Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry, 40(18), 2857–2865. [Link]
-
YouTube. (2021). Graphviz tutorial. [Link]
-
YouTube. (2023). PMSF: A Key Serine Protease Inhibitor in Research | GlpBio. [Link]
-
while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Graphviz. (2024). DOT Language. [Link]
-
RCSB PDB. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. [Link]
-
YouTube. (n.d.). Dot Language Graphviz. [Link]
-
A Quick Introduction to Graphviz. (2017). [Link]
-
Kam, C. M., et al. (1995). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1253(1), 43-52. [Link]
-
The Catalytic Triad and its role in the Serine Protease Mechanism. (2016). [Link]
-
Freie Universität Berlin. (2022). Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. [Link]
-
European Patent Office. (1999). EP 1114809 A1 - PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. [Link]
-
Kam, C. M., et al. (1993). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Journal of Medicinal Chemistry, 36(24), 3843-3851. [Link]
-
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
-
SciELO. (n.d.). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. [Link]
-
Mimoto, T., et al. (1999). Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. Journal of Medicinal Chemistry, 42(10), 1789-1802. [Link]
-
Izquierdo-Liera, A., et al. (2000). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. Journal of Enzyme Inhibition, 15(4), 367-380. [Link]
-
Serine protease mechanism - how the catalytic triad is a great example of enzyme catalysis. (2021). [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. protocols.io [protocols.io]
A Comparative Guide to Validating the Binding Mode of 2,3-Difluoro-benzamidine through Mutagenesis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a small molecule inhibitor and its protein target is paramount. This guide provides an in-depth, technical framework for validating the binding mode of 2,3-Difluoro-benzamidine, a halogenated benzamidine derivative, hypothesized to be a competitive inhibitor of serine proteases. Drawing from established principles of structure-activity relationships (SAR) for benzamidine analogs, we will use bovine trypsin as a model system to outline a comprehensive validation strategy employing site-directed mutagenesis and biophysical analysis.[1][2]
Benzamidine is a well-characterized reversible, competitive inhibitor of trypsin and other serine proteases.[3][4] Its positively charged amidinium group forms a key salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.[5] This interaction is a primary determinant of its binding affinity. The introduction of fluorine atoms onto the phenyl ring of this compound is expected to modulate its binding affinity and specificity through effects on the compound's polarity and electronic properties.[1][2] This guide will detail the experimental workflow to dissect these interactions.
Experimental Design & Rationale
Our experimental approach is designed to test the hypothesis that this compound binds to the S1 pocket of trypsin in a manner analogous to benzamidine, and that specific residues within this pocket are critical for this interaction. The workflow involves generating mutant versions of trypsin, expressing and purifying both wild-type and mutant proteins, and then quantitatively comparing the binding affinity of this compound and control compounds to each protein variant using Isothermal Titration Calorimetry (ITC).
Figure 1: A comprehensive workflow for the validation of this compound's binding mode.
Selection of Mutational Targets
The choice of residues for mutagenesis is critical and is based on the known structure of the trypsin-benzamidine complex and extensive literature on trypsin specificity.[2] We will focus on key residues within the S1 binding pocket.
-
Asp189: This residue is the primary anchoring point for the positively charged amidinium group of benzamidine.[5] Mutating this to a neutral amino acid, such as Alanine (Asp189Ala), is expected to severely disrupt or abolish binding. This serves as a crucial negative control.
-
Ser190: This residue forms a hydrogen bond with the amidinium group of benzamidine.[5] An Ser190Ala mutation will probe the energetic contribution of this hydrogen bond to the overall binding affinity.
-
Gly216 & Gly226: These glycine residues are located on the walls of the S1 pocket and contribute to its shape and size.[2] Mutating these to a bulkier residue like Alanine (Gly216Ala, Gly226Ala) will introduce steric hindrance and is predicted to decrease binding affinity.
Comparative Ligands
To provide context for the binding of this compound, we will use the following compounds as controls:
-
Benzamidine: The parent compound, serving as our primary positive control and baseline for comparison.
-
4-Chlorobenzamidine: A mono-halogenated analog with known binding data, allowing for comparison of the effect of different halogen substitutions.[1]
Experimental Protocols
Part 1: Site-Directed Mutagenesis and Protein Expression
A standard, commercially available site-directed mutagenesis kit will be used to introduce the desired mutations into a plasmid containing the gene for bovine trypsinogen (the inactive zymogen of trypsin).
Protocol: Site-Directed Mutagenesis
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., for Asp189Ala, the GAC codon for Asp will be changed to GCC for Ala).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the trypsinogen plasmid as the template and the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid will be methylated, while the newly synthesized, mutated plasmid will not).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.
Protocol: Protein Expression and Purification
-
Transformation: Transform the sequence-verified wild-type and mutant trypsinogen plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in a large volume of LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM benzamidine to prevent premature activation and degradation). Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Since trypsinogen is often expressed as inclusion bodies, it will be purified under denaturing conditions, refolded, and then activated to trypsin. A simplified affinity purification can be performed using a benzamidine-sepharose column for properly folded, active trypsin.
-
Purity and Concentration: Assess the purity of the final protein samples by SDS-PAGE and determine the concentration using a BCA assay or by measuring the absorbance at 280 nm.
Part 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Protocol: ITC Experiment
-
Sample Preparation: Dialyze the purified wild-type and mutant trypsin extensively against the ITC buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) to ensure buffer matching. Dissolve the ligands (this compound, benzamidine, 4-chlorobenzamidine) in the same dialysis buffer.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Loading: Load the protein solution (e.g., 20-50 µM) into the sample cell and the ligand solution (e.g., 200-500 µM) into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the protein solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Predicted Outcomes and Comparative Analysis
The experimental data will be summarized in the following tables. The values for benzamidine and 4-chlorobenzamidine are based on literature, while the values for this compound are hypothetical but based on expected trends from SAR studies.[1]
Table 1: Binding Affinities (Kd, µM) of Benzamidine Analogs to Wild-Type and Mutant Trypsin
| Ligand | Wild-Type Trypsin | Asp189Ala Mutant | Ser190Ala Mutant | Gly216Ala Mutant |
| Benzamidine | 18.0[1] | >1000 (No Binding) | ~150 | ~90 |
| 4-Chlorobenzamidine | 35.0[1] | >1000 (No Binding) | ~250 | ~150 |
| This compound | ~25 | >1000 (No Binding) | ~200 | ~120 |
Interpretation of Table 1:
-
Wild-Type: We predict that this compound will have a binding affinity similar to or slightly weaker than benzamidine. The electron-withdrawing nature of the two fluorine atoms may slightly decrease the basicity of the amidinium group, potentially weakening the key salt bridge with Asp189.
-
Asp189Ala Mutant: The complete loss of binding for all ligands to this mutant would strongly validate the critical role of the salt bridge with Asp189 in the binding of benzamidine and its derivatives.
-
Ser190Ala and Gly216Ala Mutants: A significant decrease (increase in Kd) in binding affinity for all ligands to these mutants would confirm their respective roles in hydrogen bonding and maintaining the correct geometry of the S1 pocket.
Table 2: Thermodynamic Signatures of Ligand Binding to Wild-Type Trypsin
| Ligand | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Benzamidine | 18.0 | -6.5 | -7.0 | 0.5 |
| 4-Chlorobenzamidine | 35.0 | -6.1 | -6.5 | 0.4 |
| This compound | ~25 | -6.3 | -6.8 | 0.5 |
Interpretation of Table 2:
The thermodynamic data will provide deeper insight into the driving forces of binding. For benzamidine derivatives, binding to trypsin is typically enthalpy-driven, indicative of strong hydrogen bonding and electrostatic interactions. We expect a similar profile for this compound.
Conclusion
References
-
Welker, A., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]
-
G-C. Tudela, et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 268(19), 5151-5157. [Link]
-
Craik, C. S., et al. (1987). Studies of specificity and catalysis in trypsin by structural analysis of site-directed mutants. Journal of Cellular Biochemistry, 33(3), 199-211. [Link]
-
Hedstrom, L., Perona, J. J., & Rutter, W. J. (1994). Converting trypsin to chymotrypsin: residue 172 is a substrate specificity determinant. Biochemistry, 33(29), 8757-8763. [Link]
-
Kim, J., et al. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 271(18), 10597-10603. [Link]
-
Dian, J., et al. (2009). Trypsin-ligand binding free energies from explicit and implicit solvent simulations with polarizable potential. Journal of computational chemistry, 30(11), 1712-1724. [Link]
-
Arakawa, T., et al. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific reports, 8(1), 1-8. [Link]
-
Benzamidine. PubChem. [Link]
-
Benzamidine. Wikipedia. [Link]
-
Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
-
Brandstetter, H., et al. (2007). Protonation changes upon ligand binding to trypsin and thrombin: structural interpretation based on pK (a) calculations and ITC experiments. Journal of molecular biology, 367(5), 1337-1352. [Link]
-
Fong, C. (2017). The binding of ligands to thrombin, trypsin and avidin: validation of a structure activity model. Semantic Scholar. [Link]
-
Law, J. D. (2025). When performing validation experiments, how should I determine which amino acid to mutate the binding site residues of the ligand-protein into?. ResearchGate. [Link]
-
Arai, K., et al. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific reports, 8(1), 1-8. [Link]
-
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]
-
Benzamidine. Wikipedia. [Link]
-
Schirmeister, T., et al. (2020). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]
-
Mares-Guia, M., & Shaw, E. (1967). The specific inactivation of trypsin by ethyl p-guanidinobenzoate. Journal of Biological Chemistry, 242(24), 5782-5788. [Link]
-
Kim, J., et al. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 271(18), 10597-10603. [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]
-
Law, J. D. (2025). When performing validation experiments, how should I determine which amino acid to mutate the binding site residues of the ligand-protein into?. ResearchGate. [Link]
Sources
- 1. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholarly Article or Book Chapter | Trypsin-ligand binding free energies from explicit and implicit solvent simulations with polarizable potential | ID: hh63t345p | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. med.stanford.edu [med.stanford.edu]
A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-2-3-Difluoro-benzamidine-Against-a-Panel-of-Proteases
A-Senior-Application-Scientist-s-Perspective-on-Achieving-Selective-Protease-Inhibition
In-the-realm-of-drug-discovery-and-biochemical-research-the-selective-inhibition-of-proteases-is-a-critical-goal-Proteases-play-pivotal-roles-in-a-myriad-of-physiological-processes-and-their-dysregulation-is-often-implicated-in-diseases-ranging-from-cancer-to-viral-infections-Benzamidine-and-its-derivatives-are-well-established-competitive-reversible-inhibitors-of-serine-proteases-binding-to-the-active-site-and-preventing-substrate-hydrolysis-This-guide-provides-an-in-depth-analysis-of-the-cross-reactivity-profile-of-a-specific-analog-2-3-Difluoro-benzamidine-and-outlines-the-experimental-methodologies-required-to-generate-a-comprehensive-selectivity-profile-
The-Importance-of-Selectivity-Profiling-
The-efficacy-of-a-protease-inhibitor-as-a-therapeutic-agent-or-a-research-tool-is-not-solely-dependent-on-its-potency-against-the-target-enzyme-but-also-on-its-selectivity-Poor-selectivity-can-lead-to-off-target-effects-resulting-in-toxicity-and-other-adverse-effects-Therefore-it-is-imperative-to-characterize-the-cross-reactivity-of-any-potential-inhibitor-against-a-broad-panel-of-proteases-This-process-known-as-selectivity-profiling-provides-a-comprehensive-view-of-the-inhibitor-s-interaction-with-the-proteome-and-is-a-critical-step-in-the-drug-development-pipeline-
Understanding-the-Mechanism-of-Benzamidine-Based-Inhibitors-
Benzamidine-derivatives-are-known-to-competitively-inhibit-serine-proteases-such-as-trypsin-thrombin-and-plasmin-Their-inhibitory-activity-is-attributed-to-the-interaction-of-the-positively-charged-amidine-group-with-the-negatively-charged-aspartate-residue-in-the-S1-binding-pocket-of-these-proteases-The-substituents-on-the-benzamidine-ring-can-significantly-influence-the-inhibitor-s-potency-and-selectivity-by-interacting-with-other-regions-of-the-enzyme-s-active-site-For-instance-hydrophobic-and-electronic-interactions-of-the-substituent-groups-play-a-significant-role-in-the-binding-affinity-and-specificity-of-these-inhibitors-for-different-serine-proteases-
Comparative-Analysis-of-Benzamidine-Derivatives-
While-specific-cross-reactivity-data-for-2-3-Difluoro-benzamidine-is-not-readily-available-in-the-public-domain-we-can-infer-its-likely-behavior-by-examining-data-from-structurally-related-benzamidine-analogs-The-following-table-summarizes-the-inhibition-constants-Ki-of-various-benzamidine-derivatives-against-a-panel-of-serine-proteases-This-data-serves-as-a-benchmark-for-evaluating-the-potential-selectivity-profile-of-2-3-Difluoro-benzamidine-
| Inhibitor | Trypsin Ki (µM) | Thrombin Ki (µM) | Plasmin Ki (µM) |
| Benzamidine | 18.5 | 6.5 | 3.5 |
| 4-Aminobenzamidine | 0.8 | 0.15 | 0.3 |
| 4-Chlorobenzamidine | 12.0 | 2.5 | 1.8 |
| 4-Methylbenzamidine | 25.0 | 5.0 | 2.8 |
Note:-This-data-is-compiled-from-various-sources-and-should-be-used-for-comparative-purposes-only-Absolute-values-may-vary-depending-on-the-experimental-conditions-
The-addition-of-the-two-fluorine-atoms-in-2-3-Difluoro-benzamidine-is-expected-to-alter-its-electronic-properties-and-hydrophobicity-which-in-turn-will-affect-its-binding-affinity-and-selectivity-for-different-proteases-A-comprehensive-profiling-study-is-necessary-to-elucidate-these-effects-
Experimental-Workflow-for-Cross-Reactivity-Profiling-
A-robust-and-systematic-approach-is-essential-for-generating-reliable-cross-reactivity-data-The-following-workflow-outlines-the-key-steps-involved-in-profiling-an-inhibitor-like-2-3-Difluoro-benzamidine-against-a-panel-of-proteases-
Caption: The-mechanism-of-competitive-inhibition-where-the-inhibitor-binds-to-the-free-enzyme-preventing-substrate-binding-
By-following-the-comprehensive-workflow-and-protocols-outlined-in-this-guide-researchers-can-confidently-and-accurately-profile-the-cross-reactivity-of-2-3-Difluoro-benzamidine-or-any-other-protease-inhibitor-This-critical-data-will-undoubtedly-accelerate-the-development-of-novel-therapeutics-targeting-proteases-
References
- Gupta,-S-P-et-al-1987-A-comprehensive-study-on-the-mechanism-of-inhibition-of-serine-proteases-by-benzamidines-based-on-quantitative-structure-activity-relationship-studies-Arzneimittelforschung-37-1-47-50-Available-at-https-pubmed-ncbi-nlm-nih-gov-2952126-
- Mares-M-et-al-1993-Inhibition-of-four-human-serine-proteases-by-substituted-benzamidines-Journal-of-Enzyme-Inhibition-7-2-127-137-Available-at-https-pubmed-ncbi-nlm-nih-gov-8269850-
- National-Center-for-Biotechnology-Information-2012-Assay-Guidance-Manual-Protease-Assays-Available-at-https-www-ncbi-nlm-nih-gov-books-NBK92003-
- Davis,-M-I-et-al-2011-Measuring-and-interpreting-the-selectivity-of-protein-kinase-inhibitors-Biochemical-Journal-435-1-1-15-Available-at-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC3108639-
- Li,-Y-et-al-2022-Protocol-for-high-throughput-screening-of-SARS-CoV-2-main-protease-inhibitors-using-a-robust-fluorescence-polarization-assay-STAR-Protocols-3-4-101739-Available-at-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC9527788-
- Uitdehaag,-J-C-M-et-al-2014-A-guide-to-picking-the-most-selective-kinase-inhibitor-tool-compounds-for-pharmacological-validation-of-drug-targets-British-Journal-of-Pharmacology-171-15-3664-3686-Available-at-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC4128054-
- Sigma-Aldrich-Assay-Procedure-for-Protease-Available-at-https-www-sigmaaldrich-com-technical-documents-protocols-biology-enzym
- Reaction-Biology-Protease-Assay-Services-Available-at-https-www-reactionbiology-com-services-biochemical-assays-additional-targets-protease-assays-
- Chukhontseva,-V-V-et-al-2022-Assay-for-Protealysin-like-Protease-Inhibitor-Activity-Bio-protocol-12-19-e4528-Available-at-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC9633107-
- G-Biosciences-Using-Protease-Assays-for-Accurate-Protease-Detection-Available-at-https-info-gbiosciences-com-blog-using-protease-assays-for-accur
- Promega-Corporation-Protease-Assays-Available-at-https-www-promega-com-products-protein-analysis-protease-assays-
- Copeland,-R-A-2013-Evaluation-of-Enzyme-Inhibitors-in-Drug-Discovery-A-Guide-for-Medicinal-Chemists-and-Pharmacologists-2nd-ed-Wiley-Available-at-https-onlinelibrary-wiley-com-doi-book-10-1002-9781118488133-
A Comparative Guide to In Vivo Efficacy of Benzamidine-Based Thrombin Inhibitors: The Case of Nα-(2-naphthylsulfonyl)-3-amidino-L-phenylalanine-4-methoxy-N-methylanilide (NAPAP)
This guide provides a comprehensive overview of the in vivo efficacy of benzamidine-based direct thrombin inhibitors, using Nα-(2-naphthylsulfonyl)-3-amidino-L-phenylalanine-4-methoxy-N-methylanilide (NAPAP) as a representative molecule. Given the limited public data on 2,3-Difluoro-benzamidine, this document leverages the extensive research on structurally and functionally similar compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the mechanistic rationale, compare performance with established alternatives, and provide detailed experimental protocols for preclinical evaluation.
Introduction: The Rationale for Targeting Thrombin
Thrombin (Factor IIa) is a pivotal serine protease in the coagulation cascade.[1] It plays a dual role by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot, and by amplifying its own production by activating upstream clotting factors.[1] Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, blocking its interaction with substrates.[1][2] This mechanism offers a more predictable anticoagulant response compared to indirect inhibitors like heparin, which require a cofactor (antithrombin) and are susceptible to neutralization by platelet-released factors.[3][4]
Benzamidine and its derivatives are well-established scaffolds for designing potent and selective inhibitors of serine proteases, including thrombin, due to their ability to mimic the guanidino group of arginine, a key recognition motif for thrombin's active site. NAPAP is a potent, synthetic, and reversible DTI that has been instrumental in preclinical research to understand the effects of direct thrombin inhibition.
Mechanism of Action: Direct Thrombin Inhibition
DTIs exert their anticoagulant effect by directly binding to thrombin and inhibiting its enzymatic activity. This prevents the cleavage of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors like V, VIII, and XI.[1] Unlike heparin, DTIs can inhibit both free-circulating thrombin and fibrin-bound thrombin, which is a major driver of thrombus growth.[3][4]
Caption: Simplified coagulation pathway showing NAPAP directly inhibiting Thrombin.
Comparative In Vivo Efficacy in Animal Models
The antithrombotic efficacy of a novel compound is typically assessed in established animal models of thrombosis. The ferric chloride-induced arterial thrombosis model is a widely used and reliable method for evaluating anticoagulants and antiplatelet agents.[5][6][7] In this model, oxidative injury to the vessel wall initiates a rapid thrombotic process, allowing for the measurement of endpoints like time to occlusion (TTO) or vessel patency.
While specific in vivo data for NAPAP is found in older literature, we can construct a representative comparison with current standard-of-care anticoagulants like the DTI Argatroban, the oral DTI Dabigatran, and the indirect inhibitor Heparin, based on published data from similar animal models.[8][9][10]
| Compound | Class | Animal Model | Route | Efficacy Endpoint & Dose | Reference |
| NAPAP (Representative) | Direct Thrombin Inhibitor | Rat Arterial Thrombosis | IV | Expected to dose-dependently increase time to occlusion. | N/A |
| Argatroban | Direct Thrombin Inhibitor | Rat Arterial Thrombosis | IV Bolus | ED50 (Dose for 50% thrombus reduction) = 0.6 mg/kg. | [8] |
| IV Infusion | 111% increase in time to occlusion at 20 µg/kg/min. | [8] | |||
| Dabigatran | Direct Thrombin Inhibitor | Pig Arterial Thrombosis | IV | 94% reduction in cyclic closure frequency at 1 mg/kg. | [9] |
| (Prodrug: Dabigatran Etexilate) | Rat Venous Thrombosis | Oral | Significant thrombus reduction at 5-30 mg/kg. | [10] | |
| Heparin | Indirect Thrombin Inhibitor | Rat Arterial Thrombosis | IV Bolus | ED50 = 0.04 mg/kg. | [8] |
| IV Infusion | 180% increase in time to occlusion at 25 µg/kg/min. | [8] |
Expert Insights: The choice between a bolus injection and a continuous infusion can significantly impact the observed efficacy and safety profile.[8] Continuous infusion often provides more stable plasma concentrations, leading to a sustained antithrombotic effect with potentially less impact on systemic coagulation parameters compared to high-dose boluses.[8] When comparing agents, it's crucial to consider their potency (ED50) and their therapeutic window—the dose range that provides efficacy without causing excessive bleeding. Argatroban, for instance, has been shown to produce significant antithrombotic effects with only moderate changes in coagulation parameters like aPTT, unlike heparin which can cause dramatic prolongations.[8][11]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
This protocol provides a self-validating system for assessing the in vivo efficacy of an antithrombotic agent like a benzamidine derivative.
Objective: To determine the dose-dependent effect of a test compound on thrombus formation and vessel occlusion time in a chemically induced arterial injury model.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler ultrasonic flow probe and flowmeter
-
Ferric chloride (FeCl₃) solution (e.g., 20-50% in distilled water)[12][13]
-
Filter paper strips (1-2 mm wide)
-
Test compound (e.g., NAPAP) and vehicle control
-
Saline solution
Caption: Workflow for the ferric chloride-induced thrombosis model.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure. Place the animal in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.[14]
-
Blood Flow Monitoring: Place a Doppler flow probe around the isolated artery to establish a stable baseline blood flow reading.[7]
-
Compound Administration: Administer the test compound (e.g., NAPAP at various doses) or vehicle control via a cannulated tail vein or jugular vein. Allow for a short circulation period (e.g., 5-15 minutes) before inducing injury.
-
Thrombosis Induction: Place a small piece of plastic or paraffin film under the artery to isolate it. Saturate a small piece of filter paper with FeCl₃ solution and apply it topically to the artery for a standardized duration (e.g., 3-10 minutes).[12][13][14] The concentration and application time are critical parameters that must be optimized to create a thrombus that is sensitive to antithrombotic agents; overly aggressive injury can mask therapeutic effects.[6][15]
-
Data Acquisition: After the application period, remove the filter paper and rinse the area with saline. Continuously monitor and record the blood flow.
-
Endpoint Determination: The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases or drops below a predefined threshold (e.g., 10% of baseline) for a sustained period.
-
Data Analysis: Compare the mean TTO between vehicle-treated and compound-treated groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A dose-dependent increase in TTO indicates antithrombotic efficacy.
Conclusion and Future Directions
Benzamidine-based scaffolds like NAPAP represent a potent class of direct thrombin inhibitors. In vivo studies using robust and well-characterized animal models, such as the ferric chloride-induced thrombosis model, are essential for evaluating their preclinical efficacy and therapeutic potential.[5] Objective comparisons against standard-of-care agents like argatroban and heparin provide critical context for a compound's performance.[8] Future investigations should also include assessments of the bleeding risk (e.g., tail transection bleeding time) to establish a comprehensive safety and efficacy profile, which is paramount for the successful clinical translation of any novel antithrombotic agent.
References
-
Leadley, R. J., et al. (1995). Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time. British Journal of Pharmacology, 114(4), 849–855. Available at: [Link]
-
Wikipedia. (2023). Direct thrombin inhibitor. Available at: [Link]
-
Weitz, J. I., & Buller, H. R. (2002). The mechanism of action of thrombin inhibitors. Journal of Thrombosis and Thrombolysis, 14(3), 225-231. Available at: [Link]
-
DiPiro, J. T., et al. (Eds.). (2020). Chapter 23: Direct Thrombin Inhibitors. In Pharmacotherapy: A Pathophysiologic Approach, 11e. McGraw Hill. Available at: [Link]
-
Hematology.org. (n.d.). Thrombin Inhibitors. Available at: [Link]
-
MLO Online. (2021). Direct thrombin inhibitors: Clinical uses, mechanism of action, and laboratory measurement. Available at: [Link]
-
Wang, X., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega, 7(10), 8769–8778. Available at: [Link]
-
Leadley, R. J., et al. (1994). Antithrombotic actions of the thrombin inhibitor, argatroban, in a canine model of coronary cyclic flow: comparison with heparin. British Journal of Pharmacology, 113(3), 947–953. Available at: [Link]
-
Wienen, W., et al. (2006). Dabigatran Inhibits Arterial Thrombosis in a Porcine Model of Cyclic Flow Reduction. Blood, 108(11), 3704. Available at: [Link]
-
Bonnard, T., & Hagemeyer, C. E. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (100), e52838. Available at: [Link]
-
Wienen, W., et al. (2010). Dabigatran: An Oral Novel Potent Reversible Nonpeptide Inhibitor of Thrombin. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(10), 1842-1848. Available at: [Link]
-
Fieland, C. A., & Sponagle, I. H. (2021). Thromboprophylaxis with argatroban in critically ill patients with sepsis: a review. Journal of Intensive Care, 9(1), 58. Available at: [Link]
-
Wang, X., & Xu, L. (2005). An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. Thrombosis Research, 115(1-2), 145-150. Available at: [Link]
-
Wang, X., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega, 7(10), 8769–8778. Available at: [Link]
-
Wienen, W., et al. (2007). Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis. Thrombosis and Haemostasis, 98(05), 1057-1064. Available at: [Link]
-
Bonnard, T., & Hagemeyer, C. E. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (100), e52838. Available at: [Link]
-
Broze, G. J. Jr. (2003). Murine Models of Vascular Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(11), 1953-1960. Available at: [Link]
-
Wang, X., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega, 7(10), 8769–8778. Available at: [Link]
-
Teitel, J. M., et al. (2023). Delayed concentration effect models for dabigatran anticoagulation. CPT: Pharmacometrics & Systems Pharmacology, 12(7), 963-972. Available at: [Link]
-
Teitel, J. M., et al. (2023). Intravenous Dabigatran Provides Adequate Anticoagulation for Cardiopulmonary Bypass Using a Rabbit Model. Anesthesia & Analgesia, 136(5), 940-949. Available at: [Link]
-
Wang, X., & Xu, L. (2005). An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. Thrombosis Research, 115(1-2), 145-150. Available at: [Link]
-
Kumar, Y., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of Visualized Experiments, (193), e64985. Available at: [Link]
-
Semantic Scholar. (n.d.). Rat model of arterial thrombosis induced by ferric chloride. Available at: [Link]
-
Wikipedia. (2023). Coagulation. Available at: [Link]
-
Varon, J., et al. (2021). Superior outcomes with Argatroban for heparin-induced thrombocytopenia: a Bayesian network meta-analysis. Journal of Thrombosis and Thrombolysis, 52(2), 481-492. Available at: [Link]
-
Khandelwal, S., & Knight, J. S. (2021). Understanding the Pathophysiology of Thrombotic APS through Animal Models. International Journal of Molecular Sciences, 22(5), 2588. Available at: [Link]
-
Diaz, J. A., et al. (2016). Animal models of venous thrombosis. Cardiovascular & Hematological Disorders-Drug Targets, 16(1), 3-10. Available at: [Link]
-
Cadroy, Y., et al. (1994). Relative antithrombotic effects of monoclonal antibodies targeting different platelet glycoprotein-adhesive molecule interactions in nonhuman primates. Blood, 83(11), 3218-3224. Available at: [Link]
-
Suzuki, Y., et al. (2012). [Evaluation for antithrombotic agents by a thrombotic model in animals]. Yakushigaku Zasshi, 132(9), 1019-1025. Available at: [Link]
-
Khandelwal, S., & Knight, J. S. (2021). Understanding the Pathophysiology of Thrombotic APS through Animal Models. International Journal of Molecular Sciences, 22(5), 2588. Available at: [Link]
-
Suman, S., & Kumar, A. (2020). Recent Advances in Computational Modeling of Thrombosis. arXiv preprint arXiv:2008.08337. Available at: [Link]
-
MDPI. (2023). Thrombosis Models. In Encyclopedia. Available at: [Link]
-
Méndez Rojano, R., et al. (2021). A fibrin enhanced thrombosis model for medical devices operating at low shear regimes or large surface areas. PLOS Computational Biology, 17(9), e1009301. Available at: [Link]
-
Piatt, R., et al. (2021). Novel venous thromboembolism mouse model to evaluate the role of complete and partial factor XIII deficiency in pulmonary embolism risk. Journal of Thrombosis and Haemostasis, 19(12), 3041-3052. Available at: [Link]
-
Li, W., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7855-7873. Available at: [Link]
-
Lin, L. S., et al. (2003). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(5), 885-890. Available at: [Link]
-
Khan, H., et al. (2024). Evaluating the preclinical efficacy of naringenin in rheumatoid arthritis: a meta-analysis of in vivo studies. Inflammopharmacology, 32(3), 1369-1393. Available at: [Link]
Sources
- 1. Thrombin Inhibitors | HE [hematology.mlsascp.com]
- 2. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 3. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Antithrombotic actions of the thrombin inhibitor, argatroban, in a canine model of coronary cyclic flow: comparison with heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. ahajournals.org [ahajournals.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamidine Inhibitors: A Guide for Drug Development Professionals
Executive Summary
The benzamidine scaffold is a cornerstone in the design of inhibitors for serine proteases, a class of enzymes central to numerous physiological and pathological processes. A key strategy in modern medicinal chemistry to optimize these inhibitors is the selective incorporation of fluorine. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzamidine inhibitors, synthesizing data from the literature to offer a clear perspective for researchers and drug developers. We will explore how fluorination impacts physicochemical properties, biological performance, and pharmacokinetic profiles, supported by experimental data and standardized protocols for their characterization. The judicious application of fluorine can transform a promising lead compound into a clinical candidate by enhancing metabolic stability, binding affinity, and overall bioavailability.[1][2][3][4]
The Strategic Role of Fluorine in Benzamidine Inhibitor Design
The Benzamidine Scaffold: A Privileged Motif for Serine Proteases
Benzamidine derivatives are classic competitive, reversible inhibitors for a variety of serine proteases, including crucial drug targets like thrombin, trypsin, and plasmin.[5] Their positively charged amidinium group allows them to mimic the natural substrates (arginine or lysine) and form strong electrostatic interactions and hydrogen bonds within the S1 specificity pocket of the enzyme's active site. This fundamental interaction makes the benzamidine scaffold a "privileged" starting point for inhibitor design.[6]
Why Fluorinate? A Multifaceted Tool in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its molecular properties in beneficial ways.[7][8] Unlike simple halogen substitution, fluorine's unique characteristics—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—offer a powerful toolkit for fine-tuning a molecule's behavior.[1][4]
Key strategic goals of fluorination include:
-
Improving Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s, effectively blocking common sites of oxidative metabolism.[9][10][11]
-
Modulating Physicochemical Properties: Fluorination can alter a molecule's acidity (pKa) and lipophilicity (LogP), which in turn affects solubility, membrane permeability, and bioavailability.[1][4][9][11]
-
Enhancing Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, hydrogen bonds, or other non-covalent interactions within the target's binding pocket, increasing potency.[3][4][7]
Physicochemical Properties: A Head-to-Head Comparison
The decision to fluorinate a benzamidine scaffold has profound and predictable consequences on its fundamental chemical properties.
Impact on Basicity (pKa)
The benzamidine group is basic, and its protonation state at physiological pH is critical for binding to the negatively charged aspartate residue in the S1 pocket of serine proteases. Fluorine is a strong electron-withdrawing group. Placing fluorine atoms on the phenyl ring lowers the pKa of the amidine group, making it less basic.
-
Causality: The electronegative fluorine pulls electron density away from the ring and, by extension, from the amidine nitrogen atoms. This destabilizes the protonated (cationic) form, thereby lowering the pKa.
-
Practical Implication: A lower pKa can reduce the fraction of protonated inhibitor at physiological pH. While this might slightly weaken the primary electrostatic interaction, it can improve membrane permeability and oral bioavailability, as the neutral form of a drug is more readily absorbed.[9][12] Judicious pKa modulation is a classic optimization strategy.[4]
Modulation of Lipophilicity (LogP)
The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, highly fluorinated groups (like -CF3) can sometimes decrease lipophilicity in certain molecular environments.
-
Causality: Replacing a C-H bond with a C-F bond generally increases the molecule's overall lipophilicity.[1][4] This can enhance binding to hydrophobic pockets on the enzyme surface and improve passage through lipid membranes.[1]
-
The Double-Edged Sword: While increased lipophilicity can improve permeability, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity.[1][13] Therefore, the degree and position of fluorination must be carefully optimized.
Enhancement of Metabolic Stability
One of the most significant advantages of fluorination is the ability to block metabolic "hot spots."[9][10]
-
Causality: Aromatic rings and benzylic positions are common sites for oxidation by Cytochrome P450 (CYP) enzymes. Replacing a metabolically labile C-H bond with a robust C-F bond effectively prevents this oxidation.[11]
-
Practical Implication: This leads to a longer in vivo half-life, reduced clearance, and improved overall drug exposure, often allowing for lower or less frequent dosing.[1][9]
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Benzamidine | Fluorinated Benzamidine | Rationale & Implication |
| pKa | Higher (More Basic) | Lower (Less Basic) | Fluorine's electron-withdrawing effect can improve membrane permeability by reducing basicity.[9][11] |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can enhance binding and permeability but may reduce solubility if excessive.[1][4] |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The strong C-F bond blocks metabolism by CYP enzymes, increasing drug half-life.[10][11] |
Biological Performance: Potency, Selectivity, and Binding Kinetics
Ultimately, the value of fluorination is measured by its impact on the inhibitor's biological activity.
Binding Affinity and Potency (IC50 / Ki)
Fluorination can significantly increase the binding affinity and inhibitory potency of benzamidine derivatives. Studies have shown that adding fluorine can lead to more potent inhibitors compared to their non-fluorinated counterparts.[7][8]
-
Causality: The enhanced affinity can arise from several factors:
-
Favorable Interactions: The polarized C-F bond can form productive, non-covalent interactions with protein backbone amides or other polar residues in the active site.
-
Conformational Control: Fluorine substitution can induce a conformational preference in the molecule that is more favorable for binding.[1][7]
-
Altered Electrostatics: Changes in the molecule's overall electrostatic potential can lead to a more complementary match with the enzyme's active site.
-
-
Example: In the development of inhibitors for various enzymes, the addition of fluorine has led to increased potency. For instance, fluorinated benzenesulfonamide inhibitors of Carbonic Anhydrase showed increased affinity compared to non-fluorinated versions.[7]
Selectivity
Achieving selectivity between closely related serine proteases is a major challenge in drug development. Fluorination can be a tool to achieve this.
-
Causality: Even subtle differences in the amino acid composition of the S1 pockets between different proteases can be exploited. A fluorine atom might form a favorable interaction in the target enzyme but create a steric clash or unfavorable electrostatic interaction in an off-target enzyme. This differential recognition is the basis for improved selectivity.
Table 2: Comparative Biological Performance (Illustrative Data)
| Inhibitor Type | Target Enzyme | Ki (nM) | Key Insight |
| Benzamidine (Parent) | Trypsin | ~18,000 | Baseline affinity of the core scaffold. |
| 4-Fluorobenzamidine | Trypsin | ~10,000 | Modest improvement in affinity. |
| 3,4-Difluorobenzamidine | Trypsin | ~5,000 | Further enhancement with multiple fluorines. |
| Non-fluorinated Analog | Thrombin | 150 | A hypothetical lead compound. |
| Fluorinated Analog | Thrombin | 15 | A ten-fold increase in potency due to optimized interactions. |
Note: Data is illustrative to demonstrate trends. Actual values are highly dependent on the specific molecule and target.
Experimental Protocols for Inhibitor Characterization
To rigorously compare fluorinated and non-fluorinated inhibitors, standardized, well-controlled experiments are essential. The following are core protocols used in the field.
Protocol: Enzymatic Inhibition Assay to Determine Ki
This protocol determines the inhibition constant (Ki), a true measure of inhibitor potency.
1. Principle: The rate of an enzyme-catalyzed reaction is measured at various substrate and inhibitor concentrations. For competitive inhibitors like benzamidines, the inhibitor competes with the substrate for binding to the active site.
2. Workflow Diagram:
Caption: Workflow for SPR-based kinetic analysis of inhibitor binding.
3. Step-by-Step Method:
-
Ligand Immobilization: Covalently immobilize the target serine protease onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. [14]2. Analyte Injection: Prepare a series of dilutions of the benzamidine inhibitor (analyte) in running buffer. Inject each concentration over the chip surface for a set amount of time to monitor association.
-
Dissociation Phase: After the injection, flow running buffer over the chip and monitor the dissociation of the inhibitor from the enzyme.
-
Regeneration: If the interaction is very tight, a pulse of a low-pH buffer may be needed to regenerate the surface by removing all bound inhibitor.
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are corrected by subtracting the signal from a reference flow cell.
-
The association and dissociation phases of the curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon) and the dissociation rate constant (koff). [15] * The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Protocol: In Vitro Metabolic Stability Assay
This assay assesses how quickly a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life. [16] 1. Principle: The test compound is incubated with human liver microsomes (HLMs), which are vesicles containing high concentrations of CYP enzymes. [17]The disappearance of the parent compound over time is monitored by LC-MS/MS.
2. Workflow Diagram:
Caption: Workflow for assessing metabolic stability in liver microsomes.
3. Step-by-Step Method:
-
Incubation Setup: In a microcentrifuge tube, combine buffer (e.g., potassium phosphate, pH 7.4), liver microsomes, and the test compound at a final concentration typically around 1 µM. [18]Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the required cofactor, NADPH. [17][18]3. Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile and an internal standard. [17]4. Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Clint) to predict in vivo hepatic clearance. [19]
-
Conclusion and Field-Proven Insights
The comparative analysis clearly demonstrates that fluorination is not merely an act of substitution but a sophisticated strategy for rational drug design.
-
For the Medicinal Chemist: Fluorinating a benzamidine inhibitor is a powerful tactic to overcome common liabilities. If a non-fluorinated lead shows high potency but suffers from rapid metabolism, site-specific fluorination is a primary strategy to improve its pharmacokinetic profile. Conversely, if a lead compound has poor permeability, modulating its pKa through fluorination can be an effective solution. [9][10]
-
For the Pharmacologist: The choice between a fluorinated and non-fluorinated inhibitor depends on the intended application. For in vitro studies requiring a simple, well-characterized tool compound, a non-fluorinated benzamidine may suffice. However, for in vivo studies or for developing a clinical candidate, the improved drug-like properties of a fluorinated analog are often indispensable. [1]A higher degree of fluorination does not always lead to higher affinity or better kinetics, making careful, empirical evaluation essential. [7][8] In summary, while the non-fluorinated benzamidine core provides the essential pharmacophore for serine protease inhibition, the strategic incorporation of fluorine unlocks the potential to fine-tune the molecule's properties, transforming a basic inhibitor into a highly optimized and effective therapeutic agent.
References
-
The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC. (2020). PubMed Central. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Authorea. [Link]
-
(PDF) The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. (2020). ResearchGate. [Link]
-
Affinity Screening Using Competition with Fluorine-19 Hyperpolarized Ligands**. (n.d.). PubMed Central. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). NIH. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. [Link]
-
Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2023). ACS Publications. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. (n.d.). MDPI. [Link]
-
(PDF) Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. (2018). ResearchGate. [Link]
-
SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. [Link]
-
(PDF) Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). PubMed. [Link]
-
Understanding Enzyme Inhibition. (2000). ACS Publications. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). University College Dublin Research Repository. [Link]
-
Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. (2022). Refubium - Freie Universität Berlin. [Link]
- Meta-benzamidine derivatives as serine protease inhibitors. (n.d.).
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. [Link]
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). ACS Publications. [Link]
-
Surface plasmon resonance. (n.d.). University of Glasgow. [Link]
-
Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. (1996). PubMed. [Link]
-
Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
-
Metabolism of fluorine-containing drugs. (1991). Semantic Scholar. [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (n.d.). MDPI. [Link]
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. bioradiations.com [bioradiations.com]
- 16. bioivt.com [bioivt.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. mercell.com [mercell.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of Benzamidine-Based Inhibitors in Serine Protease Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, benzamidine and its derivatives represent a foundational class of compounds, particularly recognized for their interaction with serine proteases.[1][2] These enzymes, characterized by a highly reactive serine residue in their active site, are pivotal in a vast array of physiological processes, from digestion to blood coagulation and immunity. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of 2,3-Difluoro-benzamidine and other notable published inhibitors, offering insights into their performance based on available data and outlining experimental methodologies for their evaluation.
The Target: Serine Proteases
Serine proteases constitute a large family of proteolytic enzymes. Their catalytic mechanism involves a catalytic triad typically composed of serine, histidine, and aspartate residues. The active site features a specificity pocket that recognizes and binds specific amino acid residues of the substrate, thereby determining the protease's substrate specificity. Benzamidine acts as a competitive inhibitor by mimicking the guanidino group of arginine, a common substrate residue for many serine proteases like trypsin, thrombin, and plasmin, thus blocking the active site and preventing substrate binding.[1][2][3]
The Inhibitors in Focus
This guide will compare the following inhibitors, with this compound representing a structurally distinct, fluorinated analogue within the broader benzamidine class.
-
This compound: A fluorinated derivative of benzamidine. While specific inhibitory data for this compound against a range of serine proteases is not extensively published, its chemical structure suggests it would retain the core benzamidine pharmacophore responsible for serine protease inhibition.[4]
-
Benzamidine: The parent compound, a well-established reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[2][5] It is widely used in protein purification to prevent degradation by endogenous proteases.[2]
-
Furamidine (DB75): A diamidine compound that has shown potent inhibitory activity against Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that is not a serine protease but shares the ability to bind arginine-like moieties.[6][7][8] Its inclusion here provides a perspective on how modifications to the benzamidine scaffold can alter target specificity.
-
AMI-1: A symmetrical sulfonated urea salt, recognized as one of the first-characterized PRMT inhibitors.[7][8][9][10] Like Furamidine, it highlights the chemical scaffold's adaptability to target different enzyme classes.
Head-to-Head Comparison: Potency and Selectivity
A direct quantitative comparison of this compound with other inhibitors is challenging due to the limited publicly available data for its specific inhibitory constants (Ki) or IC50 values against a panel of serine proteases. However, we can infer its potential activity based on the well-documented structure-activity relationships of benzamidine derivatives. The addition of fluorine atoms can influence the compound's electronic properties and binding interactions, potentially altering its potency and selectivity profile.
| Inhibitor | Primary Target Class | Reported IC50/Ki Values | Key Characteristics |
| This compound | Serine Proteases (presumed) | Data not widely available | Fluorinated analogue of benzamidine.[4] |
| Benzamidine | Serine Proteases | Ki: 20 µM (Tryptase), 21 µM (Trypsin), 97 µM (uPA), 110 µM (Factor Xa), 320 µM (Thrombin), 750 µM (tPA)[5] | Broad-spectrum serine protease inhibitor.[1][2] |
| Furamidine (DB75) | PRMT1 | IC50: 9.4 µM (PRMT1)[6] | Selective for PRMT1 over other PRMTs.[6] |
| AMI-1 | Pan-PRMTs | IC50: 8.8 µM (human PRMT1)[9][11] | First-generation pan-PRMT inhibitor.[7][8][9] |
Mechanism of Action
The inhibitory action of benzamidine and its analogues against serine proteases is primarily based on their ability to form electrostatic and hydrogen bond interactions with the residues in the S1 specificity pocket of the enzyme. The positively charged amidinium group is a key feature for recognition and binding.
Caption: Competitive inhibition of a serine protease by a benzamidine analog.
Experimental Protocols
To evaluate and compare the inhibitory potential of this compound and other compounds, a series of standardized biochemical and cellular assays can be employed.
In Vitro Serine Protease Inhibition Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified serine protease.
1. Reagents and Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Fluorogenic or chromogenic substrate specific to the protease
-
Inhibitor compounds (this compound, Benzamidine, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
2. Procedure:
-
Prepare a serial dilution of the inhibitor compounds in the assay buffer.
-
In the microplate wells, add the assay buffer, the inhibitor dilution (or solvent control), and the purified enzyme.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Immediately start monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for an in vitro serine protease inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular environment.
1. Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
2. Procedure:
-
Treat cultured cells with the inhibitor compound or a vehicle control.
-
Lyse the cells to release the proteins.
-
Heat the cell lysates at a range of different temperatures.
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target serine protease remaining in the soluble fraction using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
While this compound remains a less-characterized member of the benzamidine family, its structural similarity to the well-established serine protease inhibitor benzamidine strongly suggests a similar mode of action. A thorough head-to-head comparison necessitates further experimental evaluation to determine its specific inhibitory profile. The provided experimental protocols offer a robust framework for researchers to conduct such comparative studies, not only for this compound but for any novel serine protease inhibitor. Understanding the subtle differences in potency and selectivity conferred by chemical modifications, such as fluorination, is crucial for the rational design of next-generation therapeutics targeting this important class of enzymes.
References
- Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1.
- Comparative Analysis of PRMT1 Inhibitors: C-7280948 in Focus. Benchchem.
- Tale of Two Inhibitors: A Head-to-Head Comparison of DCPT1061 and AMI-1 in Targeting Protein Arginine Methyltransferase 1 (PRMT1). Benchchem.
- Biochemical assays for PRMT activity detection.
- List of PRMT inhibitors targeting PRMT1.
- PRMT1 Inhibitor, Degrader, Gene. MedChemExpress.
- Overview of PRMT1 modul
- Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migr
- Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migr
- Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric).
- PRMT1 cellular assay. openlabnotebooks.org.
- Small Molecule PRMT1 Inhibitors IC 50 and Comparison to SAH.
- Novel Inhibitors for PRMT1 Discovered by High-Throughput Screening Using Activity-Based Fluorescence Polarization.
- Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polariz
- Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells. JoVE.
- Design and synthesis of novel PRMT1 inhibitors and investigation of their binding preferences using molecular modelling.
- N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
- Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening. Frontiers.
- Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6. NIH.
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide deriv
- Novel Inhibitors for PRMT1 Discovered by High-Throughput Screening Using Activity-Based Fluorescence Polarization.
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
- 3,5-Difluoro-benzamidine. PubChem.
- Inhibition of serine proteinases by benzamidine deriv
- 3,4-DIFLUORO-N-HYDROXY-BENZAMIDINE. BOC Sciences.
- Synthesis and Biological Activity of Deriv
- Benzamidine. Wikipedia.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- 2,3,4-Trifluoro-benzamidine. PubChem.
- (a) Crystallographic bound structure of benzamidine and trypsin (PDB 3PTB).
- Benzamidine hydrochloride. MedchemExpress.com.
- 2,3-difluoro-N-(3-fluoro-4-pyridinyl)benzamide. PubChem.
- 2,4-Difluoro-benzamidine. Sigma-Aldrich.
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Difluoro-benzamidine | C7H6F2N2 | CID 3690768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 8. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Selectivity of 2,3-Difluoro-benzamidine for Its Primary Target: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth technical comparison of methodologies to assess the selectivity of 2,3-Difluoro-benzamidine, a competitive inhibitor with anticipated activity against serine proteases, a class of enzymes implicated in numerous physiological and pathological processes.[1][2] While direct data for the 2,3-difluoro isomer is emerging, we will draw upon established principles and data from related benzamidine derivatives to illustrate a robust selectivity assessment workflow.[3][4]
The Imperative of Selectivity in Drug Discovery
Selectivity is the cornerstone of a successful therapeutic. It defines the ability of a drug to interact with its intended target while minimizing engagement with other, unintended biological molecules.[5] Poor selectivity can lead to off-target effects, ranging from diminished efficacy to severe adverse events.[5][6] For a serine protease inhibitor like this compound, off-target inhibition of other proteases could disrupt critical physiological processes such as blood coagulation, immune response, and digestion.[2][] Therefore, a thorough understanding of its selectivity profile is paramount.
A Multi-pronged Approach to Selectivity Profiling
A comprehensive assessment of selectivity cannot be achieved through a single experiment. Instead, a tiered approach, combining in vitro biochemical assays with cell-based and biophysical methods, provides a holistic view of a compound's behavior.
Tier 1: Initial Broad-Panel Screening for Off-Target Liabilities
The initial step involves screening this compound against a broad panel of related enzymes to identify potential off-target interactions. For a putative serine protease inhibitor, this would involve a comprehensive protease panel.
Experimental Workflow: Kinase and Protease Profiling
A widely adopted method for broad-panel screening is through competition binding assays or enzymatic activity assays against a large number of purified enzymes.[8][9][10]
Caption: Workflow for broad-panel enzymatic screening.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Plate Preparation: In a multi-well plate, dispense the enzymes from the screening panel.
-
Compound Addition: Add the diluted this compound to the wells containing the enzymes. Include a positive control (a known broad-spectrum inhibitor) and a negative control (vehicle only).
-
Incubation: Incubate the plate for a predetermined time to allow for compound-enzyme binding.
-
Substrate Addition: Add a fluorogenic or chromogenic substrate specific for each enzyme to initiate the reaction.
-
Signal Detection: Measure the enzymatic activity by detecting the fluorescent or colorimetric signal over time using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each enzyme at a given concentration of this compound.
Data Interpretation:
The results of this broad-panel screen will provide a "hit list" of potential off-target interactions. A common way to visualize this data is through a "TREEspot" diagram, which maps the inhibited enzymes onto a phylogenetic tree of the enzyme family.
| Parameter | Description | Significance |
| Percent Inhibition | The percentage by which the enzymatic activity is reduced in the presence of the inhibitor. | A high percent inhibition indicates a potential interaction. |
| IC50 (Half-maximal inhibitory concentration) | The concentration of the inhibitor required to reduce enzyme activity by 50%.[11] | Provides a quantitative measure of potency against each enzyme. |
| Selectivity Score (S-score) | A quantitative measure of selectivity, often calculated as the number of inhibited off-targets at a specific concentration threshold. | A lower S-score indicates higher selectivity. |
Tier 2: Biophysical Validation of Direct Binding
Biochemical assays demonstrate functional inhibition but do not directly confirm binding. Biophysical methods are essential to validate a direct interaction between this compound and its primary and any significant off-targets.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[12][13][14] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction.[12][15]
Caption: Isothermal Titration Calorimetry workflow.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of purified target protein and this compound in the same buffer.
-
ITC Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[16][17] It provides kinetic information, including the association (kon) and dissociation (koff) rates, in addition to the binding affinity (KD).[18][19]
Comparison of Biophysical Techniques:
| Technique | Principle | Information Provided | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding.[12][20] | KD, ΔH, ΔS, stoichiometry (n).[12] | Label-free, in-solution measurement, provides full thermodynamic profile. | Requires relatively large amounts of protein, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding to a sensor surface.[21] | KD, kon, koff.[18] | Real-time kinetics, high sensitivity, lower sample consumption than ITC.[16][17] | Requires immobilization of one binding partner, which may affect its activity. |
Tier 3: Cellular Target Engagement
Confirming that this compound engages its target in a cellular context is a crucial step to bridge the gap between in vitro and in vivo activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells and tissues.[22][23][24] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[23][24]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Lyse the cells and heat the lysates to a range of temperatures.
-
Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble protein remaining in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[22]
Data Interpretation:
| Parameter | Description | Significance |
| Tm (Melting Temperature) | The temperature at which 50% of the protein is denatured. | An increase in Tm in the presence of the compound indicates stabilization and target engagement. |
| ΔTm | The difference in Tm between the compound-treated and vehicle-treated samples. | A larger ΔTm suggests a stronger stabilizing interaction. |
Comparative Summary of Selectivity Assessment Methods
| Methodology | Primary Output | Context | Key Advantage | Key Disadvantage |
| Broad-Panel Screening | IC50 values against a large enzyme panel.[11] | In vitro (biochemical) | High-throughput, provides a broad overview of selectivity. | Prone to false positives/negatives due to assay artifacts. |
| Isothermal Titration Calorimetry (ITC) | KD and thermodynamic parameters.[12] | In vitro (biophysical) | Direct measurement of binding in solution, no labeling required. | Lower throughput, requires significant amounts of pure protein. |
| Surface Plasmon Resonance (SPR) | KD and kinetic rate constants (kon, koff).[18] | In vitro (biophysical) | Real-time kinetic data, high sensitivity. | Immobilization of one partner may alter its conformation. |
| Cellular Thermal Shift Assay (CETSA) | Thermal melt curves (ΔTm).[25] | In situ (cellular) | Confirms target engagement in a physiological context. | Indirect measure of binding, can be lower throughput. |
Conclusion: Building a Robust Selectivity Profile for this compound
Assessing the selectivity of a compound like this compound is a multi-faceted process that requires a carefully designed and executed experimental cascade. By integrating broad-panel screening, biophysical validation, and cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This tiered approach, grounded in sound scientific principles, provides the necessary confidence to advance a compound through the drug discovery pipeline. The ultimate goal is to ensure that the therapeutic benefits of targeting the primary enzyme are not undermined by unintended off-target interactions, a critical step in the development of safe and effective medicines.
References
-
PubChem. 3,5-Difluoro-benzamidine. National Center for Biotechnology Information. [Link]
-
Fröhlich, E., et al. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Molecular Oral Microbiology, 28(3), 192-203. [Link]
-
PubChem. Benzamidine. National Center for Biotechnology Information. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Methods in Molecular Biology, 1425, 25-41. [Link]
-
Bamborough, P., & Drewry, D. H. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(19), 5837-5849. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1033. [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Wikipedia. Benzamidine. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
ResearchGate. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]
-
Nakai, W., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biochemistry, 154(5), 413-420. [Link]
- Google Patents.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Mi, Y., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448-2459. [Link]
-
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
-
ResearchGate. (2020). Insights into the mechanism of [3+2] cycloaddition reactions between N‐benzyl fluoro nitrone and maleimides, its selectivity and solvent effects. [Link]
-
Wu, G., & Liu, X. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1889, 285-295. [Link]
-
Wang, Y., et al. (2025). Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases. Journal of Pharmaceutical and Biomedical Analysis, 251, 116428. [Link]
-
YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
-
Turnbull, A. P., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6653. [Link]
-
YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. [Link]
-
YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
-
Reaction Biology. Surface Plasmon Resonance Assay Services. [Link]
-
Zhang, J., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(14), 2177-2184. [Link]
-
CETSA. Publications. [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. [Link]
-
BPS Bioscience. Kinase Screening & Profiling Service. [Link]
-
MDPI. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]
-
Cytiva. What is surface plasmon resonance (SPR)?. [Link]
-
YouTube. (2020). off-target effects of drugs. [Link]
-
bioRxiv. (2026). Fibrin Selective Alteplase with Improved Thrombolysis and Inhibition Resistance Engineered by Rational Design. [Link]
-
PubChem. 2,3-Difluoro-6-(trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
-
PubChem. 2-chloro-3,6-difluoro-N-(4-(2-oxo-1,2-dihydropyridin-4-yl)benzyl)benzamide. National Center for Biotechnology Information. [Link]
Sources
- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tainstruments.com [tainstruments.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. mdpi.com [mdpi.com]
- 18. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 25. Publications — CETSA [cetsa.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Difluoro-benzamidine for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Difluoro-benzamidine. Tailored for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step methodology grounded in established safety protocols and regulatory standards. Adherence to these procedures is paramount for ensuring personnel safety, maintaining a secure laboratory environment, and achieving environmental compliance.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is critical. Based on structurally similar compounds, this compound should be handled with caution.
Anticipated Hazards:
-
Acute Toxicity (Oral): Analogous compounds are often harmful if swallowed.[5][6]
-
Skin and Eye Irritation: Benzamide derivatives can cause skin and serious eye irritation.[2][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][6]
-
Environmental Hazard: As a halogenated aromatic compound, improper disposal can lead to persistent environmental contamination.
Required Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing the appropriate PPE to minimize exposure.
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before use. Dispose of contaminated gloves as hazardous waste.[2]
-
Body Protection: A lab coat or a chemical-resistant suit is mandatory to protect against skin contact.[2]
-
Respiratory Protection: Conduct all operations within a certified chemical fume hood. If dust generation is unavoidable, a NIOSH-approved P95 or EU EN 143 P1 particle respirator is required.[2]
Regulatory Framework: A Halogenated Organic Compound
Under the U.S. Environmental Protection Agency (EPA) regulations, this compound is classified as a halogenated organic compound (HOC) due to the carbon-fluorine bonds.[3][8] This classification carries specific land disposal restrictions (LDRs), meaning it cannot be disposed of in a landfill without prior treatment. The standard and required method for the ultimate disposal of HOCs is high-temperature incineration at a licensed hazardous waste facility.[9][10]
| Hazard Classification & Data (Based on Analogous Compounds) | |
| GHS Hazard Class | Anticipated Classification for this compound |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[6] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][6][7] |
| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation)[2][6][7] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[2][6] |
| Regulatory Classification | Designation |
| EPA Hazardous Waste | Likely falls under regulations for Halogenated Organic Compounds[3][4] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final hand-off for disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All unused this compound and materials contaminated with it (e.g., weighing papers, pipette tips, gloves, and paper towels) must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this waste with other chemical streams unless compatibility has been confirmed. Specifically, avoid co-mingling with strong oxidizing agents or other reactive chemicals.[1] This is crucial because inadvertent reactions can generate heat, toxic gases, or pressure buildup within the waste container.
Step 2: Container Management
-
Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug or drum, for waste collection.[1][2] The container must have a secure, leak-proof lid.
-
Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound." The date of initial waste accumulation should also be recorded. Accurate labeling is a regulatory requirement and ensures safe handling by all personnel, including waste management technicians.
Step 3: Waste Accumulation and Storage
-
Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[1] The SAA must be under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[1] This minimizes the release of vapors and prevents accidental spills.
Step 4: Final Disposal Procedure
-
Arrange for Professional Disposal: The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company. Do not attempt to treat or dispose of this chemical through conventional means.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or drain.[2][11] Halogenated compounds can be toxic to aquatic life and may not be effectively treated by wastewater systems.
-
DO NOT dispose of this chemical in the regular trash.[2] This is illegal and poses a significant risk to sanitation workers and the environment.
-
-
Recommended Destruction Method: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts like hydrogen fluoride.
Emergency Procedures for Spills and Leaks
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Control the Spill: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[12] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office in accordance with your site-specific emergency action plan.
Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
References
- Material Safety Data Sheet - Benzamidine hydrochloride hydrate, 98%. Cole-Parmer.
- Appendix A Disposal Procedures by Chemical Updated 6/6/2022. University of Wisconsin-Madison.
- Proper Disposal of 2-amino-N-(3-hydroxypropyl)benzamide: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Benzamide. Sigma-Aldrich.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations - Westlaw.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Law.Cornell.Edu.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- BENZAMIDINE - Safety Data Sheet. ChemicalBook.
- Proper Disposal of 2,6-Difluorobenzamide: A Procedural Guide. BenchChem.
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aromatic Amines.
- OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.
- SAFETY DATA SHEET - 3,3'-Dichlorobenzidine. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,4-Difluorobenzamide. Fisher Scientific.
- The NIH Drain Discharge Guide. National Institutes of Health.
- SAFETY DATA SHEET - 1,3-Difluorobenzene. Fisher Scientific.
- SAFETY DATA SHEET - 2,2'-Difluorobiphenyl 98%. Pfaltz & Bauer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.com [fishersci.com]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. nems.nih.gov [nems.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 2,3-Difluoro-benzamidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. The novel compounds we work with, such as 2,3-Difluoro-benzamidine, present unique challenges that demand a proactive and informed approach to laboratory safety. This guide moves beyond generic protocols to provide a detailed, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring both the well-being of your personnel and the reliability of your experimental outcomes.
Understanding the Hazard Profile: A Proactive Stance on Safety
The presence of the benzamidine functional group, a derivative of an amine, suggests that general safety guidelines for handling amines should be followed.[3] The fluorine substituents also place it in the category of fluorinated organic compounds, which require specific handling and disposal considerations.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of each component should be deliberate and based on a thorough risk assessment of the planned procedures.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against potential skin irritants. Double-gloving is a best practice when handling potentially hazardous compounds.[4] |
| Eye Protection | Chemical Splash Goggles | Offers primary protection against splashes and aerosols.[4] |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, providing a broader barrier of protection for the entire face.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects against splashes and contact with contaminated surfaces. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Necessary when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3] |
Visualizing PPE Selection: A Decision-Making Workflow
Caption: Decision workflow for selecting appropriate PPE.
Engineering Controls and Safe Handling Practices
Beyond personal protective equipment, the laboratory environment itself is a critical component of safe handling.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially the handling of the solid powder, should be conducted within a certified chemical fume hood. This provides a ventilated enclosure to minimize the inhalation of dust or vapors.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Work Practices:
-
Always work with the sash between you and the chemical.
-
Keep containers of this compound closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
-
Spill Response:
-
In the event of a small spill within the fume hood, use an absorbent material compatible with the chemical to clean the area.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.[4]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Fluorinated organic compounds require careful disposal to prevent environmental contamination.[4]
Waste Segregation and Labeling:
All waste containing this compound must be collected in clearly labeled, compatible containers.[4] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Disposal Methods:
The primary recommended method for the disposal of fluorinated organic compounds is through a licensed hazardous waste disposal company. The two main options for the ultimate destruction of these compounds are:
-
Incineration: High-temperature incineration can break the strong carbon-fluorine bonds, permanently eliminating the compound.[6]
-
Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill is another option, though this contains the substance rather than destroying it.[6]
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures at your facility.
Visualizing the Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of this compound waste.
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can foster a culture of safety, protect your research team, and ensure the integrity of your scientific endeavors.
References
- What are the Health and Safety Guidelines for Using Amines?
- Safety and handling of fluorin
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
- SAFETY D
- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023-12-27).
- SAFETY D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
- 2,6-DIFLUORO BENZAMIDE CAS No 18063-03-1 MATERIAL SAFETY D
- SAFETY D
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
